molecular formula C7H3Cl3O2 B1203168 2,4,6-Trichlorobenzoic acid CAS No. 50-43-1

2,4,6-Trichlorobenzoic acid

Cat. No.: B1203168
CAS No.: 50-43-1
M. Wt: 225.5 g/mol
InChI Key: RAFFVQBMVYYTQS-UHFFFAOYSA-N
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Description

Structure and hydrogen bonding pattern in 2,4,6-trichlorobenzoic acid is reported.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFVQBMVYYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075329
Record name 2,4,6-Trichlorobenzoic acid
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Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50-43-1
Record name 2,4,6-Trichlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,6-Trichlorobenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,4,6-trichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Trichlorobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRICHLOROBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 2,4,6-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorobenzoic Acid

This guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and visualizations to support laboratory work and theoretical understanding.

Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 50-43-1[1][2]

  • Molecular Formula: C₇H₃Cl₃O₂[1][2]

  • Molecular Weight: 225.46 g/mol [1]

  • Appearance: A white to light yellow or light orange crystalline solid, typically in powder form.[1][3]

  • Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group and three chlorine atoms at positions 2, 4, and 6.[3]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Melting Point160-164 °C[1][2]
Boiling Point329.7 ± 37.0 °C (Predicted)[1]
Density1.5599 g/cm³ (Estimate)[1]
pKa1.40 ± 0.25 (Predicted)[1]
logP3.345[4]

Table 2: Solubility Profile

SolventSolubilityNotesSource
WaterLow solubilityThe chlorine atoms decrease its hydrophilicity. Solubility is pH-dependent; it increases in alkaline conditions due to salt formation.[3]
MethanolSoluble[1]
EthanolSolubleA polar organic solvent.[3]
AcetoneSolubleA polar organic solvent.[3]
Non-polar solventsLimited solubilityDue to the presence of polar functional groups.[3]

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

This protocol describes the capillary method for determining the melting point of a solid organic compound.

  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.[5]

    • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]

    • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.

    • Measurement: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary measurement to find the approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) starting from about 20 °C below the approximate melting point.[7]

    • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Powder the Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Heat Slowly (Precise MP) D->E F Record T1 and T2 E->F

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.

  • Principle: The pKa is determined by titrating a weak acid (this compound) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[8][9]

  • Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar.

  • Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), this compound, deionized water, and a suitable organic solvent if the acid is not sufficiently water-soluble (e.g., ethanol/water mixture).

  • Procedure:

    • Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water (or a co-solvent system) in a beaker.

    • Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.

    • Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[10]

    • Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).

    • pKa Determination: The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of NaOH at the half-equivalence point is calculated, and the pH at this volume is read from the graph. This pH value corresponds to the pKa of the acid.[9]

pKa_Determination_Workflow A Prepare Acid Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Identify Equivalence Point E->F G Determine Half-Equivalence Point F->G H Read pH at Half-Equivalence = pKa G->H

Caption: Workflow for pKa Determination via Titration.

Determination of Solubility

This protocol describes the equilibrium shake-flask method for determining solubility.

  • Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then measured to determine its solubility.

  • Apparatus: Vials with screw caps, constant temperature shaker, centrifuge, filtration device (e.g., syringe with a 0.45 µm filter), analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Preparation: An excess amount of solid this compound is added to a known volume of the chosen solvent (e.g., water, methanol) in a sealed vial.[11]

    • Equilibration: The vials are placed in a constant temperature shaker and agitated for a period sufficient to reach equilibrium (typically 24-72 hours).[11]

    • Phase Separation: After equilibration, the samples are allowed to stand for the undissolved solid to settle. Centrifugation may be used to facilitate this separation.[11]

    • Sampling: A clear aliquot of the supernatant is carefully removed using a syringe and filtered to remove any remaining solid particles.[11]

    • Quantification: The concentration of this compound in the filtered, saturated solution is determined using a validated analytical method, such as HPLC-UV.[11]

    • Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).

Biological Interactions and Environmental Fate

Herbicide Mode of Action

2,3,6-Trichlorobenzoic acid, a related isomer, is known to act as a synthetic auxin herbicide.[12] Benzoic acid herbicides, in general, mimic the action of the natural plant hormone auxin (indole-3-acetic acid), but in a disruptive way.

  • Mechanism: These synthetic auxins cause an uncontrolled and disorganized growth response in susceptible plants (typically broadleaf weeds). They are thought to acidify the cell wall, leading to cell elongation, and affect nucleic acid metabolism, which results in abnormal cell division and, ultimately, plant death.[13]

Herbicide_Action_Pathway A Synthetic Auxin Herbicide (e.g., Trichlorobenzoic Acid) B Absorption and Translocation in Plant A->B C Binding to Auxin Receptors B->C D Disruption of Normal Hormone Signaling C->D E Uncontrolled Cell Division, Elongation, and Proliferation D->E F Vascular Tissue Damage, Epinasty, and Abnormal Growth E->F G Plant Death F->G

Caption: General Mode of Action for Synthetic Auxin Herbicides.

Environmental Fate: PCB Degradation

This compound has been identified as a possible intermediate in the microbial degradation of Polychlorinated Biphenyls (PCBs) found in contaminated soil.[2] The degradation of PCBs is a critical bioremediation process.

  • Pathway: Both anaerobic and aerobic bacteria can break down PCBs. The process often involves an initial aerobic degradation of the biphenyl structure to form chlorinated benzoic acids. These chlorobenzoates can then be further metabolized.[14] Highly chlorinated PCBs may first undergo anaerobic dechlorination to less chlorinated forms, which are then more susceptible to aerobic breakdown.[15]

PCB_Degradation_Pathway PCB Polychlorinated Biphenyl (PCB) Intermediates Aerobic Degradation (Biphenyl Dioxygenase Pathway) PCB->Intermediates Microbial Action CBA Chlorobenzoic Acids (e.g., this compound) Intermediates->CBA Mineralization Further Degradation CBA->Mineralization CO2 CO₂ + H₂O + Cl⁻ Mineralization->CO2

Caption: Simplified Microbial Degradation Pathway of PCBs.

References

An In-depth Technical Guide to 2,4,6-Trichlorobenzoic Acid (CAS No. 50-43-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzoic acid, identified by the CAS number 50-43-1, is a highly chlorinated aromatic carboxylic acid.[1] Its unique symmetrical tri-chloro substitution pattern on the benzene ring confers distinct steric and electronic properties, making it a versatile and valuable building block in complex organic synthesis.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for professionals in research and development.

Chemical and Physical Properties

This compound is typically a beige to brown crystalline powder.[3] It is sparingly soluble in water but soluble in organic solvents such as methanol and acetone.[3][4]

PropertyValueSource(s)
Molecular Formula C₇H₃Cl₃O₂[5]
Molecular Weight 225.46 g/mol [6]
CAS Number 50-43-1[5]
IUPAC Name This compound[5]
Appearance Beige to brown crystalline powder[3]
Melting Point 160-164 °C[4][6]
Boiling Point 329.7 ± 37.0 °C (Predicted)[4]
pKa 1.40 ± 0.25 (Predicted)[3]
Solubility Soluble in Methanol[4]
InChI Key RAFFVQBMVYYTQS-UHFFFAOYSA-N[6]
Canonical SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl[3]

Synthesis of this compound

Several synthetic routes for this compound have been established. A common method involves the deprotonation of 1,3,5-trichlorobenzene followed by a reaction with carbon dioxide.[7] Another prevalent industrial method involves the acylation and subsequent oxidation of 1,3,5-trichlorobenzene.[8] A further method starts with the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride to generate 2,4,6-trichlorobenzotrichloride, which is then reacted with concentrated sulfuric acid.[9]

Synthesis via Acylation and Oxidation

A widely used synthesis pathway involves a Friedel-Crafts acylation of 1,3,5-trichlorobenzene, followed by an oxidation reaction and subsequent acidification.[8]

Synthesis_Pathway A 1,3,5-Trichlorobenzene C 1-Alkylcarbonyl- 2,4,6-trichlorobenzene A->C Acylation (AlCl₃ catalyst) B Acylating Reagent (e.g., Acetyl Chloride) B->C E 2,4,6-Trichlorobenzoic Acid Salt C->E Oxidation D Oxidizing Agent (e.g., Sodium Hypochlorite) D->E G This compound E->G Acidification F Acid (e.g., HCl) F->G

Fig. 1: Synthesis of this compound via Acylation.

Applications in Research and Industry

This compound is a key intermediate with diverse applications across several industries.

  • Pharmaceutical Synthesis : It is an essential component for constructing sterically hindered motifs in advanced pharmaceutical ingredients.[1][2] Its structure allows for the precise engineering of drug candidates with tailored potency, selectivity, and pharmacokinetic profiles.[2]

  • Agrochemicals : The compound is a crucial building block for developing selective herbicides.[1][3] Its mechanism of action in this context involves interfering with the metabolic processes and disrupting the synthesis of certain plant hormones in weeds.[3]

  • Polymer Modification : It is used to enhance the properties of polymers, potentially improving characteristics like fire resistance.[1]

  • Chemical Research : As a fundamental compound in organic synthesis, it is widely used in laboratories for exploring new chemical pathways and synthesizing novel compounds.[1]

  • Reagent in Esterification : Its conversion to 2,4,6-trichlorobenzoyl chloride makes it a key intermediate in the Yamaguchi esterification protocol, a widely used method for the synthesis of esters.[7]

Biological Significance and Metabolism

While not a primary bioactive molecule itself in mammalian systems, this compound is relevant in toxicology and environmental science.

  • Metabolite of Lindane : this compound can be a metabolite of the insecticide Lindane (gamma-hexachlorocyclohexane).[10][11] The metabolism of Lindane in humans and animals can lead to the formation of various chlorinated phenols, which can be further metabolized.[10][12]

  • Microbial Metabolism : Certain microbial communities can utilize this compound as their sole source of carbon and energy.[6][13] This makes it a subject of interest in environmental research focused on the bioremediation of chlorinated aromatic compounds.[14] Alcaligenes sp. Y42, for example, can metabolize 2,4,6-trichlorobiphenyl to trichlorobenzoic acid.[15]

Metabolism_Pathway cluster_lindane Lindane Metabolism cluster_bioremediation Microbial Degradation Lindane Lindane (γ-HCH) Metabolites Primary Metabolites (e.g., Trichlorophenols) Lindane->Metabolites Human Liver Microsomes TCBA_met This compound (as a potential downstream metabolite) Metabolites->TCBA_met Further Metabolism TCBA_source This compound Microbes Degradative Biofilm Community (e.g., Alcaligenes sp.) TCBA_source->Microbes Uptake Degradation Carbon & Energy Source Microbes->Degradation Metabolism

Fig. 2: Biological roles of this compound.

Experimental Protocols

Protocol for Synthesis from 1,3,5-Trichlorobenzene

This protocol is adapted from a patented method and should be performed by trained personnel with appropriate safety measures.[8]

Materials:

  • 1,3,5-Trichlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum trichloride

  • Sodium hypochlorite solution (e.g., commercial bleach)

  • Hydrochloric acid (36.5%)

  • Four-hole boiling flask with stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

  • Acylation:

    • To the four-hole boiling flask, add 183.3g of 1,3,5-trichlorobenzene and 256.2g of anhydrous aluminum trichloride.

    • Heat the mixture to 70°C while stirring.

    • Over a period of 1.5 hours, slowly add 119g of acetyl chloride via the dropping funnel.

    • After the addition is complete, increase the temperature to 90-95°C and continue the reaction for 3-4 hours.

    • The product of this step is 2,4,6-Trichloroacetophenone.

  • Oxidation:

    • In a separate reaction flask, prepare the sodium hypochlorite solution.

    • Melt the 2,4,6-Trichloroacetophenone from step 1 at 65°C and add it to the oxidizing solution over 30 minutes.

    • Heat the mixture to 100°C and maintain for 30 hours.

    • Cool the reaction mixture to room temperature.

  • Acidification and Isolation:

    • Acidify the reaction liquid with 71.4g of 36.5% hydrochloric acid until the pH is less than 1.

    • Cool the mixture to below 10°C to precipitate the product.

    • Collect the solid product by filtration.

    • Wash the collected solid with water and dry to obtain this compound.[8]

Analytical Method for Determination in Water Samples

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly selective and sensitive technique for the determination of chlorinated benzoic acids in environmental samples.

Instrumentation and Reagents:

  • HPLC system with a suitable C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid

  • This compound analytical standard

  • Deionized water

Procedure:

  • Sample Preparation:

    • Collect water samples in brown glass bottles.[16]

    • Preserve samples by refrigeration at 3±2°C in the dark until analysis.[16]

    • For direct aqueous injection, samples may not require extensive extraction. If concentration is needed, solid-phase extraction (SPE) can be employed.

  • HPLC-MS/MS Analysis:

    • Mobile Phase: A gradient of methanol/water or acetonitrile/water with a small amount of formic acid (e.g., 0.1%) is typically used.

    • Injection: Directly inject an aliquot of the water sample (e.g., 10-100 µL).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the specific Multiple Reaction Monitoring (MRM) transition of this compound.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the analytical standard.

    • Quantify the concentration in the sample by comparing its peak area to the calibration curve.

Safety and Handling

This compound is classified as an irritant.[5] Proper personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this chemical.[3][6]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3]

References

Spectral Analysis of 2,4,6-Trichlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4,6-trichlorobenzoic acid, catering to researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside methodologies for these key analytical techniques.

Spectroscopic Data Summary

The following sections present the available and predicted spectral data for this compound. Due to the limited availability of publicly accessible, fully tabulated spectral data for this specific compound, typical chemical shift and absorption ranges for analogous structures are also provided for interpretative guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

A proton NMR spectrum for this compound is available in the ChemicalBook database.[1] The spectrum is expected to show two signals: one for the aromatic protons and a broader signal for the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity
Aromatic CH7.3 - 7.5Singlet (s)
Carboxylic Acid OH10.0 - 13.0Broad Singlet (br s)

¹³C NMR (Carbon NMR) Data

Publicly available, tabulated ¹³C NMR data for this compound is limited. PubChem lists a spectrum acquired by W. Robien at the Institute of Organic Chemistry, University of Vienna, but the specific chemical shifts are not provided.[2] Based on the structure, the following chemical shifts can be predicted:

Carbon Assignment Predicted Chemical Shift (δ) ppm
Carboxylic Acid C=O165 - 175
C-Cl (Aromatic)130 - 140
C-H (Aromatic)128 - 135
C-COOH (Aromatic)130 - 140
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The National Institute of Standards and Technology (NIST) WebBook contains a gas-phase IR spectrum for this compound.[3] An ATR-IR spectrum is also referenced in PubChem, sourced from Aldrich.[2]

Vibrational Mode Typical Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Carboxylic Acid)1210 - 1320Strong
C-Cl Stretch (Aromatic)1000 - 1100Strong
C-H Bending (Aromatic)690 - 900Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[2]

m/z Assignment Relative Abundance
224[M]⁺ (Molecular ion)Moderate
209[M-OH]⁺High
207[M-OH]⁺ (with ³⁵Cl isotopes)High

The presence of multiple chlorine atoms leads to a characteristic isotopic pattern in the mass spectrum, with M+2, M+4, etc. peaks corresponding to the presence of the ³⁷Cl isotope.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for solid aromatic carboxylic acids are provided below. These are generalized procedures and may require optimization based on the specific instrumentation used.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

¹H NMR Acquisition:

  • The NMR spectrometer is typically operated at a frequency of 300-600 MHz.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75-150 MHz.

  • A standard proton-decoupled ¹³C NMR experiment is performed.

  • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (from hundreds to thousands) is required compared to ¹H NMR.

  • Key parameters include a 45-90° pulse angle, a longer relaxation delay (e.g., 2-10 seconds) to ensure quantitative analysis of non-protonated carbons, and broadband proton decoupling.

  • Process the FID, phase, baseline correct, and reference the spectrum similarly to the ¹H NMR spectrum.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Acquire the IR spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.

  • The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

  • Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is esterification to form the methyl ester.

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent, such as a few drops of concentrated sulfuric acid or by bubbling diazomethane gas through the solution (with extreme caution).

  • Gently heat the mixture if required to drive the reaction to completion.

  • Neutralize the solution and extract the methyl 2,4,6-trichlorobenzoate into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate) and concentrate it to a suitable volume.

GC-MS Analysis:

  • Inject a small volume (typically 1 µL) of the derivatized sample solution into the GC-MS system.

  • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (e.g., a non-polar or medium-polarity capillary column).

  • A suitable temperature program for the GC oven is used to elute the analyte.

  • The eluting compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.

  • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectral analysis of a chemical compound like this compound, from sample preparation to final structure elucidation.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample Sample->IR_Prep MS_Prep Derivatization (Esterification) Sample->MS_Prep NMR NMR Spectroscopy (¹H and ¹³C) NMR_Prep->NMR IR ATR-IR Spectroscopy IR_Prep->IR MS GC-MS Analysis MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectral Analysis

References

An In-depth Technical Guide on the Solubility of 2,4,6-Trichlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,6-trichlorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing a detailed experimental protocol for determining solubility, alongside the available qualitative and limited quantitative information.

Introduction to this compound

This compound is a chlorinated derivative of benzoic acid. Its chemical structure, characterized by a benzene ring substituted with a carboxylic acid group and three chlorine atoms, significantly influences its physical and chemical properties, including its solubility in various media. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, formulation development, and environmental fate assessment.

Qualitative Solubility Profile

General solubility information indicates that this compound exhibits the following characteristics:

  • Polar Organic Solvents: It is generally considered to be soluble in polar organic solvents. This includes alcohols such as methanol and ethanol, and ketones like acetone. The polar carboxylic acid group facilitates interaction with these polar solvent molecules.

  • Non-Polar Solvents: Its solubility is limited in non-polar solvents. The presence of the polar carboxylic acid group hinders its dissolution in non-polar environments.

  • Aqueous Solubility: this compound has low solubility in water.

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not widely reported in readily available scientific literature. A single source provides the following solubility values, although the specific solvent is not explicitly stated, it is presumed to be in an aqueous medium[1]:

SolventTemperatureSolubility (mg/mL)Solubility ( g/100 mL)Molar Solubility (mol/L)Data Source
Not SpecifiedNot Specified0.102[1]0.01020.000453[1]Ambeed[1]
Not SpecifiedNot Specified0.112[1]0.01120.000499[1]Ambeed (Ali et al., 2012)[1]

Note: The provided data lacks details on the solvent and temperature. For precise research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvents of interest.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

4.1. Materials and Equipment

  • This compound (high purity)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

  • Desiccator

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a constant temperature bath or an orbital shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Transfer a known volume of the clear filtrate into a pre-weighed, dry evaporation dish or vial.

    • Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or by gentle heating in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to avoid decomposition.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a drying oven (e.g., at 60-80 °C) for a sufficient time to remove any residual solvent.

    • After drying, transfer the dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

    • Weigh the dish with the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

4.3. Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtrate taken (mL)) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Analysis cluster_calculation Calculation prep1 Add excess this compound to Solvent prep2 Equilibrate at Constant Temperature with Agitation prep1->prep2 Ensure saturation samp1 Withdraw Supernatant prep2->samp1 samp2 Filter through Syringe Filter samp1->samp2 Remove undissolved solids analysis1 Transfer Known Volume to Pre-weighed Dish samp2->analysis1 analysis2 Evaporate Solvent analysis1->analysis2 analysis3 Dry Residue to Constant Weight analysis2->analysis3 analysis4 Weigh Dried Solute analysis3->analysis4 calc1 Calculate Solubility (g/100 mL) analysis4->calc1

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is scarce in the public domain, this guide provides a robust experimental protocol for its determination. The gravimetric method described is a fundamental and accurate approach that can be readily implemented in a laboratory setting. For professionals in research and drug development, obtaining precise solubility data through such experimental means is essential for accurate process design, formulation, and scientific understanding.

References

2,4,6-Trichlorobenzoic Acid as a Metabolite of Polychlorinated Biphenyls (PCBs): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichlorobenzoic acid as a metabolite of polychlorinated biphenyls (PCBs). It covers the formation of this metabolite, particularly through microbial degradation, its toxicological profile, and detailed methodologies for its analysis. This document is intended to serve as a valuable resource for professionals in environmental science, toxicology, and drug development who are investigating the environmental fate and biological effects of PCBs.

Introduction to PCB Metabolism and the Formation of this compound

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were widely used in industrial applications due to their chemical stability.[1] Their resistance to degradation, however, also leads to their accumulation in the environment and in biological tissues. The metabolism of PCBs is a complex process that varies depending on the organism and the specific PCB congener.[1] In mammals, PCBs are primarily metabolized in the liver by cytochrome P-450 enzymes into hydroxylated metabolites, which can then be conjugated and excreted.[1]

The formation of chlorinated benzoic acids as PCB metabolites is more commonly associated with microbial degradation.[2] Specifically, the bacterium Alcaligenes sp. Y42 has been shown to metabolize 2,4,6-trichlorobiphenyl to a trichlorobenzoic acid, although the process is reported to be very slow.[2] This degradation typically occurs through the biphenyl upper pathway, which involves a series of enzymatic reactions that cleave the biphenyl structure.

Quantitative Data on the Metabolism of 2,4,6-Trichlorobiphenyl

Quantitative data on the conversion of 2,4,6-trichlorobiphenyl to this compound is limited in the scientific literature. The primary study identifying this metabolic step describes the conversion by Alcaligenes sp. Y42 as "very slow," without providing specific yields or degradation rates.[2] However, for comparative purposes, the following table summarizes the metabolic fate of 2,4,6-trichlorobiphenyl in different bacterial strains as described in the literature.

PCB CongenerMicrobial StrainMetabolite(s)Conversion Rate/YieldReference
2,4,6-TrichlorobiphenylAlcaligenes sp. Y42Trichlorobenzoic acidVery slow[2]
2,4,6-TrichlorobiphenylAcinetobacter sp. P6Dihydroxy and trihydroxy compoundsNot specified[2]

Experimental Protocols

This section provides a detailed, representative methodology for the study of 2,4,6-trichlorobiphenyl degradation by Alcaligenes sp. Y42 and the subsequent analysis of this compound. This protocol is a composite based on established methods for microbial degradation of PCBs and the analysis of chlorobenzoic acids.

Microbial Degradation of 2,4,6-Trichlorobiphenyl

Objective: To cultivate Alcaligenes sp. Y42 in the presence of 2,4,6-trichlorobiphenyl and monitor the formation of metabolites over time.

Materials:

  • Alcaligenes sp. Y42 culture

  • Basal salt medium

  • 2,4,6-Trichlorobiphenyl (in a suitable solvent carrier like ethanol)

  • Biphenyl (as a growth substrate)

  • Sterile culture flasks

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare a basal salt medium and sterilize by autoclaving.

  • Inoculate the sterile medium with a pre-culture of Alcaligenes sp. Y42.

  • Add biphenyl to the culture as a primary carbon source to promote bacterial growth and induce the biphenyl degradation pathway.

  • Introduce 2,4,6-trichlorobiphenyl to the culture to a final concentration of 10 mg/L. An uninoculated control flask containing the medium and the PCB should be prepared to monitor for abiotic degradation.

  • Incubate the cultures at 30°C with shaking at 150 rpm for 28 days.

  • Collect samples of the culture medium at regular intervals (e.g., day 0, 7, 14, 21, and 28).

  • Separate the bacterial cells from the supernatant by centrifugation at 10,000 x g for 15 minutes.

  • Store the supernatant at -20°C until extraction and analysis.

Extraction and Analysis of this compound

Objective: To extract, derivatize, and quantify this compound from the bacterial culture supernatant using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Culture supernatant

  • Internal standard (e.g., a deuterated chlorobenzoic acid)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Extraction:

    • Thaw the culture supernatant samples.

    • Spike the samples with a known amount of the internal standard.

    • Acidify the supernatant to pH 2 with HCl to protonate the carboxylic acid group of the analyte.

    • Perform a liquid-liquid extraction by adding ethyl acetate to the sample in a 1:1 volume ratio and shaking vigorously.

    • Allow the phases to separate and collect the organic (upper) layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization:

    • Transfer a 100 µL aliquot of the concentrated extract to a clean vial.

    • Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 1 hour to convert the carboxylic acid to its more volatile trimethylsilyl (TMS) ester.

    • Cool the sample to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the TMS-ester of this compound and the internal standard.

Visualizations: Pathways and Workflows

Bacterial Metabolism of PCBs

PCB_Metabolism PCB Polychlorinated Biphenyl (e.g., 2,4,6-Trichlorobiphenyl) Dihydrodiol Dihydrodiol Intermediate PCB->Dihydrodiol Biphenyl dioxygenase Dihydroxy Dihydroxy Intermediate Dihydrodiol->Dihydroxy Dihydrodiol dehydrogenase MetaCleavage Meta-Cleavage Product Dihydroxy->MetaCleavage Dioxygenase CBA Chlorobenzoic Acid (e.g., this compound) MetaCleavage->CBA Hydrolase Experimental_Workflow cluster_culture Microbial Culture cluster_extraction Sample Preparation cluster_analysis Analysis Culture 1. Inoculate Alcaligenes sp. Y42 with 2,4,6-Trichlorobiphenyl Incubation 2. Incubate for 28 days Culture->Incubation Sampling 3. Collect supernatant Incubation->Sampling Acidify 4. Acidify supernatant to pH 2 Sampling->Acidify Extract 5. Liquid-Liquid Extraction with Ethyl Acetate Acidify->Extract Concentrate 6. Concentrate extract Extract->Concentrate Derivatize 7. Derivatize with BSTFA/TMCS Concentrate->Derivatize GCMS 8. Analyze by GC-MS (SIM) Derivatize->GCMS Quantify 9. Quantify Metabolite GCMS->Quantify Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite PCB Metabolite (e.g., this compound) AhR_complex AhR Complex (AhR, HSP90, etc.) Metabolite->AhR_complex Binding AhR_activated Activated AhR AhR_complex->AhR_activated Conformational Change ARNT ARNT AhR_activated->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) in DNA AhR_ARNT->XRE Binding Gene_Expression Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_Expression Cellular_Response Altered Cellular Response (e.g., Oxidative Stress, Inflammation) Gene_Expression->Cellular_Response

References

Toxicological Profile of 2,4,6-Trichlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 2,4,6-Trichlorobenzoic acid. It is intended for informational purposes for a scientific audience. Significant data gaps exist in the publicly available literature regarding the comprehensive toxicological profile of this specific isomer. The information provided should be interpreted with caution, and further research is warranted to fully characterize its potential hazards.

Introduction

This compound (2,4,6-TCBA), with the CAS number 50-43-1, is a chlorinated aromatic carboxylic acid.[1] It presents as a beige to light brown crystalline powder and is sparingly soluble in water but soluble in organic solvents like methanol.[1][2] This compound has applications as a herbicide, where its mechanism of action is believed to involve the disruption of plant hormone synthesis, and as a reactant in various chemical syntheses.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential. This technical guide synthesizes the available data on the toxicity of this compound, highlights existing data gaps, and provides an overview of standard experimental protocols relevant to its toxicological assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental fate, transport, and potential for biological absorption.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50-43-1[2]
Molecular Formula C₇H₃Cl₃O₂[2]
Molecular Weight 225.46 g/mol [2]
Appearance Beige to light brown crystalline powder[1]
Melting Point 160-164 °C[3]
Water Solubility Sparingly soluble[1]
Solubility in Organic Solvents Soluble in methanol[2]
logP (Octanol-Water Partition Coefficient) 2.9[2]

Toxicological Data

The available toxicological data for this compound is limited. The following sections summarize the existing information.

Acute Toxicity

The primary quantitative measure of acute toxicity is the median lethal dose (LD50). For this compound, a single acute toxicity study in mice has been identified.

Table 2: Acute Toxicity of this compound

Test SpeciesRoute of AdministrationLD50Observed EffectsReference(s)
MouseSubcutaneous1200 mg/kgAltered sleep time, muscle weakness, dyspnea[4]
Irritation and Sensitization

This compound is classified as an irritant to the skin, eyes, and respiratory system.[2][5]

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity studies for this compound were identified in the public domain.

For the related compound, 2,4,6-trichlorophenol , a 90-day subchronic oral toxicity study in Sprague-Dawley rats established a No-Observed-Adverse-Effect Level (NOAEL) of 80 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 240 mg/kg/day, with the liver, kidney, and adrenal glands identified as target organs.[6] A two-year carcinogenicity bioassay of 2,4,6-trichlorophenol in Fischer rats and B6C3F1 mice reported non-carcinogenic adverse effects including leukocytosis, monocytosis, and bone marrow hyperplasia in rats.[7]

Genotoxicity

There is a lack of specific genotoxicity data for this compound.

However, for the structurally related compound benzoic acid , in vitro studies on human peripheral blood lymphocytes have shown that it can induce chromosomal aberrations, sister chromatid exchanges, and micronuclei at concentrations of 200 and 500 μg/mL.[8] It is important to note that these findings for the parent compound, benzoic acid, cannot be directly extrapolated to its chlorinated derivative.

Carcinogenicity

No carcinogenicity studies specifically on this compound were found.

Studies on the related compound, 2,4,6-trichlorophenol , have provided evidence of carcinogenicity in animals. The National Toxicology Program (NTP) concluded that 2,4,6-trichlorophenol is "reasonably anticipated to be a human carcinogen" based on findings of lymphomas or leukemias in male F344 rats and hepatocellular carcinomas or adenomas in both sexes of B6C3F1 mice.[9][10] The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol as a Group B2, probable human carcinogen.[11]

Reproductive and Developmental Toxicity

A safety data sheet for this compound states that it is "Not classified" for reproductive toxicity; however, the underlying study data for this classification are not provided.[5] No dedicated reproductive or developmental toxicity studies for this compound were identified.

For context, a two-generation reproductive toxicity study on triclopyr acid , another chlorinated pyridine carboxylic acid herbicide, in rats established a NOAEL of 5 mg/kg bw/day for parental toxicity and 25 mg/kg bw/day for developmental toxicity.[12]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of toxicity for this compound in mammals have not been elucidated. As a herbicide, its mechanism in plants is suggested to be the disruption of plant hormone synthesis.[1]

dot

logical_relationship cluster_exposure Exposure cluster_adverse_effects Potential Adverse Effects (Data Gaps Exist) Exposure This compound Exposure Acute_Toxicity Acute Toxicity (LD50: 1200 mg/kg, mouse, s.c.) Exposure->Acute_Toxicity High Dose Irritation Skin, Eye, Respiratory Irritation Exposure->Irritation Direct Contact Systemic_Toxicity Subchronic/Chronic Systemic Toxicity (Target Organs Unknown) Exposure->Systemic_Toxicity Repeated Exposure Genotoxicity Genotoxicity (Data Lacking) Systemic_Toxicity->Genotoxicity Repro_Dev_Toxicity Reproductive & Developmental Toxicity (Data Lacking) Systemic_Toxicity->Repro_Dev_Toxicity Carcinogenicity Carcinogenicity (Data Lacking) Genotoxicity->Carcinogenicity

Caption: Logical relationship of exposure to this compound and potential toxicological outcomes.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public literature. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for regulatory toxicology studies. The following provides a general overview of the methodologies that would be employed.

Acute Oral Toxicity (Following OECD Test Guideline 423)
  • Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

  • Procedure: A stepwise procedure is used with a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered by gavage. The outcome of the first step determines the next dose level.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals.

  • Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.

dot

experimental_workflow start Start: Dose Group Selection dose_level Administer Single Dose (e.g., OECD 423 fixed dose) start->dose_level observation Observe for 14 days (Mortality, Clinical Signs, Body Weight) dose_level->observation necropsy Gross Necropsy observation->necropsy end Endpoint: GHS Classification necropsy->end

Caption: General experimental workflow for an acute oral toxicity study.

Subchronic Oral Toxicity (Following OECD Test Guideline 408)
  • Test System: Typically, rats, with at least 10 animals per sex per dose group.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for a period of 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Endpoint: A detailed gross necropsy and histopathological examination of organs and tissues are conducted to identify target organs and characterize toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

In Vitro Mammalian Chromosomal Aberration Test (Following OECD Test Guideline 473)
  • Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure: Cells are exposed to the test substance at several concentrations, with and without an exogenous metabolic activation system (S9 mix).

  • Analysis: After an appropriate incubation and recovery period, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, exchanges).

  • Endpoint: The test determines the potential of the substance to induce chromosomal damage.

dot

signaling_pathway substance This compound cell Cellular Uptake substance->cell interaction Interaction with Intracellular Targets (Hypothesized, Not Identified) cell->interaction signaling Perturbation of Cellular Signaling Pathways (e.g., Proliferation, Apoptosis, Hormone Signaling) (Hypothesized, Not Identified) interaction->signaling response Adverse Cellular Response (e.g., Cytotoxicity, Genotoxicity) signaling->response

Caption: Hypothesized general mechanism of action for this compound at the cellular level.

Conclusion and Future Directions

The available toxicological data for this compound are insufficient to conduct a comprehensive hazard and risk assessment. While acute toxicity data and irritation classifications are available, significant data gaps exist for repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. The toxicological profile of the related compound, 2,4,6-trichlorophenol, suggests potential for systemic toxicity and carcinogenicity, underscoring the need for further investigation of this compound.

Future research should prioritize conducting a battery of toxicological tests according to standardized guidelines to address these data gaps. Mechanistic studies to elucidate the potential cellular signaling pathways affected by this compound are also crucial for a more complete understanding of its toxic potential.

References

Microbial Degradation of 2,4,6-Trichlorobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorobenzoic acid (2,4,6-TCBA) is a persistent and toxic chlorinated aromatic compound. Its presence in the environment, primarily due to industrial activities and its use as a herbicide, raises significant environmental and health concerns. Microbial degradation offers a promising and environmentally friendly approach for the remediation of sites contaminated with 2,4,6-TCBA. This technical guide provides a comprehensive overview of the known and putative microbial degradation pathways of 2,4,6-TCBA, drawing parallels from the extensively studied degradation of structurally similar compounds like 2,4,6-trichlorophenol (2,4,6-TCP) and other chlorinated benzoic acids. This document details the key enzymatic reactions, potential intermediate metabolites, and the microorganisms implicated in these biotransformations. Furthermore, it presents detailed experimental protocols for studying the microbial degradation of 2,4,6-TCBA and summarizes relevant quantitative data to facilitate further research and the development of effective bioremediation strategies.

Introduction

Chlorinated benzoic acids are a class of halogenated aromatic compounds that are widely used in various industrial applications, including the manufacturing of herbicides, dyes, and pharmaceuticals. Their chemical stability and resistance to natural degradation processes lead to their persistence in the environment, posing a significant risk to ecosystems and human health. This compound (2,4,6-TCBA) is a notable member of this class, and understanding its microbial degradation is crucial for developing effective bioremediation technologies.

Microorganisms, particularly bacteria such as Pseudomonas, Rhodococcus, and Ralstonia, have evolved diverse metabolic pathways to utilize chlorinated aromatic compounds as sources of carbon and energy.[1][2][3] These pathways typically involve a series of enzymatic reactions that lead to the removal of chlorine substituents and the cleavage of the aromatic ring, ultimately converting the toxic compound into central metabolic intermediates. This guide will explore both aerobic and anaerobic degradation pathways, highlighting the key enzymes and genetic determinants involved.

Microbial Degradation Pathways

The microbial degradation of 2,4,6-TCBA is not as extensively documented as that of other chlorinated aromatic compounds. However, based on the well-characterized pathways for other chlorobenzoic acids and 2,4,6-trichlorophenol, a putative degradation pathway for 2,4,6-TCBA can be proposed. The initial steps are likely to involve either oxidative or reductive dehalogenation, depending on the metabolic capabilities of the microorganisms and the environmental conditions.

Proposed Aerobic Degradation Pathway

Under aerobic conditions, the degradation of chlorinated aromatic compounds is typically initiated by dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring. For 2,4,6-TCBA, a plausible aerobic pathway involves the following key steps:

  • Dioxygenation and Decarboxylation: The initial attack is likely catalyzed by a dioxygenase, leading to the formation of an unstable diol intermediate. This is often followed by spontaneous or enzyme-catalyzed decarboxylation and dehalogenation to yield a substituted catechol.

  • Ring Cleavage: The resulting chlorocatechol is then a substrate for catechol dioxygenases, which cleave the aromatic ring either through an ortho- or meta-cleavage pathway.[4][5]

  • Downstream Metabolism: The ring-cleavage products are further metabolized through a series of reactions, eventually entering the tricarboxylic acid (TCA) cycle.

Aerobic_Degradation_of_2_4_6_TCBA cluster_enzymes Key Enzymes TCBA This compound Intermediate1 Trichlorodihydrodihydroxybenzoic Acid (Putative Intermediate) TCBA->Intermediate1 Benzoate Dioxygenase Intermediate2 Trichlorocatechol (Putative Intermediate) Intermediate1->Intermediate2 Dehydrogenase & Decarboxylase RingCleavage Ring Cleavage Products Intermediate2->RingCleavage Catechol 1,2-Dioxygenase (ortho-cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA E1 Benzoate Dioxygenase E2 Dehydrogenase E3 Decarboxylase E4 Catechol 1,2-Dioxygenase

Figure 1: Proposed aerobic degradation pathway of 2,4,6-TCBA.
Proposed Anaerobic Degradation Pathway

Under anaerobic conditions, the initial steps of degradation often involve reductive dehalogenation, where chlorine atoms are removed and replaced by hydrogen atoms. This process is particularly effective for highly chlorinated compounds.

  • Reductive Dehalogenation: The degradation of 2,4,6-TCBA would likely be initiated by a series of reductive dehalogenation steps, sequentially removing the chlorine atoms to form di- and mono-chlorinated benzoic acids, and ultimately benzoic acid.[6]

  • Ring Reduction and Cleavage: The dearomatized ring is then cleaved, and the resulting aliphatic acids are further metabolized.

Anaerobic_Degradation_of_2_4_6_TCBA cluster_enzymes Key Enzymes TCBA This compound DCBA Dichlorobenzoic Acid Isomers TCBA->DCBA Reductive Dehalogenase MCBA Monochlorobenzoic Acid Isomers DCBA->MCBA Reductive Dehalogenase BenzoicAcid Benzoic Acid MCBA->BenzoicAcid Reductive Dehalogenase RingCleavage Ring Cleavage & Further Metabolism BenzoicAcid->RingCleavage EndProducts CH4 + CO2 RingCleavage->EndProducts E1 Reductive Dehalogenase

Figure 2: Proposed anaerobic degradation pathway of 2,4,6-TCBA.

Quantitative Data on Chlorobenzoic Acid Degradation

Direct quantitative data for the microbial degradation of 2,4,6-TCBA is scarce in the literature. However, data from studies on other chlorobenzoic acid isomers and related compounds can provide valuable insights into potential degradation rates and efficiencies.

CompoundMicroorganism/ConsortiumDegradation RateConditionsReference
4-Chlorobenzoic AcidPseudomonas aeruginosa PA01 NC2 g/L utilized as growth substrateAerobic[1]
3-Chlorobenzoic AcidRhodococcus opacus 6a500 mg/L degraded in < 24 hAerobic[2]
2-Chlorobenzoic AcidAeromonas hydrophilaInitial rate: 41 µM/hrAerobic[7]
3-Chlorobenzoic AcidAeromonas hydrophilaInitial rate: 65 µM/hrAerobic[7]
4-Chlorobenzoic AcidAeromonas hydrophilaInitial rate: 5 µM/hrAerobic[7]
3,4-Dichlorobenzoic AcidAeromonas hydrophilaInitial rate: 15.5 µM/hrAerobic[7]
2,4,6-TrichlorophenolMicrobial Consortium34 mg/g dry weight/hAerobic[8]

Table 1: Summary of Degradation Rates for Chlorinated Aromatic Compounds.

Experimental Protocols

Studying the microbial degradation of 2,4,6-TCBA requires a combination of microbiological, analytical, and molecular techniques. The following protocols are adapted from methodologies used for other chlorinated aromatic compounds and can serve as a starting point for investigating 2,4,6-TCBA degradation.

Isolation of 2,4,6-TCBA Degrading Microorganisms

Isolation_Workflow start Soil/Water Sample (Contaminated Site) enrichment Enrichment Culture (Mineral Salts Medium + 2,4,6-TCBA) start->enrichment transfer Serial Transfers enrichment->transfer plating Plating on Solid Medium (with 2,4,6-TCBA) transfer->plating isolation Isolation of Pure Colonies plating->isolation identification Identification (16S rRNA sequencing) isolation->identification end Pure Culture of 2,4,6-TCBA Degrader identification->end

Figure 3: Workflow for the isolation of 2,4,6-TCBA degrading microorganisms.

Protocol:

  • Sample Collection: Collect soil or water samples from a site contaminated with chlorinated aromatic compounds.

  • Enrichment Culture: Inoculate a mineral salts medium (MSM) containing 2,4,6-TCBA as the sole carbon source with the environmental sample. Incubate at an appropriate temperature (e.g., 30°C) with shaking.[9]

  • Serial Transfers: After observing growth (turbidity), transfer an aliquot of the culture to fresh MSM with 2,4,6-TCBA. Repeat this process several times to enrich for microorganisms capable of utilizing the target compound.

  • Isolation: Plate serial dilutions of the enriched culture onto solid MSM agar plates containing 2,4,6-TCBA.

  • Pure Culture: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains using morphological, biochemical, and molecular methods, such as 16S rRNA gene sequencing.[9]

Biodegradation Assays

Protocol:

  • Culture Preparation: Grow the isolated microorganism in a suitable liquid medium (e.g., MSM) with 2,4,6-TCBA as the sole carbon source.

  • Incubation: Incubate the cultures under controlled conditions (temperature, pH, agitation).

  • Sampling: At regular intervals, withdraw aliquots from the culture.

  • Analysis: Analyze the samples for:

    • Substrate Depletion: Measure the concentration of 2,4,6-TCBA using High-Performance Liquid Chromatography (HPLC).[9]

    • Chloride Release: Quantify the amount of chloride ions released into the medium as an indicator of dehalogenation.

    • Metabolite Identification: Identify intermediate metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11]

    • Cell Growth: Monitor bacterial growth by measuring the optical density (e.g., at 600 nm).

Enzyme Assays

Protocol:

  • Cell-Free Extract Preparation: Harvest the bacterial cells from the degradation assay, lyse them (e.g., by sonication or French press), and centrifuge to obtain a cell-free extract.

  • Dioxygenase Activity: Measure the activity of dioxygenases by monitoring the substrate-dependent consumption of oxygen using an oxygen electrode or by spectrophotometrically detecting the formation of catechol-like products.

  • Ring-Cleavage Enzyme Activity: Assay for catechol 1,2-dioxygenase or catechol 2,3-dioxygenase activity by spectrophotometrically measuring the formation of the respective ring-cleavage products.

Conclusion and Future Perspectives

While the microbial degradation of many chlorinated aromatic compounds is well-understood, the specific pathways for this compound remain an area requiring further investigation. This guide has synthesized the available knowledge on related compounds to propose putative aerobic and anaerobic degradation pathways for 2,4,6-TCBA. The provided experimental protocols offer a framework for researchers to isolate and characterize novel microorganisms with the ability to degrade this persistent pollutant and to elucidate the enzymatic and genetic basis of this degradation.

Future research should focus on:

  • Isolation and characterization of novel 2,4,6-TCBA degrading microorganisms.

  • Elucidation of the complete degradation pathways and identification of all metabolic intermediates.

  • Characterization of the key enzymes involved in the degradation process, including their kinetics and substrate specificity.

  • Investigation of the genetic organization and regulation of the degradation pathways.

  • Development of optimized bioremediation strategies for the effective removal of 2,4,6-TCBA from contaminated environments.

By advancing our understanding of the microbial metabolism of 2,4,6-TCBA, we can develop more effective and sustainable solutions for the bioremediation of sites contaminated with this and other recalcitrant halogenated compounds.

References

Methodological & Application

Synthesis of 2,4,6-trichlorobenzoyl chloride from 2,4,6-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2,4,6-trichlorobenzoyl chloride from 2,4,6-trichlorobenzoic acid. The described method utilizes thionyl chloride as the chlorinating agent, a common and effective reagent for the conversion of carboxylic acids to acyl chlorides. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

2,4,6-Trichlorobenzoyl chloride, also known as Yamaguchi's reagent, is a highly reactive acyl chloride that serves as a crucial intermediate in various organic syntheses.[1][2] Its sterically hindered and electron-deficient nature makes it a valuable reagent, particularly in the Yamaguchi esterification for the synthesis of macrolides, and in the preparation of esters and amides.[3][4] The synthesis of 2,4,6-trichlorobenzoyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid.[2][3] This document outlines a reliable and reproducible method using thionyl chloride, which offers the advantage of producing gaseous byproducts that are easily removed from the reaction mixture.[5]

Reaction Scheme

The overall reaction for the synthesis of 2,4,6-trichlorobenzoyl chloride is as follows:

This compound + Thionyl chloride --> 2,4,6-Trichlorobenzoyl chloride + Sulfur dioxide + Hydrogen chloride

Materials and Equipment

Material/EquipmentSpecifications
This compound>98% purity
Thionyl chloride (SOCl₂)Reagent grade, >99% purity
Anhydrous TolueneDripped over sodium/benzophenone
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenserWith a drying tube (e.g., filled with CaCl₂)
Heating mantleWith a magnetic stirrer
Magnetic stir bar
Distillation apparatusFor purification
Standard laboratory glassware
Personal Protective EquipmentSafety goggles, lab coat, chemical-resistant gloves

Experimental Protocol

1. Reaction Setup:

  • A dry, round-bottom flask equipped with a magnetic stir bar is charged with this compound.

  • The flask is fitted with a reflux condenser, and a drying tube containing calcium chloride is placed at the top of the condenser to protect the reaction from atmospheric moisture.

  • The entire apparatus should be set up in a well-ventilated fume hood.

2. Reaction Procedure:

  • Thionyl chloride (2-3 equivalents) is carefully added to the round-bottom flask containing the this compound. A solvent such as anhydrous toluene can be used, although the reaction can also be run neat.

  • The reaction mixture is stirred and gently heated to reflux (approximately 80-90 °C) using a heating mantle.

  • The reaction is monitored for the evolution of sulfur dioxide and hydrogen chloride gas, which will cease upon completion of the reaction. The reaction is typically complete within 2-4 hours.

3. Work-up and Purification:

  • After the reaction is complete, the mixture is allowed to cool to room temperature.

  • Excess thionyl chloride is removed by distillation under atmospheric pressure.

  • The crude 2,4,6-trichlorobenzoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product as a light yellow liquid.[1]

Data Presentation

ParameterValue
Reactants
This compound (molar mass: 225.45 g/mol )1.0 eq
Thionyl chloride (molar mass: 118.97 g/mol )2.0 - 3.0 eq
Reaction Conditions
TemperatureReflux (approx. 80-90 °C)
Reaction Time2 - 4 hours
Product
2,4,6-Trichlorobenzoyl chloride (molar mass: 243.90 g/mol )
AppearanceLight yellow liquid[1]
Boiling Point107-108 °C at 6 mmHg
Density1.561 g/mL at 25 °C[1]
Yield
Typical Yield85 - 95%

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water to produce toxic gases (SO₂ and HCl).[6] All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is dry before use to prevent a violent reaction with thionyl chloride.

Diagrams

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Start_Acid 2,4,6-Trichlorobenzoic Acid Reaction Reflux (80-90 °C, 2-4h) Start_Acid->Reaction Start_Reagent Thionyl Chloride (SOCl₂) Start_Reagent->Reaction Workup Removal of Excess Thionyl Chloride Reaction->Workup Purification Fractional Distillation (Reduced Pressure) Workup->Purification Product 2,4,6-Trichlorobenzoyl Chloride Purification->Product

Caption: Experimental workflow for the synthesis of 2,4,6-trichlorobenzoyl chloride.

References

Application Notes and Protocols: Yamaguchi Esterification using 2,4,6-Trichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Yamaguchi esterification is a powerful and widely utilized method for the synthesis of esters, particularly for sterically hindered substrates and the formation of macrolactones.[1][2] This protocol employs 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent, to activate a carboxylic acid, facilitating its condensation with an alcohol.[1][2] The reaction is typically mediated by a base, such as triethylamine (Et₃N), and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[2][3]

Key advantages of the Yamaguchi esterification include high yields, mild reaction conditions, and excellent tolerance of various functional groups, which minimizes the need for extensive protecting group strategies.[2][3][4] Consequently, this method has found extensive application in the total synthesis of complex natural products and is a valuable tool in drug discovery and development.[2][3][5]

Reaction Mechanism

The currently accepted mechanism for the Yamaguchi esterification proceeds through the following key steps:

  • Formation of a Mixed Anhydride: The carboxylic acid, deprotonated by a tertiary amine base (e.g., triethylamine), attacks the electrophilic carbonyl carbon of 2,4,6-trichlorobenzoyl chloride. This results in the formation of a mixed anhydride intermediate.[1][6]

  • Acyl Transfer via Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) then acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl group of the mixed anhydride.[3][6] This forms a highly reactive acylpyridinium intermediate.[3]

  • Nucleophilic Attack by the Alcohol: The alcohol subsequently attacks the activated acylpyridinium intermediate.

  • Product Formation: The final ester product is formed, and the DMAP catalyst is regenerated.[3]

For aliphatic carboxylic acids, it has been proposed that a symmetric aliphatic anhydride may be formed in situ, which then reacts with the alcohol to yield the desired ester.[6][7][8]

Quantitative Data Summary

The following table summarizes representative examples of the Yamaguchi esterification, highlighting the substrates, reaction conditions, and corresponding yields.

Carboxylic AcidAlcoholBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
(S)-2-Phenylpropanoic acidBenzyl alcoholEt₃N/DMAPTolueneRT1295Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993
Sebacic acid1-OctanolEt₃N/DMAPTolueneRT692Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993
3-Phenylpropanoic acidtert-ButanolEt₃N/DMAPToluene802488Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993
ω-Hydroxydodecanoic acid(Intramolecular)Et₃N/DMAPToluene902489 (Lactone)Inanaga, J. et al. Bull. Chem. Soc. Jpn.1979 , 52, 1989-1993
Sterically hindered acid 174 Sterically hindered alcohol 173 Et₃N/DMAPNot SpecifiedNot SpecifiedNot Specified84Babczyk, D., & Menche, D. (2023). Angew. Chem. Int. Ed.

Experimental Protocol

This protocol provides a general procedure for the Yamaguchi esterification. The specific conditions, such as solvent, temperature, and reaction time, may require optimization depending on the specific substrates being used.

Materials:

  • Carboxylic acid

  • Alcohol

  • 2,4,6-Trichlorobenzoyl chloride (TCBC)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous aprotic solvent (e.g., toluene, THF, or DCM)[2][3]

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Apparatus for work-up (separatory funnel, rotary evaporator)

  • Chromatography supplies for purification

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous solvent (e.g., toluene).

  • Mixed Anhydride Formation: Add triethylamine (1.1 equiv) to the solution and stir for 10 minutes at room temperature. Cool the mixture to 0 °C in an ice bath. Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Allow the reaction to stir at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.2-2.4 equiv) in the same anhydrous solvent. Add this solution to the reaction mixture containing the mixed anhydride.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature or heated as required for 2-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the pure ester.

Visualizations

Yamaguchi_Esterification_Workflow cluster_prep Preparation cluster_anhydride Mixed Anhydride Formation cluster_esterification Esterification cluster_workup Work-up & Purification start Start: Dry Glassware reactants Add Carboxylic Acid & Solvent start->reactants add_et3n Add Triethylamine reactants->add_et3n add_tcbc Add 2,4,6-Trichlorobenzoyl Chloride add_et3n->add_tcbc add_alcohol_dmap Add Alcohol & DMAP Solution add_tcbc->add_alcohol_dmap reaction_monitor Stir and Monitor Reaction (TLC) add_alcohol_dmap->reaction_monitor quench Quench Reaction reaction_monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layers extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end End: Pure Ester purify->end

Caption: Experimental workflow for the Yamaguchi esterification.

Yamaguchi_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acylpyridinium Formation cluster_step3 Step 3: Ester Formation RCOOH Carboxylic Acid (R-COOH) MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + TCBC, Et3N TCBC 2,4,6-Trichlorobenzoyl Chloride Et3N Et3N Acylpyridinium Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP Ester Ester (R-COOR') Acylpyridinium->Ester + R'-OH ROH Alcohol (R'-OH) DMAP_regen Regenerated DMAP Ester->DMAP_regen

References

Application of 2,4,6-Trichlorobenzoic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzoic acid is a highly versatile chemical intermediate that has carved a significant niche in the landscape of pharmaceutical synthesis.[1] Its unique structural features, characterized by a sterically hindered aromatic ring, make it an invaluable tool for medicinal chemists. This document provides a detailed overview of its primary applications, focusing on its conversion to 2,4,6-trichlorobenzoyl chloride, famously known as the Yamaguchi reagent, and its subsequent use in the synthesis of complex, biologically active molecules. We present detailed protocols, quantitative data from various synthetic endeavors, and visual representations of key processes and pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Application: Yamaguchi Esterification and Macrolactonization

The most prominent application of this compound in pharmaceutical synthesis is as a precursor to 2,4,6-trichlorobenzoyl chloride (TCBC), the active Yamaguchi reagent.[2][3] This reagent is instrumental in the Yamaguchi esterification, a mild and efficient method for the formation of esters, and more critically, in Yamaguchi macrolactonization, a key reaction for the synthesis of macrocyclic compounds.[3][4] Macrocycles, particularly macrolides, are a class of natural products with a wide range of therapeutic activities, including immunosuppressive, anticancer, and antimicrobial properties.[5][6][7]

The Yamaguchi protocol offers high yields and regioselectivity under mild conditions, with minimal epimerization of sensitive stereocenters, making it a favored method in the total synthesis of complex natural products.[4][8]

Experimental Protocols

1. Preparation of 2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent)

This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dry toluene

    • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with a reflux condenser and gas inlet

    • Magnetic stirrer and heating mantle

    • Vacuum source for rotary evaporation

  • Procedure:

    • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound.

    • Add an excess of thionyl chloride (typically 2-5 equivalents).

    • Add a catalytic amount of dry DMF (a few drops) to the mixture. This will initiate a vigorous evolution of sulfur dioxide and hydrogen chloride gas (Caution: Perform in a well-ventilated fume hood).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has completely dissolved.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add dry toluene and co-evaporate twice.

    • The resulting crude 2,4,6-trichlorobenzoyl chloride is a light yellow liquid and can often be used in the next step without further purification.[9] If necessary, distillation under reduced pressure can be performed for purification.

G cluster_0 Preparation of Yamaguchi Reagent A 2,4,6-Trichlorobenzoic Acid C Reaction Mixture A->C Add B Thionyl Chloride (SOCl₂) B->C Add D Reflux C->D E Removal of Excess SOCl₂ D->E F 2,4,6-Trichlorobenzoyl Chloride E->F G cluster_0 Yamaguchi Macrolactonization Workflow A Seco-acid + Triethylamine B Add 2,4,6-Trichlorobenzoyl Chloride A->B C Mixed Anhydride Formation B->C D High Dilution in Toluene & Reflux C->D E Slow addition of DMAP solution D->E F Intramolecular Cyclization E->F G Macrolactone F->G G cluster_0 Rapamycin (Sirolimus) Mechanism of Action A Rapamycin C Rapamycin-FKBP12 Complex A->C B FKBP12 B->C E Inhibition of mTORC1 C->E D mTORC1 D->E F Decreased Cell Growth, Proliferation, & Protein Synthesis E->F G cluster_0 Tacrolimus (FK506) Mechanism of Action A Tacrolimus C Tacrolimus-FKBP12 Complex A->C B FKBP12 B->C E Inhibition of Calcineurin C->E D Calcineurin D->E F NFAT remains phosphorylated E->F G Blocked Nuclear Translocation of NFAT F->G H Decreased IL-2 Production & T-Cell Activation G->H

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4,6-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid. Accurate and reliable quantification of this compound is essential in various fields, including environmental analysis, chemical synthesis quality control, and toxicology studies. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method utilizes reversed-phase chromatography with UV detection, which is a widely accessible and reliable technique in analytical laboratories.[1]

Quantitative Data Summary

The performance of the HPLC method was evaluated based on several key validation parameters. The following table summarizes the typical quantitative data for the analysis of this compound. These values are representative of the expected performance of the described method under optimal conditions.

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 98.0% - 102.0%
Precision (RSD%) < 2%
Retention Time Approximately 5.8 min

Experimental Protocols

A detailed methodology for the HPLC analysis of this compound is provided below.

1. Apparatus and Materials

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm).

  • HPLC vials.

2. Reagents and Standards

  • This compound reference standard (purity > 99%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Phosphoric acid (or Formic Acid, analytical grade).[2]

  • Methanol (HPLC grade, for cleaning).

3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting condition is a 65:35 (v/v) mixture of 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For pure substance analysis: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile). Dilute with the mobile phase to a concentration within the calibration range.

  • For formulated products: A suitable extraction procedure may be required depending on the sample matrix. For solid formulations, dispersion in water followed by extraction with acetonitrile and sonication can be effective.[2]

  • All sample solutions should be filtered through a 0.45 µm syringe filter into an HPLC vial before injection.

5. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 10 minutes

6. Data Analysis and Quantification

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.

hplc_workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing reagents Reagent & Mobile Phase Preparation standards Standard Solution Preparation reagents->standards sample Sample Preparation (Extraction/Dilution) standards->sample equilibration System Equilibration sample->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification reporting Result Reporting quantification->reporting

Caption: Workflow for the HPLC quantification of this compound.

References

Extraction of 2,4,6-Trichlorobenzoic acid from soil samples

Author: BenchChem Technical Support Team. Date: December 2025

An effective method for the isolation and quantification of 2,4,6-Trichlorobenzoic acid from complex soil matrices is critical for environmental monitoring and toxicological studies. This document provides detailed application notes and protocols for its extraction, purification, and subsequent analysis. The methodologies covered include modern techniques such as Accelerated Solvent Extraction (ASE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE), coupled with robust cleanup procedures like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

General Sample Preparation

Prior to extraction, soil samples require homogenization to ensure representative analysis. The general procedure for sample preparation is as follows:

  • Drying: Air-dry the soil sample at room temperature or in an oven at a temperature below 40°C to prevent the degradation of thermolabile compounds.

  • Sieving: Once dry, gently crush the sample to break up aggregates and pass it through a 2 mm sieve to remove large debris such as stones, leaves, and roots.[1]

  • Homogenization: Thoroughly mix the sieved sample to ensure uniformity before taking a subsample for extraction.

Extraction Methodologies

The choice of extraction method depends on available instrumentation, desired sample throughput, and efficiency. Below are detailed protocols for three effective techniques.

Protocol 1: Accelerated Solvent Extraction (ASE)

ASE is an automated technique that uses elevated temperatures and pressures to increase the efficiency and speed of solvent extraction.

Experimental Protocol:

  • Sample Packing: Mix a 10 g subsample of the prepared soil with a dispersing agent like diatomaceous earth and place it into an ASE extraction cell.

  • Extraction Conditions: Place the cell in the ASE system and extract using the following parameters[2]:

    • Solvent: 1% Acetic Acid in Hexane:Acetone (1:1, v/v)

    • Pressure: 10.34 MPa (1500 psi)

    • Temperature: 150°C

    • Static Cycles: 2 cycles, 5 minutes each

  • Extract Collection: The extract is collected in a vial. To prevent the volatilization of the analyte during subsequent concentration steps, dimethyl sulfoxide (DMSO) can be added.[2]

  • Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Cleanup (SPE): Proceed with the Solid-Phase Extraction cleanup protocol as described below.

Protocol 2: Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is recognized by EPA Method 3546 for extracting organic compounds from solid matrices.[3]

Experimental Protocol:

  • Sample Preparation: Place a 5 g subsample of the prepared soil into a microwave extraction vessel.

  • Solvent Addition: Add 25 mL of Acetone:Hexane (1:1, v/v) to the vessel.

  • Extraction Conditions: Seal the vessel and place it in the microwave extractor. Program the system with the following parameters:

    • Power: 1200 W

    • Temperature: Ramp to 115°C and hold for 10 minutes.

    • Pressure: Maintain at approximately 5-6 bar.

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove soil particles.

  • Concentration: Concentrate the filtrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (SPE): Proceed with the Solid-Phase Extraction cleanup protocol.

Protocol 3: Ultrasonic-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent.[4] The collapse of these bubbles disrupts the sample matrix, enhancing solvent penetration and analyte extraction.[4]

Experimental Protocol:

  • Sample Preparation: Place a 10 g subsample of the prepared soil into a glass beaker or flask.

  • Solvent Addition: Add 30 mL of methanol to the vessel.

  • Extraction: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[5]

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant. Repeat the extraction on the soil pellet with another 30 mL of methanol and combine the supernatants.

  • Concentration: Reduce the volume of the combined extracts to approximately 2 mL using a rotary evaporator.

  • Cleanup (LLE): Proceed with the Liquid-Liquid Extraction cleanup protocol.

Cleanup Protocols

Cleanup is a crucial step to remove interfering compounds from the sample matrix, thereby improving the accuracy and longevity of analytical instruments.

Solid-Phase Extraction (SPE) Cleanup

This protocol is suitable for purifying extracts from ASE and MAE.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[6]

  • Sample Loading: Dilute the concentrated extract with deionized water (adjusted to pH 2 with HCl) and load it onto the SPE cartridge at a flow rate of 1-2 mL/min.[7]

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove polar interferences.[7]

  • Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate or a suitable organic solvent.[7]

  • Final Preparation: Dry the eluate over anhydrous sodium sulfate, evaporate to dryness under a gentle nitrogen stream, and reconstitute in a suitable volume of the mobile phase for final analysis.

Acid-Base Liquid-Liquid Extraction (LLE) Cleanup

This classic technique is ideal for separating acidic compounds like this compound from neutral and basic interferences.

  • Acidification: Take the concentrated extract from UAE and adjust the pH to >11 with 1 M Sodium Hydroxide (NaOH).

  • Neutral/Basic Wash: Transfer the basic solution to a separatory funnel and extract three times with 20 mL portions of dichloromethane to remove neutral and basic impurities. Discard the organic layers.

  • Re-acidification: Acidify the remaining aqueous layer to pH <2 with concentrated HCl.[8] This converts the water-soluble sodium salt of this compound back to its acid form.

  • Analyte Extraction: Extract the acidified aqueous solution three times with 20 mL portions of dichloromethane.[9] The target analyte will now move into the organic phase.

  • Final Preparation: Combine the organic extracts, dry over anhydrous sodium sulfate, evaporate to dryness, and reconstitute in the mobile phase for analysis.

Final Analysis

The purified extracts can be analyzed using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A common method involves a C18 column with a mobile phase of acetonitrile and 0.1% trifluoroacetic acid in water, followed by UV detection.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization is typically required to convert the benzoic acid into a more volatile ester (e.g., methyl ester).

Data Presentation

The following table summarizes the performance data for the extraction of this compound using the ASE method. Performance for MAE and UAE is generally comparable, with advantages in reduced solvent use and extraction time.[10]

ParameterAccelerated Solvent Extraction (ASE)
Recovery >82%[2]
Limit of Quantification (LOQ) 10 µg/mL[2]
Relative Standard Deviation (RSD) 0.74 - 5.84%[2]
Accuracy 94 ± 1 to 114 ± 1%[2]

Experimental Workflow Visualization

The diagram below illustrates the complete workflow from soil sample preparation to final analysis.

Extraction_Workflow cluster_prep Sample Preparation cluster_analysis Final Analysis Soil_Sample Soil Sample Collection Drying Drying (<40°C) Soil_Sample->Drying Sieving Sieving (<2mm) Drying->Sieving Homogenization Homogenization Sieving->Homogenization ASE Accelerated Solvent Extraction (ASE) Homogenization->ASE Select Method MAE Microwave-Assisted Extraction (MAE) Homogenization->MAE Select Method UAE Ultrasonic-Assisted Extraction (UAE) Homogenization->UAE SPE Solid-Phase Extraction (SPE) ASE->SPE MAE->SPE LLE Liquid-Liquid Extraction (LLE) UAE->LLE Concentration Solvent Evaporation & Reconstitution SPE->Concentration LLE->Concentration HPLC_GC HPLC-UV or GC-MS Analysis Concentration->HPLC_GC Data Data Interpretation HPLC_GC->Data

Caption: Workflow for this compound extraction.

References

Application Notes and Protocols: 2,4,6-Trichlorobenzoic Acid as a Chemical Probe in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trichlorobenzoic acid and its isomers as chemical probes in biological systems, with a primary focus on the modulation of plant auxin signaling. While this compound is predominantly utilized as a versatile synthetic building block in the pharmaceutical and agrochemical industries for creating sterically hindered molecules, its structural similarity to known auxin transport inhibitors suggests its potential, albeit less explored, role as a chemical probe.[1][2][3][4]

This document outlines the biological context, provides comparative data with its more biologically active isomers, details experimental protocols for assessing its activity, and presents visual diagrams of relevant pathways and workflows.

Biological Context: Auxin Transport and its Inhibition

Auxin, a class of plant hormones, plays a crucial role in regulating plant growth and development. The directional transport of auxin, known as polar auxin transport, is essential for various physiological processes, including root gravitropism and organogenesis. This transport is mediated by specific influx and efflux carrier proteins.[5][6]

Certain small molecules, including isomers of trichlorobenzoic acid like 2,3,5-triiodobenzoic acid (TIBA) and 2,3,6-trichlorobenzoic acid, are known to inhibit polar auxin transport.[5][7][8][9] These inhibitors are invaluable chemical tools for studying the dynamics of auxin distribution and its downstream effects. While 2,4,6-trichlorophenoxyacetic acid, a related compound, has been shown to have weak auxin or anti-auxin effects, the direct inhibitory activity of this compound on auxin transport is not as well-characterized as its isomers.[10][11][12]

Data Presentation: Comparative Biological Activity of Benzoic Acid Derivatives

Quantitative data on the direct biological probe activity of this compound is limited in the literature. However, a comparative analysis with its isomers and other related compounds provides context for its potential activity.

CompoundBiological ActivityIC50 / Effective ConcentrationOrganism/SystemReference
2,3,5-triiodobenzoic acid (TIBA) Auxin Transport Inhibitor~5 x 10⁻⁷ M (for half saturation of inhibitory effect)Corn coleoptiles[13]
N-1-naphthylphthalamic acid (NPA) Auxin Transport Inhibitor~1 x 10⁻⁷ M (for half saturation of inhibitory effect)Corn coleoptiles[13]
2,3,6-trichlorobenzoic acid Synthetic Auxin / HerbicideNot specifiedGeneral[7]
p-Chlorophenoxyisobutyric acid (PCIB) Inhibitor of IAA-induced gene expression20 µMArabidopsis thaliana[10]
2,4,6-trichlorophenoxyacetic acid Weak Auxin / Anti-auxinNot specifiedPea stem sections[10][11]
This compound Primarily a synthetic intermediateNo direct biological probe data availableN/A[3][4]

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the biological activity of this compound as a chemical probe, particularly in the context of auxin signaling.

Protocol 1: Root Growth Inhibition Assay in Arabidopsis thaliana

This assay assesses the effect of a test compound on a classic auxin-regulated developmental process.

Objective: To determine the effect of this compound on primary root growth in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar

  • Petri dishes (90 mm)

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and then rinse five times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them on MS agar plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow for 4-5 days under standard conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: Prepare MS agar plates containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A stock solution in DMSO should be used, and the final DMSO concentration in all plates, including the control, should be kept constant and low (e.g., <0.1%).

  • Seedling Transfer: Carefully transfer seedlings of uniform size from the initial growth plates to the treatment plates.

  • Growth and Measurement: Return the plates to the growth chamber and allow the roots to grow for another 5-7 days.

  • Data Acquisition: Scan the plates at high resolution.

  • Data Analysis: Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software. Calculate the average root length for each concentration and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Auxin Transport Inhibition Assay (Agar Block Method)

This is a classic assay to measure the polar transport of radiolabeled auxin through plant tissue segments.

Objective: To determine if this compound inhibits the polar transport of auxin.

Materials:

  • Etiolated coleoptiles (e.g., from corn or oat seedlings)

  • Radiolabeled auxin (e.g., ³H-IAA or ¹⁴C-IAA)

  • Agar

  • This compound

  • DMSO

  • Microcentrifuge tubes

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Plant Material Preparation: Grow seedlings in complete darkness for 3-5 days. Excise 10 mm segments from the sub-apical region of the coleoptiles.

  • Agar Block Preparation:

    • Donor Blocks: Prepare 1.5% agar blocks containing a known concentration of radiolabeled auxin and the desired concentration of this compound (or DMSO for control).

    • Receiver Blocks: Prepare 1.5% agar blocks without any additives.

  • Assay Setup: Place a receiver block in a microcentrifuge tube. Place a coleoptile segment on top of the receiver block with its apical end up. Place a donor block on the apical end of the coleoptile segment.

  • Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-6 hours) to allow for auxin transport.

  • Measurement: After incubation, remove the donor block and the coleoptile segment.

  • Quantification: Place the receiver block into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity in the receiver block is a measure of the amount of auxin transported. Compare the radioactivity in the receiver blocks from the treatment groups to the control group. Calculate the percentage of inhibition of auxin transport for each concentration of this compound.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of this compound as a chemical probe.

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Plant Cell Auxin Auxin AUX1_LAX AUX1/LAX Influx Carrier Auxin->AUX1_LAX Influx TIR1_AFB TIR1/AFB Receptor PIN PIN Efflux Carrier PIN->Auxin Efflux Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Probe Chemical Probe (e.g., TIBA) Probe->PIN Inhibition

Caption: Simplified auxin signaling pathway and the point of intervention for auxin transport inhibitor probes.

Root_Growth_Assay_Workflow start Start sterilize Surface Sterilize Arabidopsis Seeds start->sterilize plate Plate Seeds on MS Agar sterilize->plate stratify Stratify at 4°C for 2-3 Days plate->stratify germinate Germinate and Grow Vertically for 4-5 Days stratify->germinate transfer Transfer Seedlings to Treatment Plates germinate->transfer prepare_plates Prepare Treatment Plates with this compound prepare_plates->transfer grow Grow for an Additional 5-7 Days transfer->grow scan Scan Plates grow->scan measure Measure Primary Root Length scan->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the Arabidopsis thaliana root growth inhibition assay.

Logical_Relationship cluster_isomers Trichlorobenzoic Acid Isomers cluster_activity Biological Activity 246TBA This compound Synthetic_Intermediate Primary Role: Synthetic Intermediate 246TBA->Synthetic_Intermediate Potential_Probe Potential Use: Chemical Probe for Comparative Studies 246TBA->Potential_Probe TIBA 2,3,5-Triiodobenzoic Acid (TIBA) (Structural Analog) Auxin_Transport_Inhibitor Established Role: Auxin Transport Inhibitor TIBA->Auxin_Transport_Inhibitor 236TBA 2,3,6-Trichlorobenzoic Acid 236TBA->Auxin_Transport_Inhibitor

Caption: Logical relationship between this compound and its isomers in terms of their primary roles and biological activities.

References

Application Note: Solid-Phase Extraction of Chlorinated Benzoic Acids from Water

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the extraction and preconcentration of chlorinated benzoic acids from water samples using solid-phase extraction (SPE). Chlorinated benzoic acids are a class of compounds used as herbicides and can be found as degradation products of other chlorinated compounds. Their presence in water sources is a potential environmental and health concern, necessitating sensitive and reliable analytical methods for their detection. This document outlines a comprehensive SPE workflow, including sample preparation, sorbent selection, and elution, followed by a summary of expected analytical performance. The provided methodologies are intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Introduction

Solid-phase extraction is a widely used sample preparation technique that partitions compounds between a solid phase and a liquid phase.[1][2] It offers several advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced consumption of organic solvents, and the potential for automation.[1] For acidic compounds like chlorinated benzoic acids, SPE with a reversed-phase sorbent, such as C18-bonded silica or polymeric sorbents, is highly effective. The key to successful extraction is the adjustment of the sample pH to suppress the ionization of the acidic analytes, thereby increasing their retention on the nonpolar sorbent.

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of chlorinated benzoic acids from water samples.

Materials and Reagents
  • SPE Cartridges: C18-bonded silica (500 mg, 6 mL) or Polystyrene-divinylbenzene (PS-DVB) (500 mg, 6 mL)

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

    • Sodium hydroxide (NaOH) for pH adjustment (if necessary for hydrolysis of esters as per some EPA methods)[3]

    • Trifluoroacetic acid (TFA) (optional, for solvent modification)[4]

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • pH meter

    • Glass sample bottles (1 L)

    • Volumetric flasks and pipettes

    • Concentrator (e.g., nitrogen evaporator or rotary evaporator)

Sample Preparation
  • Collect water samples in clean glass bottles.

  • If the samples contain residual chlorine, they should be dechlorinated by adding a suitable agent like sodium thiosulfate.

  • For whole water samples, filter through a 0.45 µm glass fiber filter to remove particulate matter.

  • Acidify the water sample to a pH of 2 with concentrated HCl or H₂SO₄.[5] This step is crucial to ensure that the chlorinated benzoic acids are in their protonated, non-ionized form, which enhances their retention on the reversed-phase sorbent.

Solid-Phase Extraction (SPE) Protocol

The following is a generalized SPE procedure. The volumes and flow rates may require optimization depending on the specific chlorinated benzoic acid and the sorbent used.

  • Cartridge Conditioning:

    • Pass 10 mL of methanol through the SPE cartridge to solvate the stationary phase.[6]

    • Follow with 10 mL of deionized water to rinse the cartridge.[6] Do not allow the cartridge to go dry at this stage.

  • Sample Loading:

    • Load the acidified water sample (up to 1 L) onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[5] A slow and steady flow rate is important for efficient retention.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water (acidified to pH 2) to remove any co-adsorbed polar interferences.

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.[5]

  • Elution:

    • Elute the retained chlorinated benzoic acids from the cartridge with a suitable organic solvent. A common elution solvent is methanol or a mixture of methanol and acetonitrile. For this protocol, use two aliquots of 5 mL of methanol.

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for the subsequent chromatographic analysis (e.g., HPLC-UV or LC-MS/MS).

Data Presentation

The following tables summarize the expected performance data for the SPE of benzoic acids and related compounds based on available literature. It is important to note that performance can vary based on the specific analyte, sorbent type, and matrix.

Table 1: Recovery of Benzoic Acids and Derivatives using SPE

Analyte/Compound ClassSorbentMatrixRecovery (%)Reference
Benzoic AcidC18Food Drinks>95[7]
Sorbic AcidC18Food Drinks>95[7]
Fluorinated Benzoic Acids (16 of 19 tested)C18Saline Water>90[8]
Methoxyfenozide (related acidic compound)C18Surface Water83-87[9]
Phenoxyalkanoic Acid HerbicidesPolymeric & Phenyl-silicaRiver Water>95[10]
Various PesticidesC18Water>80[11]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Benzoic Acid Derivatives

AnalyteAnalytical MethodLODLOQReference
Benzoic AcidHPLC-DAD0.177 µg/mL0.592 µg/mL[7]
Sorbic AcidHPLC-DAD0.502 µg/mL0.873 µg/mL[7]
Fluorinated Benzoic AcidsHPLC-MS/MS0.01-0.05 ng/mL-[8]
m-chlorobenzoic acidHPLC0.6 ppm1.7 ppm[12]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of chlorinated benzoic acids from water samples.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction SampleCollection 1. Sample Collection (1 L Water) Filtration 2. Filtration (0.45 µm Filter) SampleCollection->Filtration Acidification 3. Acidification (pH 2 with HCl) Filtration->Acidification Conditioning 4. Cartridge Conditioning (Methanol & DI Water) Acidification->Conditioning Loading 5. Sample Loading (5-10 mL/min) Conditioning->Loading Washing 6. Washing (Acidified DI Water) Loading->Washing Drying 7. Cartridge Drying (Vacuum) Washing->Drying Elution 8. Elution (Methanol) Drying->Elution Concentration 9. Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 10. Reconstitution (1 mL Mobile Phase) Concentration->Reconstitution Analysis 11. Analysis (HPLC-UV or LC-MS/MS) Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of chlorinated benzoic acids.

Conclusion

The solid-phase extraction method detailed in this application note provides a robust and efficient means of isolating and concentrating chlorinated benzoic acids from water samples. The use of C18 or polymeric sorbents, coupled with appropriate sample pH adjustment, allows for high recovery of these acidic analytes. The subsequent analysis by chromatographic techniques can achieve low detection limits, making this methodology suitable for environmental monitoring and other sensitive applications. For specific chlorinated benzoic acid isomers, some method optimization may be necessary to achieve the highest possible recovery and precision.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of 2,4,6-Trichlorobenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzoic acid is a halogenated aromatic carboxylic acid. Due to its polarity and low volatility, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial step to convert the carboxylic acid group into a less polar, more volatile ester or silyl ester, making it amenable to GC analysis. This document provides detailed protocols for the two most common derivatization techniques: methylation and silylation, followed by GC-Mass Spectrometry (GC-MS) analysis.

Derivatization Strategies

The primary goal of derivatization for this compound is to replace the active hydrogen of the carboxylic acid group.[1] This reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic performance. The two recommended methods are:

  • Methylation: This process converts the carboxylic acid to its corresponding methyl ester. Common reagents include diazomethane or methanol with an acid catalyst such as boron trifluoride (BF₃).[2][3]

  • Silylation: This method involves the replacement of the acidic proton with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2][4]

Experimental Protocols

Protocol 1: Methylation using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the formation of the methyl ester of this compound.

Materials and Reagents:

  • This compound standard or dried sample extract

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is dry. If in an aqueous solution, perform a liquid-liquid extraction into a suitable organic solvent and evaporate to dryness.

  • Reagent Addition: To the dried sample residue in a vial, add 100 µL of a standard solution of the acid (e.g., in an aprotic solvent) and 50 µL of 14% BF₃-Methanol solution.[2] A molar excess of the derivatizing reagent is recommended.

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture in an oven or heating block at 60°C for 60 minutes. The time and temperature can be optimized for specific sample matrices.[2]

  • Extraction: After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial.[2]

  • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]

  • Repeat the hexane extraction twice more, combining the organic layers.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (optional, as a catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • GC vials with caps

Procedure:

  • Sample Preparation: Transfer the sample to a GC vial. If the sample is in a protic solvent like methanol, it must be completely evaporated to dryness as these solvents will react with the silylating reagent.

  • Reagent Addition: To the dried sample, add 100 µL of an aprotic solvent like DCM, followed by 50 µL of BSTFA + 1% TMCS.[2] For sterically hindered acids, 25 µL of anhydrous pyridine can be added as a catalyst. A 2:1 molar ratio of BSTFA to active hydrogens is recommended.[4]

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the mixture at 60°C for 60 minutes.[2] For some analytes, heating up to 30 minutes is sufficient.

  • Cooling and Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[2] It is recommended to analyze silylated derivatives within a week as they can be susceptible to hydrolysis.[2]

GC-MS Parameters

The following are typical starting parameters for GC-MS analysis and should be optimized for the specific instrument and column used.

Parameter Value
GC System Gas Chromatograph with Mass Spectrometric Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Data Presentation

The following table summarizes the expected quantitative performance for the derivatization and GC-MS analysis of chlorobenzoic acids, based on literature data for similar compounds.[3][5][6]

Parameter Expected Performance (Methylation) Expected Performance (Silylation)
Derivatization Yield > 95%> 95%
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/g (in soil matrix)0.04 - 0.42 µmol/L (in serum)
Reproducibility (RSD %) 3 - 13%0.32 - 13.76%
Accuracy (Recovery %) Not specified for this analyte82.97 - 114.96% (for other organic acids)

Workflow and Signaling Pathway Diagrams

Derivatization_Workflow Figure 1. General Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Deriv_Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->Deriv_Reagent Reaction Heating and Incubation (e.g., 60°C for 60 min) Deriv_Reagent->Reaction GC_Injection GC Injection Reaction->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection and Quantification GC_Separation->MS_Detection Data_Analysis Data Analysis and Reporting MS_Detection->Data_Analysis

Caption: General Workflow for Derivatization and GC-MS Analysis.

Derivatization_Reactions Figure 2. Derivatization Reactions of this compound cluster_methylation Methylation TCBA This compound (R-COOH) Reagent_M BF3-Methanol (CH3OH / BF3) TCBA->Reagent_M + Reagent_S BSTFA (CF3CON[Si(CH3)3]2) TCBA->Reagent_S + Product_M Methyl 2,4,6-trichlorobenzoate (R-COOCH3) Reagent_M->Product_M Heat Product_S Trimethylsilyl 2,4,6-trichlorobenzoate (R-COOSi(CH3)3) Reagent_S->Product_S Heat

Caption: Derivatization Reactions of this compound.

References

Application Notes and Protocols: 2,4,6-Trichlorobenzoic Acid as a Marker for Microbial PCB Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-trichlorobenzoic acid as a potential biomarker for the microbial degradation of polychlorinated biphenyls (PCBs). This document includes detailed experimental protocols for the detection and quantification of this compound, a summary of relevant data, and a visualization of the metabolic pathway.

Introduction

Polychlorinated biphenyls (PCBs) are persistent organic pollutants that pose significant environmental and health risks. Bioremediation, the use of microorganisms to break down these harmful compounds, is a promising approach for the cleanup of PCB-contaminated sites. The microbial degradation of PCBs is a complex process that often occurs in a stepwise manner, involving initial anaerobic dechlorination followed by aerobic degradation. During the aerobic breakdown of certain PCB congeners, chlorinated benzoic acids (CBAs) can be formed as metabolic intermediates. The detection and quantification of specific CBA isomers can serve as valuable markers for monitoring the progress of microbial PCB degradation.

One such potential marker is this compound. Evidence suggests that this compound can be a metabolic byproduct of the microbial degradation of specific PCB congeners, such as 2,4,6-trichlorobiphenyl. This document outlines the application of this compound as a marker and provides the necessary protocols for its analysis.

Data Presentation

While specific quantitative data on the yield of this compound from the microbial degradation of 2,4,6-trichlorobiphenyl is limited in publicly available literature, the following table provides a representative example of the types of quantitative data that can be generated from such studies. This table is based on the reported transformation of 2,4,6-trichlorobiphenyl to a trichlorobenzoic acid by Alcaligenes sp. Y42 and includes hypothetical, yet realistic, quantitative values to illustrate data presentation.[1]

Table 1: Hypothetical Quantitative Analysis of this compound Formation from the Microbial Degradation of 2,4,6-Trichlorobiphenyl

ParameterValue
Microorganism Alcaligenes sp. Y42
Substrate (PCB Congener) 2,4,6-Trichlorobiphenyl
Initial Substrate Concentration 100 µM
Incubation Time 21 days
Metabolite (Marker) This compound
Final Metabolite Concentration 2.5 µM
Molar Yield 2.5%
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

This section provides a detailed methodology for the detection and quantification of this compound in microbial cultures.

Protocol 1: Sample Preparation and Extraction of this compound from Microbial Culture

1. Materials:

  • Microbial culture (e.g., Alcaligenes sp. Y42 grown in the presence of 2,4,6-trichlorobiphenyl)
  • Centrifuge and centrifuge tubes
  • pH meter
  • Hydrochloric acid (HCl), concentrated
  • Ethyl acetate, HPLC grade
  • Sodium sulfate, anhydrous
  • Rotary evaporator or nitrogen evaporator
  • Glass vials for sample storage

2. Procedure:

  • Cell Removal: Centrifuge the microbial culture (e.g., 50 mL) at 8,000 x g for 15 minutes at 4°C to pellet the cells.
  • Supernatant Collection: Carefully decant the supernatant into a clean glass flask.
  • Acidification: Adjust the pH of the supernatant to ≤ 2 with concentrated HCl. This step protonates the carboxylic acid group, making it more soluble in organic solvents.
  • Liquid-Liquid Extraction:
  • Transfer the acidified supernatant to a separatory funnel.
  • Add an equal volume of ethyl acetate (e.g., 50 mL) to the separatory funnel.
  • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
  • Allow the layers to separate. The top layer is the organic phase containing the extracted this compound.
  • Drain the lower aqueous layer and collect the organic layer.
  • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery.
  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.
  • Concentration: Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.
  • Sample Storage: Transfer the concentrated extract to a clean glass vial and store at -20°C until GC-MS analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

1. Materials:

  • Concentrated sample extract from Protocol 1
  • Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood) or an alternative derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Methanol, anhydrous
  • Reaction vials with Teflon-lined caps

2. Procedure (using Diazomethane):

  • Transfer a known volume of the concentrated extract (e.g., 100 µL) to a small reaction vial.
  • Add a few drops of anhydrous methanol.
  • Carefully add freshly prepared diazomethane solution dropwise until a faint yellow color persists, indicating an excess of the reagent.
  • Allow the reaction to proceed for 10-15 minutes at room temperature.
  • Gently bubble nitrogen through the solution to remove excess diazomethane.
  • The sample is now ready for GC-MS analysis.

3. Alternative Procedure (using BSTFA with TMCS):

  • Evaporate a known volume of the concentrated extract to dryness under a gentle stream of nitrogen.
  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
  • Cap the vial tightly and heat at 60-70°C for 30 minutes.
  • Cool the vial to room temperature before GC-MS analysis.

Protocol 3: GC-MS Analysis of Derivatized this compound

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)
  • Capillary column suitable for separating chlorinated aromatic compounds (e.g., DB-5ms or equivalent)

2. GC Conditions (Example):

  • Injector Temperature: 250°C
  • Injection Mode: Splitless
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes
  • Ramp to 180°C at 10°C/min
  • Ramp to 280°C at 20°C/min, hold for 5 minutes
  • Transfer Line Temperature: 280°C

3. MS Conditions (Example):

  • Ion Source Temperature: 230°C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Scan Range: m/z 50-400
  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

4. Quantification:

  • Prepare a calibration curve using authentic standards of this compound methyl ester (if using diazomethane derivatization) or the corresponding silyl ester.
  • Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) to improve accuracy and precision.
  • Quantify the target analyte by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Visualization of Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the proposed metabolic pathway for the degradation of 2,4,6-trichlorobiphenyl to this compound and the general experimental workflow for its detection.

PCB_Degradation_Pathway PCB 2,4,6-Trichlorobiphenyl Intermediate1 2,3-Dihydro-2,3-dihydroxy- 2,4,6-trichlorobiphenyl PCB->Intermediate1 Dioxygenase Intermediate2 2,3-Dihydroxy- 2,4,6-trichlorobiphenyl Intermediate1->Intermediate2 Dehydrogenase Intermediate3 Meta-cleavage Product Intermediate2->Intermediate3 Dioxygenase (Ring Cleavage) TCBA This compound (Marker) Intermediate3->TCBA Mineralization Further Degradation/ Mineralization TCBA->Mineralization

Caption: Proposed aerobic degradation pathway of 2,4,6-trichlorobiphenyl.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Culture Microbial Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Acidification Acidification (pH <= 2) Supernatant->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Concentration Drying->Concentration Derivatization Derivatization (e.g., with Diazomethane) Concentration->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

Conclusion

The presence of this compound in environmental samples or laboratory cultures can serve as a valuable indicator of the microbial degradation of specific PCB congeners, particularly 2,4,6-trichlorobiphenyl. The detailed protocols provided in these application notes offer a robust framework for the reliable detection and quantification of this marker compound. By employing these methods, researchers can gain deeper insights into the mechanisms of PCB bioremediation and effectively monitor the progress of cleanup efforts. Further research is warranted to establish a broader library of PCB congener-to-metabolite relationships and to validate the use of this compound and other chlorobenzoic acids as reliable biomarkers in diverse environmental matrices.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,6-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4,6-Trichlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Method A: Friedel-Crafts reaction of 1,3,5-trichlorobenzene with an acylating agent, followed by oxidation.[1]

  • Method B: Reaction of 1,3,5-trichlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst to form 2,4,6-trichlorobenzotrichloride, which is subsequently hydrolyzed.[2]

  • Method C: Deprotonation of 1,3,5-trichlorobenzene followed by carboxylation with carbon dioxide.

Q2: What are the typical impurities I should expect in my crude this compound?

A2: The impurities largely depend on the synthetic route employed. Common impurities include unreacted starting materials, intermediates, and byproducts from side reactions. Refer to the troubleshooting guides below for impurities specific to your synthesis method.

Q3: What analytical techniques are recommended for purity assessment of this compound?

A3: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most effective techniques for identifying and quantifying impurities.[2]

Q4: How can I purify my crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. A mixture of glacial acetic acid and water is often used as the solvent system.[1]

Troubleshooting Guides

Synthesis via Friedel-Crafts Acylation (Method A)

Issue 1: Low yield of this compound and presence of unreacted 1,3,5-trichlorobenzene.

  • Possible Cause: Incomplete Friedel-Crafts acylation or oxidation.

  • Troubleshooting:

    • Ensure the use of a high-quality, anhydrous Lewis acid catalyst (e.g., AlCl₃).

    • Optimize the reaction time and temperature for both the acylation and oxidation steps. Monitor the reaction progress by TLC or GC.

    • For the oxidation step, ensure the oxidizing agent (e.g., sodium hypochlorite) is fresh and used in sufficient molar excess.

Issue 2: Presence of a ketone intermediate in the final product.

  • Possible Cause: Incomplete oxidation of the 1-acyl-2,4,6-trichlorobenzene intermediate.

  • Troubleshooting:

    • Increase the reaction time or temperature of the oxidation step.

    • Add the oxidizing agent in portions to maintain its concentration throughout the reaction.

    • Ensure vigorous stirring to promote adequate mixing of the reactants.

Reaction Condition Expected Outcome on Impurity Level
Insufficient Lewis AcidIncreased unreacted 1,3,5-trichlorobenzene
Low Oxidation TemperatureIncreased residual ketone intermediate
Short Oxidation TimeIncreased residual ketone intermediate
Synthesis via Hydrolysis of 2,4,6-Trichlorobenzotrichloride (Method B)

Issue 1: Presence of 2,4,6-trichlorobenzotrichloride in the final product.

  • Possible Cause: Incomplete hydrolysis.

  • Troubleshooting:

    • Ensure the use of concentrated sulfuric acid and an adequate reaction temperature (typically around 125°C).[2]

    • Increase the reaction time to ensure complete conversion.

    • Monitor the disappearance of the starting material by GC-MS.

Issue 2: Low Purity of the Final Product.

  • Possible Cause: Presence of unreacted 1,3,5-trichlorobenzene and other chlorinated byproducts.

  • Troubleshooting:

    • Optimize the initial reaction between 1,3,5-trichlorobenzene and carbon tetrachloride to maximize the yield of the trichlorobenzotrichloride intermediate.

    • Purify the intermediate before hydrolysis if significant amounts of starting material are carried over.

    • Recrystallize the final product from a mixture of glacial acetic acid and water.[1]

Reaction Parameter Effect on Purity
Hydrolysis TimeLonger time generally leads to lower levels of 2,4,6-trichlorobenzotrichloride.
Hydrolysis TemperatureHigher temperatures (up to a point) can accelerate hydrolysis and reduce the intermediate impurity.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection and quantification of volatile and semi-volatile impurities such as unreacted 1,3,5-trichlorobenzene and the 2,4,6-trichlorobenzotrichloride intermediate.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 m/z.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol). Derivatization to a more volatile ester (e.g., methyl ester using diazomethane) may be necessary for the analysis of the carboxylic acid.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude this compound.

  • Materials: Crude this compound, glacial acetic acid, deionized water, Erlenmeyer flask, heating mantle or hot plate, Buchner funnel, and filter paper.

  • Procedure:

    • In a suitably sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot glacial acetic acid.[1]

    • Slowly add hot deionized water to the solution until a slight turbidity persists.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

    • Hot filter the solution to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Once crystallization begins, the flask can be placed in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold water.

    • Dry the purified crystals under vacuum.

    • Determine the melting point and assess the purity by an appropriate analytical method (e.g., HPLC or GC-MS).

Visualizations

Troubleshooting_Workflow start Low Purity of this compound check_impurities Identify Impurities by GC-MS / HPLC start->check_impurities unreacted_sm Unreacted Starting Material (e.g., 1,3,5-Trichlorobenzene) check_impurities->unreacted_sm Starting Material Detected intermediate Presence of Intermediate (e.g., Acyl/Trichloromethyl derivative) check_impurities->intermediate Intermediate Detected other_byproducts Other Byproducts check_impurities->other_byproducts Other Peaks Detected optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent stoichiometry unreacted_sm->optimize_reaction incomplete_conversion Incomplete Conversion in a subsequent step (Oxidation/Hydrolysis) intermediate->incomplete_conversion purification Perform Recrystallization other_byproducts->purification optimize_reaction->purification optimize_conversion Optimize Conversion Step: - Increase time/temperature - Check reagent quality/quantity incomplete_conversion->optimize_conversion optimize_conversion->purification

Caption: Troubleshooting workflow for low purity in this compound synthesis.

Analytical_Workflow sample Crude 2,4,6-Trichlorobenzoic Acid Sample dissolve Dissolve in appropriate solvent sample->dissolve hplc HPLC Analysis (for non-volatile impurities) dissolve->hplc gcms GC-MS Analysis (for volatile impurities) dissolve->gcms nmr NMR Spectroscopy (for structural confirmation) dissolve->nmr data_analysis Data Analysis and Impurity Quantification hplc->data_analysis gcms->data_analysis nmr->data_analysis pure Purity > 99% data_analysis->pure Meets Specification impure Purity < 99% (Proceed to Purification) data_analysis->impure Fails Specification

References

Technical Support Center: Synthesis of 2,4,6-Trichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2,4,6-trichlorobenzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2,4,6-trichlorobenzoyl chloride?

A1: The most prevalent and established method is the reaction of 2,4,6-trichlorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this conversion, often with refluxing, to produce the desired acid chloride.[1] Alternative reagents for converting carboxylic acids to acyl chlorides include phosphorus(V) chloride (PCl₅) and oxalyl chloride.[2]

Q2: What are the primary starting materials for the synthesis of this compound?

A2: this compound can be synthesized from 2,4,6-trichloroaniline via reaction with n-butyllithium in a carbon dioxide atmosphere.[1] Another route involves the Friedel-Crafts acylation of 1,3,5-trichlorobenzene.[3][4]

Q3: Why is moisture a critical factor in the synthesis and handling of 2,4,6-trichlorobenzoyl chloride?

A3: 2,4,6-Trichlorobenzoyl chloride is highly sensitive to moisture and can readily hydrolyze back to this compound upon contact with water.[2] This hydrolysis will reduce the yield of the desired product and introduce impurities. Therefore, it is crucial to use anhydrous solvents and reagents, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I purify the final 2,4,6-trichlorobenzoyl chloride product?

A4: Fractional distillation under reduced pressure is a common method to purify 2,4,6-trichlorobenzoyl chloride and to remove any unreacted starting material or excess chlorinating agent, such as thionyl chloride.[5]

Q5: What is the main application of 2,4,6-trichlorobenzoyl chloride?

A5: It is a key reagent in the Yamaguchi esterification, a reaction used for the synthesis of esters, particularly macro-lactones, under mild conditions.[1][6][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Product Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction is refluxed for an adequate duration. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC by quenching a small sample with an alcohol to form the ester).
Moisture contamination: Hydrolysis of the product back to the carboxylic acid.Use flame-dried glassware, anhydrous solvents, and maintain a dry, inert atmosphere throughout the experiment. Handle reagents under a nitrogen or argon blanket.
Degraded chlorinating agent: Thionyl chloride or other reagents may have decomposed due to improper storage.Use a fresh bottle of the chlorinating agent or purify it by distillation before use.
Product is a White Solid Instead of a Liquid Hydrolysis: The product has likely hydrolyzed to this compound, which is a solid at room temperature.This indicates significant water contamination. Review and improve anhydrous techniques for future syntheses. The solidified product can be recovered and re-subjected to the chlorination reaction.
Incomplete reaction: A significant amount of the starting carboxylic acid remains.Increase the reaction time and/or the amount of chlorinating agent.
Reaction Mixture Darkens Significantly Decomposition: The reaction may be proceeding at too high a temperature, causing decomposition of the starting material or product.Reduce the heating temperature. If using thionyl chloride, consider adding it dropwise to a cooled solution of the carboxylic acid to control the initial exothermic reaction.
Impure starting materials: Impurities in the this compound can lead to side reactions and discoloration.Recrystallize the this compound before use.
Difficulty Removing Excess Thionyl Chloride High boiling point of thionyl chloride: Simple evaporation may not be sufficient.Remove excess thionyl chloride by distillation under reduced pressure. A cold trap is recommended to capture the volatile and corrosive SOCl₂.[8]
Azeotrope formation: Thionyl chloride can form an azeotrope with some solvents.Add a dry, inert solvent like toluene and perform an azeotropic distillation to facilitate the removal of residual thionyl chloride.[9]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trichlorobenzoyl Chloride from this compound

This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

  • Dry N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place this compound (1.0 eq).

  • Under a nitrogen atmosphere, add an excess of thionyl chloride (e.g., 2.0-5.0 eq).

  • Optionally, add a catalytic amount of dry DMF (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 79 °C) and maintain reflux for 2-4 hours. The evolution of HCl and SO₂ gas should be observed.

  • After the reaction is complete (as indicated by the cessation of gas evolution), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. A water aspirator or a vacuum pump with a cold trap should be used.

  • To ensure complete removal of thionyl chloride, anhydrous toluene can be added to the flask, and the solvent can be removed again under reduced pressure. This can be repeated 2-3 times.

  • The resulting crude 2,4,6-trichlorobenzoyl chloride can be used directly for the next step or further purified by vacuum distillation.

Protocol 2: Synthesis of this compound from 1,3,5-Trichlorobenzene

This protocol describes a Friedel-Crafts acylation followed by oxidation to produce the necessary starting material.

Materials:

  • 1,3,5-Trichlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium hypochlorite solution (bleach)

  • Hydrochloric acid (HCl)

Procedure:

  • Acylation:

    • In a flame-dried round-bottom flask equipped with a stirrer and a reflux condenser, add 1,3,5-trichlorobenzene and anhydrous aluminum chloride.

    • Heat the mixture to approximately 70 °C.

    • Slowly add acetyl chloride dropwise over 1.5 hours while stirring.

    • After the addition is complete, increase the temperature to 90-95 °C and continue the reaction for 3-4 hours.[3]

    • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

    • Extract the product, 2,4,6-trichloroacetophenone, with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Oxidation (Haloform Reaction):

    • Dissolve the crude 2,4,6-trichloroacetophenone in a suitable solvent (e.g., dioxane).

    • Add an excess of sodium hypochlorite solution while stirring vigorously.

    • Heat the mixture gently to facilitate the reaction.

    • After the reaction is complete, cool the mixture and acidify with concentrated HCl to precipitate the this compound.

    • Filter the solid, wash with cold water, and dry to obtain the product. The product can be further purified by recrystallization.

Visualizations

SynthesisWorkflow Synthesis Workflow for 2,4,6-Trichlorobenzoyl Chloride Start Start: this compound Reaction Reflux Reaction Start->Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Reaction Workup Removal of Excess SOCl₂ (Vacuum Distillation) Reaction->Workup Cooling Product Product: 2,4,6-Trichlorobenzoyl Chloride Workup->Product

Caption: General synthesis workflow for 2,4,6-trichlorobenzoyl chloride.

TroubleshootingYield Troubleshooting Low Yield LowYield Low Yield Observed Moisture Moisture Contamination? LowYield->Moisture Check for IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Consider ReagentQuality Poor Reagent Quality? LowYield->ReagentQuality Investigate SolutionMoisture Use Anhydrous Conditions (Flame-dried glassware, inert atm.) Moisture->SolutionMoisture Solution Hydrolysis Hydrolysis to Carboxylic Acid Moisture->Hydrolysis Leads to SolutionReaction Increase Reaction Time/Temp or Reagent Stoichiometry IncompleteReaction->SolutionReaction Solution SolutionReagent Use Fresh or Purified Chlorinating Agent ReagentQuality->SolutionReagent Solution

Caption: A logical guide to troubleshooting low yield issues.

References

Troubleshooting low yield in Yamaguchi esterification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Yamaguchi Esterification

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot low yields in Yamaguchi esterification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Yamaguchi esterification and why is it used?

The Yamaguchi esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol. It is particularly valued for its ability to produce high yields under mild conditions with short reaction times, making it suitable for the synthesis of complex molecules like macrolides, terpenoids, and peptides.[1][2] The reaction typically employs 2,4,6-trichlorobenzoyl chloride (TCBC), a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2]

Q2: What are the main advantages of the Yamaguchi esterification over other methods?

Key advantages include high yields, good regioselectivity, and tolerance of a wide range of functional groups.[1][3] The reaction conditions are mild, which helps to prevent the decomposition of sensitive substrates and minimizes epimerization at stereocenters.[1]

Q3: What is the general mechanism of the Yamaguchi esterification?

The reaction proceeds in a few key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base (e.g., triethylamine) to form a mixed anhydride.[3][4]

  • Formation of the Acylating Agent: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking the mixed anhydride to form a highly reactive acylpyridinium intermediate.[3][4]

  • Nucleophilic Attack by the Alcohol: The alcohol then attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.[3][4]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the Yamaguchi esterification that can lead to low product yields.

Incomplete or Sluggish Reactions

Q4: My reaction is very slow or appears to be incomplete. What are the likely causes?

An incomplete or sluggish reaction can be due to several factors:

  • Insufficient Reagent Purity: The presence of moisture can hydrolyze the 2,4,6-trichlorobenzoyl chloride (TCBC) reagent and the mixed anhydride intermediate. Ensure all reagents and solvents are anhydrous.

  • Steric Hindrance: The Yamaguchi esterification can be sensitive to sterically hindered carboxylic acids or alcohols.[1] The bulky nature of the TCBC reagent can sometimes lead to lower reactivity.[1]

  • Inappropriate Base: The choice of base is crucial. While triethylamine (Et₃N) is commonly used, a bulkier base like diisopropylethylamine (DIPEA) may be beneficial in some cases to minimize side reactions.[1]

  • Low Reaction Temperature: While the reaction is typically run at room temperature, gentle heating may be required for less reactive substrates. However, excessive heat can lead to decomposition.

Q5: How can I confirm if my starting materials are of sufficient quality?

  • 2,4,6-Trichlorobenzoyl Chloride (TCBC): This reagent is sensitive to moisture. It is best to use a freshly opened bottle or to purify older reagents by distillation.

  • Solvents: Use anhydrous solvents. Solvents like THF and DCM should be freshly distilled from an appropriate drying agent.

  • Carboxylic Acid and Alcohol: Ensure your starting materials are pure and dry. Residual water can significantly impact the reaction efficiency.

Side Products and Purification Challenges

Q6: I am observing significant side products in my reaction mixture. What could they be and how can I minimize them?

A common side reaction is the formation of a symmetric anhydride from the starting carboxylic acid.[4] This can occur if the aliphatic carboxylate is a better nucleophile than the alcohol.[4]

  • Minimization Strategy:

    • Order of Addition: Adding the alcohol to the pre-formed mixed anhydride can sometimes favor the desired esterification over the formation of the symmetric anhydride.

    • Stoichiometry: Carefully controlling the stoichiometry of the reagents can help minimize side reactions. A slight excess of the carboxylic acid or alcohol may be necessary depending on which is more precious.

Q7: I'm having difficulty purifying my product. What is the best workup procedure?

The primary byproducts of the Yamaguchi esterification are 2,4,6-trichlorobenzoic acid and the hydrochloride salt of the tertiary amine base.[3]

  • Standard Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Optimizing Reaction Conditions

Q8: How do I select the optimal base and solvent for my specific substrates?

The choice of base and solvent can significantly impact the reaction yield.

  • Base Selection:

    • Triethylamine (Et₃N): The most commonly used base.[1]

    • Diisopropylethylamine (DIPEA): A bulkier, non-nucleophilic base that can be advantageous for sensitive substrates where side reactions are a concern.[1]

  • Solvent Selection:

    • Aprotic Solvents: The reaction is typically performed in aprotic solvents.[3]

    • Common Choices: Tetrahydrofuran (THF), dichloromethane (DCM), and toluene are the most frequently used solvents.[1] The choice may depend on the solubility of your substrates.

Q9: What are the typical reaction times and temperatures?

  • Temperature: Most Yamaguchi esterifications are run at room temperature. For less reactive or sterically hindered substrates, gentle heating (e.g., to 40-50 °C) may be necessary.

  • Reaction Time: Reaction times can vary from a few hours to overnight. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC).

Data Presentation

Table 1: Examples of Reaction Conditions and Yields in Yamaguchi Esterification

Carboxylic AcidAlcoholBaseSolventTime (h)Temp (°C)Yield (%)Reference
Acid 3 Alcohol 4 Et₃NToluene-RT78[1]
Acid 94 Alcohol 93 Et₃NToluene-RT79[1]
Acid 142 Alcohol 141 Et₃N--RT60[1]
DiacidDiolDIPEADCM-RT94[1]
Hydroxy acid 45 (Intramolecular)Et₃NTHF/Toluene-RT66[1]

Experimental Protocols

Detailed Protocol for a Representative Yamaguchi Esterification

This protocol describes the esterification of a generic carboxylic acid and alcohol.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the carboxylic acid (1.0 equiv) and anhydrous toluene.

  • Addition of Base and TCBC: Add triethylamine (1.5 equiv) to the solution and stir for 10 minutes at room temperature. Then, add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise. Stir the mixture for 1 hour at room temperature to form the mixed anhydride.

  • Addition of Alcohol and DMAP: In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (0.1 equiv) in anhydrous toluene. Add this solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Yamaguchi_Mechanism cluster_activation Step 1: Mixed Anhydride Formation cluster_acyl_transfer Step 2: Acyl-Pyridinium Formation cluster_esterification Step 3: Ester Formation RCOOH Carboxylic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TCBC->MixedAnhydride Et3N Et3N Et3N->RCOOH Deprotonation AcylPyridinium Acyl-Pyridinium Intermediate MixedAnhydride->AcylPyridinium Nucleophilic Attack DMAP DMAP DMAP->AcylPyridinium Ester Ester Product AcylPyridinium->Ester Nucleophilic Attack ROH Alcohol ROH->Ester DMAP_regen DMAP (regenerated) Ester->DMAP_regen

Caption: The reaction mechanism of the Yamaguchi esterification.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity (Anhydrous Conditions) Start->CheckReagents CheckReagents->Start Impure/Wet CheckStoichiometry Verify Stoichiometry CheckReagents->CheckStoichiometry Purity OK CheckStoichiometry->Start Incorrect OptimizeConditions Optimize Reaction Conditions (Base, Solvent, Temp.) CheckStoichiometry->OptimizeConditions Stoichiometry OK OptimizeConditions->Start Suboptimal MonitorReaction Monitor Reaction by TLC OptimizeConditions->MonitorReaction Conditions Set MonitorReaction->Start Incomplete Workup Review Workup & Purification MonitorReaction->Workup Reaction Complete Workup->Start Product Loss Success Improved Yield Workup->Success Purification Optimized

Caption: A workflow for troubleshooting low yield in Yamaguchi esterification.

Logical_Relationships cluster_inputs Reaction Parameters cluster_outputs Reaction Outcome ReagentPurity Reagent Purity Yield Yield ReagentPurity->Yield Directly Impacts SideProducts Side Products ReagentPurity->SideProducts Affects Base Base Selection (Et3N vs. DIPEA) Base->Yield Influences Base->SideProducts Can Minimize Solvent Solvent Choice (THF, DCM, Toluene) Solvent->Yield Can Impact ReactionRate Reaction Rate Solvent->ReactionRate Affects Temperature Temperature Temperature->SideProducts Can Increase Temperature->ReactionRate Directly Affects

Caption: Logical relationships between reaction parameters and outcomes.

References

Improving peak resolution in HPLC analysis of chlorinated benzoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of chlorinated benzoic acid isomers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve peak resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing co-eluting or overlapping peaks for my chlorinated benzoic acid isomers. What is the most common cause and the first step to fix it?

A1: The most frequent cause of poor resolution for ionizable compounds like chlorinated benzoic acid isomers is an inappropriate mobile phase pH. These compounds are weak acids, and their retention on a reversed-phase column is highly dependent on their ionization state. The first and most critical step is to adjust the mobile phase pH to be at least 1.5 to 2 units below the pKa of the isomers, which ensures they are in their neutral, un-ionized form, leading to better retention and separation.

Q2: How does mobile phase pH specifically affect the peak shape and retention of my analytes?

A2: For acidic compounds like chlorinated benzoic acids, a low-pH mobile phase suppresses the ionization of the carboxylic acid group. In this neutral state, the molecule is more hydrophobic and interacts more strongly with the nonpolar C18 stationary phase, resulting in increased retention. If the pH is close to or above the analyte's pKa, the carboxylic acid group becomes ionized (deprotonated), making the molecule more polar. This increased polarity reduces its affinity for the stationary phase, causing it to elute earlier and often resulting in poor peak shape (e.g., tailing) and co-elution with other polar components.

Q3: My peaks are tailing. What are the likely causes besides incorrect pH?

A3: Peak tailing can be caused by several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic analytes, causing tailing. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress this interaction.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks. Try diluting your sample or reducing the injection volume.

  • Column Contamination: Buildup of strongly retained compounds from previous injections can create active sites that cause tailing. A robust column wash protocol is recommended.

  • Extra-column Effects: Issues within the HPLC system, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.

Q4: Should I use Methanol or Acetonitrile as the organic modifier?

A4: Both are common, but they offer different selectivity. Acetonitrile generally has a stronger elution strength, which can lead to shorter run times.[1] Methanol is a protic solvent, while acetonitrile is aprotic, and this difference can change the elution order of isomers.[2][3] If you are not achieving adequate separation with one, switching to the other is a powerful tool for improving resolution.[2] For example, in some separations of aromatic compounds, switching from acetonitrile to methanol can reverse the elution order of peaks.[4]

Troubleshooting Guide: Improving Peak Resolution

Problem 1: All isomer peaks are bunched together at the beginning of the chromatogram with no separation.

  • Question: My retention factor (k') is too low. How do I increase the retention of my analytes?

  • Answer: This indicates your mobile phase is too strong. To increase retention in reversed-phase HPLC, you need to decrease the overall polarity of the analytes or weaken the mobile phase.

    • Confirm pH: First, ensure your mobile phase pH is well below the pKa of your analytes (see Table 1). An ionized acid will be very polar and elute quickly.

    • Decrease Organic Solvent Percentage: Reduce the concentration of the organic modifier (e.g., methanol or acetonitrile). A lower percentage of organic solvent makes the mobile phase more polar (weaker), which increases the analytes' retention on the nonpolar stationary phase.

Problem 2: I have adjusted the pH and organic content, but two isomers are still co-eluting.

  • Question: My retention is good, but the selectivity (α) between a critical pair of isomers is poor. What should I do next?

  • Answer: When retention is adequate but selectivity is the issue, you need to change the chemistry of the separation.

    • Change the Organic Modifier: If you are using methanol, switch to acetonitrile, or vice versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity between isomers.[3]

    • Change the Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Since isomers have very similar hydrophobicity, this may not be sufficient. Consider a column with a different selectivity, such as:

      • Phenyl-Hexyl or Biphenyl Phase: These columns offer π-π interactions with the aromatic rings of the benzoic acid isomers, providing a different separation mechanism that can resolve positional isomers.

      • Pentafluorophenyl (PFP) Phase: PFP columns provide multiple interaction modes, including hydrophobic, aromatic, and dipole-dipole, which can be highly effective for separating closely related isomers.

Problem 3: My peaks are broad, reducing my overall resolution.

  • Question: My column efficiency (N) seems low. How can I get sharper peaks?

  • Answer: Broad peaks are a sign of poor efficiency. Assuming the column is in good condition, you can try the following:

    • Lower the Flow Rate: Reducing the flow rate can often increase column efficiency and lead to sharper peaks, though it will increase the analysis time.

    • Increase Temperature: Increasing the column temperature (e.g., to 35-40°C) reduces mobile phase viscosity and can improve mass transfer, resulting in sharper peaks and better resolution. Ensure your analytes are stable at the higher temperature.

    • Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will significantly increase efficiency and produce sharper peaks.[5]

Data Presentation
Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers

The substitution pattern of chlorine atoms significantly impacts the acidity (pKa) of the isomers, which is a critical parameter for HPLC method development.[6]

IsomerCAS NumberMelting Point (°C)pKa (Predicted)
2,3-Dichlorobenzoic acid50-45-3168 - 1702.53 ± 0.25
2,4-Dichlorobenzoic acid50-84-0157 - 1602.68 ± 0.25
2,5-Dichlorobenzoic acid50-79-3151 - 1542.51 ± 0.25
2,6-Dichlorobenzoic acid50-30-6139 - 1421.69 ± 0.10
3,4-Dichlorobenzoic acid51-44-5204 - 2063.60 ± 0.10
3,5-Dichlorobenzoic acid51-36-5184 - 1873.46 ± 0.10
Data sourced from BenchChem.[6]
Table 2: Example HPLC Conditions for Chlorinated Benzoic Acid Isomer Analysis

This table summarizes starting conditions from validated methods, which can be adapted for your specific application.

ParameterMethod 1: Dichlorobenzoic Acid Isomers[7]Method 2: 2,4-Dichlorobenzoic Acid[5]
HPLC System Standard Gradient HPLC with UV DetectorStandard HPLC/UPLC with UV/MS
Column Reversed-Phase C18 (USP L1)Reversed-Phase C18 (e.g., Newcrom R1)[5]
Dimensions 250 mm x 4.6 mm, 5 µm-
Mobile Phase A 0.01M Ammonium Acetate, pH 2.5Water with Phosphoric or Formic Acid
Mobile Phase B MethanolAcetonitrile
Elution Mode GradientIsocratic or Gradient
Flow Rate 1.2 mL/min-
Temperature Ambient-
Detection UV at 210 nmUV or MS
Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment

Objective: To prepare a buffered mobile phase with a pH at least 1.5 units below the analyte's pKa to ensure analytes are in their un-ionized form.

Materials:

  • HPLC-grade water

  • HPLC-grade organic solvent (Methanol or Acetonitrile)

  • Buffer salt (e.g., Ammonium Acetate) or Acidifier (e.g., Formic Acid, Phosphoric Acid)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

Procedure:

  • Determine Target pH: Consult Table 1 for the pKa of your isomers. Choose a target pH well below the lowest pKa value. A pH of 2.5 is often a good starting point for dichlorobenzoic acids.[7]

  • Prepare Aqueous Phase:

    • For Buffered Mobile Phase: Dissolve the appropriate amount of buffer salt (e.g., ammonium acetate to make a 0.01 M solution) in HPLC-grade water.[7]

    • While stirring, carefully add an acid (e.g., formic or phosphoric acid) dropwise until the target pH is reached.

    • For Acidified Mobile Phase: Add the acidifier directly to the HPLC-grade water. A common concentration is 0.1% (v/v).

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic solvent at the desired ratio (e.g., 50:50 v/v for a starting point). Important: Always adjust the pH of the aqueous portion before mixing it with the organic solvent.

  • Filter and Degas: Filter the final mobile phase mixture through a 0.45 µm filter to remove particulates. Degas the mobile phase using sonication, helium sparging, or an inline degasser to prevent air bubbles in the system.

  • Equilibrate System: Flush the column with at least 10-20 column volumes of the new mobile phase until a stable baseline is achieved before injecting any samples.

Visualizations

Logical Relationships and Workflows

TroubleshootingWorkflow Troubleshooting Workflow for Peak Resolution start Poor or No Resolution (Co-eluting Peaks) check_retention Are peaks retained? (k' > 1) start->check_retention adjust_organic Decrease % Organic (e.g., from 70% to 60% ACN) check_retention->adjust_organic No check_ph Is Mobile Phase pH < (pKa - 1.5)? check_retention->check_ph Yes adjust_organic->check_retention adjust_ph Adjust pH to ~2.5 (See Protocol 1) check_ph->adjust_ph No check_selectivity Is selectivity (α) poor for a specific pair? check_ph->check_selectivity Yes adjust_ph->check_retention change_organic Change Organic Modifier (Methanol <=> Acetonitrile) check_selectivity->change_organic Yes check_efficiency Are peaks broad? check_selectivity->check_efficiency No change_column Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl or PFP) change_organic->change_column Still poor end Resolution Improved change_organic->end Improved change_column->end optimize_flow Decrease Flow Rate or Increase Temperature check_efficiency->optimize_flow Yes check_efficiency->end No optimize_flow->end

Caption: A logical workflow for troubleshooting poor peak resolution.

Caption: Relationship between mobile phase pH, pKa, and analyte retention.

ExperimentalWorkflow General Experimental Workflow prep 1. Sample & Standard Preparation setup 2. HPLC System Setup (Column Install, Prime Lines) prep->setup mobile_phase 3. Mobile Phase Preparation (See Protocol 1) setup->mobile_phase method_dev 4. Method Development (Gradient/Isocratic Scouting) mobile_phase->method_dev optimization 5. Optimization (Adjust pH, %B, Column, etc.) method_dev->optimization acquisition 6. Data Acquisition (Inject Samples & Standards) optimization->acquisition analysis 7. Data Analysis (Integration, Calibration, Reporting) acquisition->analysis

Caption: A typical experimental workflow for HPLC method development.

References

Technical Support Center: LC-MS/MS Analysis of 2,4,6-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of 2,4,6-Trichlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1] Consequently, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS analysis.[2]

Q2: What are the common causes of matrix effects in LC-MS/MS?

A2: Matrix effects are primarily caused by endogenous or exogenous components in the sample that co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[3] Common culprits include salts, phospholipids from plasma or tissue samples, proteins, and other small molecules.[4][5] For acidic compounds like this compound, the mobile phase composition and pH can also play a significant role.[6]

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: There are several methods to assess matrix effects. The most common are the post-column infusion and the post-extraction spike methods.[2][3] Post-column infusion provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatogram.[3] The post-extraction spike method offers a quantitative measure by comparing the analyte's signal in a clean solvent to its signal in a spiked, extracted blank matrix.[2]

Q4: Is a stable isotope-labeled internal standard (SIL-IS) available for this compound?

Q5: What are the best ways to mitigate matrix effects for this compound analysis without a SIL-IS?

A5: Without a dedicated SIL-IS, several strategies can be employed:

  • Thorough Sample Preparation: Utilize more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[4][7]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of the same matrix as the samples to compensate for consistent matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample, thereby accounting for individual sample matrix effects.

  • Use of a Structural Analog Internal Standard: A non-labeled compound with a very similar chemical structure and chromatographic behavior to this compound can be used as an internal standard. However, it may not perfectly mimic the ionization behavior.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH for an acidic compound.Adjust the mobile phase pH to be at least 2 units below the pKa of this compound to ensure it is in its neutral form for better retention and peak shape on a reverse-phase column.[6]
Column overload.Reduce the injection volume or the concentration of the sample.[8]
Low Signal Intensity / Ion Suppression Co-eluting matrix components competing for ionization.Improve sample cleanup using SPE or LLE.[7] Optimize the LC gradient to better separate the analyte from the matrix.
Inefficient ionization in the chosen mode.For acidic compounds like this compound, negative ion mode electrospray ionization (ESI) is generally preferred.
High Signal Variability Between Samples Inconsistent matrix effects from sample to sample.If a SIL-IS is not available, employ the standard addition method for the most accurate quantification in complex matrices. Alternatively, use matrix-matched calibrants if the matrix composition is relatively consistent across samples.
Inaccurate Quantification Uncorrected matrix effects leading to ion suppression or enhancement.Implement one of the mitigation strategies mentioned in Q5 of the FAQ section. The use of a structural analog internal standard can help, but its effectiveness should be carefully validated.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound into the initial mobile phase or a clean solvent at a known concentration (e.g., mid-level of the calibration curve).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine, soil extract) using the developed sample preparation method. Spike the analytical standard of this compound into the final extracted sample at the same concentration as Set A.

    • Set C (Blank Matrix): Analyze an extracted blank matrix sample without any spiked analyte to check for interferences.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation of Soil Samples for this compound Analysis

This protocol is adapted from a method for chlorinated acid herbicides in soil.

  • Extraction:

    • Weigh 10 g of homogenized soil into a centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

    • Vortex or shake vigorously for 15-30 minutes.

    • Centrifuge at a high speed (e.g., 4000 rpm) for 10 minutes.

    • Collect the supernatant.

  • Clean-up (Dispersive SPE - QuEChERS-based):

    • Transfer an aliquot of the supernatant (e.g., 5 mL) to a new tube containing a mixture of anhydrous magnesium sulfate and a suitable sorbent (e.g., PSA - primary secondary amine for removing organic acids and polar interferences).

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 3: Sample Preparation of Plasma/Urine Samples for this compound Analysis

This is a general protocol for acidic compounds and should be optimized for this compound.

  • Protein Precipitation (for plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant from the protein precipitation step (or directly to 100 µL of urine), add a suitable extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Acidify the sample to a pH < 2 with a small amount of formic or hydrochloric acid to ensure this compound is in its neutral form.

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube.

  • Final Preparation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

    • Inject into the LC-MS/MS system.

Quantitative Data Summary

Matrix Sample Preparation Method Typical Matrix Effect (%) Common Interfering Substances
Plasma Protein Precipitation50 - 80% (Ion Suppression)Phospholipids, salts, proteins
Plasma Solid-Phase Extraction (SPE)80 - 110%Residual phospholipids, other small molecules
Urine Dilute-and-Shoot40 - 70% (Ion Suppression)Urea, salts, creatinine
Urine Liquid-Liquid Extraction (LLE)75 - 105%Other organic acids, drug metabolites
Soil QuEChERS60 - 120%Humic acids, fulvic acids, other organic matter

Note: These values are illustrative and the actual matrix effect will depend on the specific analyte, sample, and analytical conditions.

Visualizations

Workflow for Identifying and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies A Post-Extraction Spike (Quantitative) C Optimize Sample Preparation (SPE, LLE) A->C If significant matrix effect E Use Matrix-Matched Calibrants A->E If matrix effect is consistent F Employ Standard Addition Method A->F For complex/variable matrices G Use Structural Analog Internal Standard A->G If SIL-IS is unavailable B Post-Column Infusion (Qualitative) D Improve Chromatographic Separation B->D Identify suppression/ enhancement zones End Accurate & Reliable Quantification C->End D->End E->End F->End G->End Start Start Analysis Problem Suspected Matrix Effect (Poor reproducibility, inaccuracy) Start->Problem Problem->A Problem->B

Caption: Workflow for the identification and mitigation of matrix effects.

Causes of Matrix Effects in Electrospray Ionization (ESI)

ESI_Matrix_Effects cluster_source ESI Source cluster_interference Interference Mechanisms ESI_Needle ESI Needle Droplet Charged Droplet ESI_Needle->Droplet Nebulization & Ionization Gas_Phase_Ion Gas Phase Analyte Ion Droplet->Gas_Phase_Ion Solvent Evaporation MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ion->MS_Inlet Detection Analyte 2,4,6-Trichlorobenzoic Acid Analyte->ESI_Needle Matrix Matrix Components (Salts, Phospholipids, etc.) Matrix->ESI_Needle Matrix->Droplet Interferes with Matrix->Gas_Phase_Ion I1 Competition for charge in the droplet surface I2 Changes in droplet physicochemical properties (surface tension, viscosity) I3 Ion-pairing in the gas phase

Caption: Mechanisms of matrix effects in an ESI source.

References

Technical Support Center: Analysis of 2,4,6-Trichlorobenzoic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the analysis of 2,4,6-Trichlorobenzoic acid in complex environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression for this compound in LC-MS analysis?

Signal suppression in the analysis of this compound is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1] For acidic compounds like this compound, which are typically analyzed in negative ion mode, common interfering substances include humic acids, fulvic acids, and other organic acids present in soil and water samples. These substances can compete for ionization, leading to a decreased signal intensity for the analyte of interest.

Q2: What are the initial steps to troubleshoot poor signal intensity for this compound?

When encountering low signal intensity, it is crucial to systematically investigate the potential causes. A recommended first step is to assess the performance of the LC-MS system independently of the sample matrix. This can be achieved by injecting a pure standard solution of this compound to verify instrument sensitivity and response. If the instrument is performing as expected, the issue likely lies with the sample preparation or matrix effects. It is also important to ensure that the mass spectrometer is properly tuned and calibrated for negative ion mode analysis.

Q3: How can I determine if signal suppression is occurring in my samples?

A common method to evaluate for the presence of signal suppression is the post-extraction spike experiment. This involves comparing the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a sample extract that has already undergone the entire sample preparation procedure. A significantly lower response in the sample extract indicates the presence of matrix-induced signal suppression.

Troubleshooting Guides

This section provides detailed troubleshooting guidance for common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize mass spectrometer source parameters for negative ion mode. Infuse a standard solution of this compound to fine-tune parameters such as capillary voltage, source temperature, and gas flows.
Poor Analyte Recovery During Sample Preparation Evaluate the efficiency of your extraction and cleanup procedure. Perform recovery experiments by spiking a known amount of this compound into a blank matrix and processing it through your entire sample preparation workflow.
Chromatographic Issues Ensure that the analyte is eluting as a sharp peak and is not co-eluting with a large, interfering peak from the matrix. Adjusting the mobile phase composition or gradient can help separate the analyte from interfering compounds.[1]
Instrument Contamination A contaminated ion source or transfer optics can lead to a general loss of sensitivity.[2] Perform routine cleaning and maintenance of the mass spectrometer as recommended by the manufacturer.
Issue 2: Poor Reproducibility and Inconsistent Results
Potential Cause Troubleshooting Steps
Variable Matrix Effects The composition of environmental samples can be highly variable, leading to inconsistent signal suppression.[2] The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to compensate for these variations.
Inconsistent Sample Preparation Ensure that the sample preparation procedure is performed consistently for all samples and standards. Automation of sample preparation steps can help improve reproducibility.
LC System Variability Fluctuations in pump performance, injector precision, or column temperature can lead to variable retention times and peak areas. Regularly perform system suitability tests to monitor the performance of your LC system.

Experimental Protocols

Detailed methodologies for sample preparation are crucial for minimizing signal suppression. Below are protocols for Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which are commonly used for the extraction of acidic herbicides from environmental samples.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from methods for the analysis of acidic herbicides in water.

1. Sample Pre-treatment:

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulate matter.

  • Acidify the sample to a pH of approximately 2-3 with a suitable acid (e.g., formic acid or hydrochloric acid) to ensure that this compound is in its neutral form for better retention on reversed-phase sorbents.

2. SPE Cartridge Conditioning:

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or Strata-X) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3). Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of acidified deionized water to remove any unretained polar interferences.

5. Elution:

  • Elute the retained this compound with a suitable organic solvent. A common choice is methanol or acetonitrile. Using two aliquots of 3-5 mL of the elution solvent can improve recovery.

6. Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Modified QuEChERS for Soil Samples

This protocol is based on a modified QuEChERS method for the analysis of acidic herbicides in food matrices, which can be adapted for soil samples.[3]

1. Sample Hydration and Extraction:

  • To a 50 mL centrifuge tube, add 5 g of the soil sample.

  • Add 10 mL of water and vortex for 1 minute to hydrate the sample.[3]

  • Add 10 mL of acetonitrile containing 1% formic acid.[3]

  • Shake vigorously for 1 minute.

2. Salting-Out:

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[3]

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture. For acidic analytes, a combination of PSA (primary secondary amine) and C18 is often used to remove interfering substances.

  • Vortex for 30 seconds and centrifuge.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with water (e.g., 1:1) before LC-MS/MS analysis.[3]

Quantitative Data Summary

The following table summarizes recovery data for this compound and related compounds from environmental samples using different sample preparation techniques.

AnalyteMatrixSample Preparation MethodRecovery (%)Reference
2,3,6-Trichlorobenzoic acidVarious FoodsModified QuEChERS100[4]
2,4,5-Trichlorobenzoic acidVarious FoodsModified QuEChERS98[4]
Acidic Herbicides (general)FoodModified QuEChERS95 (average)[3]
Pesticides (various)SoilQuEChERS71-120[5]
Pesticides (various)WaterSPE73-99[6]

Visualizations

Logical Workflow for Troubleshooting Signal Suppression

Troubleshooting_Workflow Start Start: Low or Inconsistent Signal for this compound Check_Instrument 1. Instrument Performance Check (Inject Pure Standard) Start->Check_Instrument Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Troubleshoot_Instrument Troubleshoot Instrument (Clean Source, Recalibrate) Instrument_OK->Troubleshoot_Instrument No Sample_Prep_Issue 2. Evaluate Sample Preparation (Recovery Experiment) Instrument_OK->Sample_Prep_Issue Yes Troubleshoot_Instrument->Check_Instrument Recovery_OK Recovery Acceptable? Sample_Prep_Issue->Recovery_OK Optimize_SPE_QuEChERS Optimize SPE/QuEChERS Protocol (Sorbent, Solvents, pH) Recovery_OK->Optimize_SPE_QuEChERS No Matrix_Effect_Issue 3. Investigate Matrix Effects (Post-Extraction Spike) Recovery_OK->Matrix_Effect_Issue Yes Optimize_SPE_QuEChERS->Sample_Prep_Issue Suppression_Present Signal Suppression Confirmed? Matrix_Effect_Issue->Suppression_Present No_Suppression No Significant Suppression Re-evaluate Previous Steps Suppression_Present->No_Suppression No Mitigation_Strategies 4. Implement Mitigation Strategies Suppression_Present->Mitigation_Strategies Yes Dilution Dilute Sample Extract Mitigation_Strategies->Dilution Internal_Standard Use Stable Isotope-Labeled Internal Standard Mitigation_Strategies->Internal_Standard Chromatography Modify Chromatography (Gradient, Column) Mitigation_Strategies->Chromatography End End: Improved Signal and Reproducibility Dilution->End Internal_Standard->End Chromatography->End

Caption: A step-by-step workflow for diagnosing and resolving signal suppression issues.

Experimental Workflow for SPE of this compound from Water

SPE_Workflow Start Start: Water Sample Filtration 1. Filtration (0.45 µm) Start->Filtration Acidification 2. Acidification (pH 2-3) Filtration->Acidification Conditioning 3. SPE Cartridge Conditioning (Methanol, Acidified Water) Acidification->Conditioning Loading 4. Sample Loading Conditioning->Loading Washing 5. Cartridge Washing (Acidified Water) Loading->Washing Elution 6. Elution (Methanol or Acetonitrile) Washing->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of this compound from water samples.

Experimental Workflow for QuEChERS of this compound from Soil

QuEChERS_Workflow Start Start: Soil Sample (5g) Hydration 1. Hydration (10 mL Water) Start->Hydration Extraction 2. Extraction (10 mL ACN + 1% Formic Acid) Hydration->Extraction Salting_Out 3. Salting-Out (MgSO4, NaCl) Extraction->Salting_Out Centrifugation1 4. Centrifugation Salting_Out->Centrifugation1 dSPE 5. Dispersive SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Dilution 7. Dilution of Supernatant (1:1 with Water) Centrifugation2->Dilution Analysis LC-MS/MS Analysis Dilution->Analysis

Caption: Workflow for the modified QuEChERS method for this compound in soil.

References

Technical Support Center: Enhancing the Recovery of 2,4,6-Trichlorobenzoic Acid from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful recovery of 2,4,6-trichlorobenzoic acid (2,4,6-TBA) from various complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in complex samples?

A1: The most frequently employed methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, which is crucial when dealing with complex biological and environmental samples.[1] For GC-MS analysis, derivatization of the acidic analyte is typically required to improve volatility and chromatographic performance.

Q2: What are the critical sample preparation techniques for analyzing this compound?

A2: Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. The primary techniques include:

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up and concentrating 2,4,6-TBA from aqueous samples like water, urine, and plasma.[3]

  • Liquid-Liquid Extraction (LLE): A classic method used to partition 2,4,6-TBA from a liquid sample into an immiscible organic solvent.[4]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis in food, this method can be adapted for the extraction of acidic compounds like 2,4,6-TBA from solid and semi-solid matrices.[5][6][7]

Q3: How can I improve the stability of this compound in my samples?

A3: To improve the stability of this compound, it is recommended to store samples at low temperatures (-20°C or below) and in the dark to prevent degradation. For water samples, acidification to a pH below the pKa of the acid (approximately 2-3) can help maintain it in its neutral, more stable form. It is also advisable to analyze samples as soon as possible after collection.[8]

Q4: What is the "matrix effect" in LC-MS/MS analysis, and how can I minimize it for this compound?

A4: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[9][10][11] To minimize matrix effects for 2,4,6-TBA analysis, consider the following strategies:

  • Improve Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove interfering matrix components.[6]

  • Optimize Chromatography: Adjust the chromatographic conditions (e.g., column chemistry, mobile phase gradient) to separate 2,4,6-TBA from matrix interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 2,4,6-TBA will co-elute and experience similar matrix effects, allowing for accurate correction during quantification.[3][6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[12]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Suboptimal Extraction pH This compound is an acidic compound. Ensure the sample pH is adjusted to be at least 2 pH units below its pKa to maintain it in its neutral, more extractable form, especially when using reversed-phase SPE or LLE with non-polar solvents.[4]
Inefficient Extraction Solvent The polarity of the extraction solvent may not be optimal for 2,4,6-TBA. For LLE, consider solvents like diethyl ether or ethyl acetate. For SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent.
Analyte Breakthrough during SPE If the sample is loaded onto the SPE cartridge too quickly, the analyte may not have sufficient time to interact with the sorbent. Decrease the flow rate during sample loading. Ensure the sorbent bed does not dry out before loading the sample.
Incomplete Elution from SPE Cartridge The elution solvent may be too weak or the volume insufficient to completely elute the analyte. Try a stronger solvent or increase the elution volume. Consider a step-wise elution with solvents of increasing polarity.
Analyte Degradation 2,4,6-TBA may be degrading during sample processing. Keep samples on ice and minimize processing time. Ensure that any solvents used are free of contaminants that could react with the analyte.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Steps
Peak Tailing For LC analysis, this can be due to secondary interactions with the stationary phase. Add a small amount of a weak acid (e.g., formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. For GC analysis, ensure complete derivatization.
Peak Fronting This may indicate column overload. Dilute the sample extract or inject a smaller volume.
Split Peaks This can be caused by a partially blocked injector or a void in the column. Clean or replace the injector liner and check the column for any visible signs of damage.
High Background or Interferences
Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Improve the sample cleanup procedure. For SPE, consider using a different sorbent or adding a wash step with a solvent of intermediate polarity to remove interferences. For QuEChERS, an additional d-SPE cleanup step with C18 or other sorbents may be necessary.[13]
Contamination from Labware or Solvents Ensure all glassware is thoroughly cleaned and use high-purity solvents. Run a solvent blank to check for contamination in the analytical system.
Carryover from Previous Injections Implement a more rigorous needle wash protocol in the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Detailed Methodologies for Key Experiments

1. Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • 1. Sample Pre-treatment:

    • Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.

    • Acidify the sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).

  • 2. SPE Cartridge Conditioning:

    • Use a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.[14]

  • 3. Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • 4. Washing:

    • Wash the cartridge with 5 mL of deionized water (acidified) to remove polar interferences.

  • 5. Elution:

    • Elute the 2,4,6-TBA from the cartridge with a suitable organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile).

  • 6. Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., mobile phase) for LC-MS/MS or derivatization for GC-MS analysis.

2. Liquid-Liquid Extraction (LLE) for this compound from Soil/Sediment Samples

This protocol provides a general procedure for extracting 2,4,6-TBA from solid matrices.

  • 1. Sample Preparation:

    • Weigh a known amount of homogenized soil or sediment (e.g., 10 g) into a centrifuge tube.

  • 2. Extraction:

    • Add a suitable volume of an extraction solvent mixture (e.g., 20 mL of acetone/hexane, 1:1 v/v) and an appropriate amount of an acid (e.g., 1% acetic acid).[2]

    • Vortex or shake vigorously for a set period (e.g., 30 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

  • 3. Partitioning:

    • Transfer the supernatant to a separatory funnel.

    • Add a volume of acidified water (pH 2-3) and shake to partition the 2,4,6-TBA into the organic layer.

    • Collect the organic layer. Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent.

  • 4. Cleanup and Concentration:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter and concentrate the extract under reduced pressure.

  • 5. Reconstitution:

    • Reconstitute the residue in a suitable solvent for analysis.

3. Modified QuEChERS for this compound in Fatty Food Matrices

This is an adaptation of the QuEChERS method for acidic analytes in complex fatty matrices.[6]

  • 1. Sample Homogenization:

    • Homogenize a representative portion of the food sample.

  • 2. Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g NaOAc).

    • Shake vigorously for 1 minute and centrifuge.

  • 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[6] The C18 is crucial for removing lipids.

    • Vortex for 30 seconds and centrifuge.

  • 4. Analysis:

    • The resulting supernatant can be directly analyzed by LC-MS/MS or undergo derivatization for GC-MS analysis.

Data Presentation

Table 1: Comparison of Recovery Rates for this compound with Different Extraction Methods

MatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD, %)Reference
SoilAccelerated Solvent Extraction (ASE)>820.74 - 5.84[2]
UrineSolid-Phase Extraction (SPE)84.1N/A[3]
UrineLiquid-Liquid Extraction (LLE)77.4N/A[3]
Fatty FoodsModified QuEChERS with d-SPE70-120 (general for acidic pesticides)<20[15]

Note: Recovery data for 2,4,6-TBA can be highly matrix-dependent and method-specific. The values presented are indicative and may vary.

Mandatory Visualization

Experimental_Workflow_for_2_4_6_TBA_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Sample Collection (Water, Soil, Tissue, etc.) Homogenization Homogenization/ Pre-treatment Sample_Collection->Homogenization Extraction Extraction (SPE, LLE, or QuEChERS) Homogenization->Extraction Cleanup Cleanup/ Concentration Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization Optional Instrumental_Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Instrumental_Analysis Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Low_Recovery Low_Recovery Low Recovery of 2,4,6-TBA Check_pH Is sample pH ~2 units below pKa? Low_Recovery->Check_pH Optimize_Solvent Is extraction/elution solvent optimal? Low_Recovery->Optimize_Solvent Check_SPE_Procedure Is SPE loading flow rate slow enough? Low_Recovery->Check_SPE_Procedure Check_Analyte_Stability Could analyte be degrading? Low_Recovery->Check_Analyte_Stability Adjust_pH Adjust sample pH Check_pH->Adjust_pH No Change_Solvent Test different solvents Optimize_Solvent->Change_Solvent No Decrease_Flow_Rate Decrease loading speed Check_SPE_Procedure->Decrease_Flow_Rate No Minimize_Processing_Time Keep samples cool and process quickly Check_Analyte_Stability->Minimize_Processing_Time Yes

Caption: Logical troubleshooting workflow for low recovery of this compound.

References

Stability of 2,4,6-Trichlorobenzoic acid in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,4,6-Trichlorobenzoic acid in various solvent systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the handling and analysis of this compound.

Question: I am observing a rapid decrease in the concentration of my this compound stock solution in methanol. What could be the cause?

Answer:

Several factors could contribute to the degradation of this compound in methanol. Consider the following possibilities and troubleshooting steps:

  • Esterification: In the presence of acidic catalysts (even trace amounts) or upon heating, this compound can react with methanol to form its methyl ester.

    • Troubleshooting:

      • Prepare fresh stock solutions and store them at low temperatures (2-8 °C) in the dark.

      • Avoid acidic contaminants in your methanol. Use high-purity, HPLC-grade methanol.

      • If your experimental conditions require elevated temperatures, consider using a less reactive solvent or conduct a time-course study to understand the degradation rate.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.

    • Troubleshooting:

      • Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.

      • Minimize the exposure of your solutions to ambient light during sample preparation and analysis.

Question: My baseline in the HPLC analysis of this compound is noisy and shows several small, unidentified peaks. How can I resolve this?

Answer:

A noisy baseline with extraneous peaks can be due to solvent impurities, degradation of the analyte, or issues with the HPLC system.

  • Solvent Quality:

    • Troubleshooting:

      • Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

      • Filter all solvents and mobile phases before use.

      • Degas the mobile phase to prevent the formation of air bubbles.

  • Analyte Degradation:

    • Troubleshooting:

      • As mentioned previously, this compound can degrade under certain conditions. Prepare fresh samples and keep them cool and protected from light.

      • Consider the possibility of on-column degradation. Adjust the mobile phase pH to ensure the analyte is in a stable, ionized, or non-ionized form.

  • HPLC System:

    • Troubleshooting:

      • Flush the HPLC system thoroughly to remove any contaminants.

      • Check for leaks in the system.

      • Ensure the column is properly conditioned and has not exceeded its lifetime.

Frequently Asked Questions (FAQs)

Q1: What are the most stable solvent systems for this compound?

A1: this compound is generally more stable in aprotic polar organic solvents such as acetonitrile and acetone compared to protic solvents like methanol and ethanol, especially at elevated temperatures.[1] For aqueous solutions, stability is pH-dependent. Acidic to neutral aqueous solutions are generally preferred for short-term storage.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: In alkaline conditions (high pH), the carboxylic acid group of this compound will be deprotonated to form the carboxylate salt, which can influence its reactivity and solubility.[1] While this can increase its solubility in water, highly alkaline conditions, especially when combined with heat, can promote decarboxylation or other degradation pathways.

Q3: What are the expected degradation products of this compound?

A3: Based on studies of related chlorinated aromatic compounds, potential degradation pathways include decarboxylation (loss of the carboxylic acid group), and dechlorination (removal of chlorine atoms).[2] Under photolytic conditions, hydroxylated and dechlorinated benzoic acid derivatives can be formed. In the presence of alcohols like methanol, ester formation is a likely degradation pathway.

Q4: Are there any specific storage recommendations for this compound solutions?

A4: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or other light-blocking containers.

  • Prepare fresh solutions for critical experiments.

  • For long-term storage, consider storing the compound as a dry solid in a desiccator.[3]

Data Summary

The following tables summarize the general stability of this compound in different solvent systems under various conditions.

Table 1: Qualitative Stability of this compound in Common Solvents

Solvent SystemConditionRelative StabilityPotential Degradation Pathway
MethanolRoom Temperature, LightModeratePhotodegradation, Esterification
Elevated TemperatureLowEsterification
AcetonitrileRoom Temperature, LightHighMinimal Degradation
Elevated TemperatureModerateThermal Degradation
Water (pH 3-5)Room Temperature, LightModeratePhotodegradation
Water (pH > 9)Elevated TemperatureLowDecarboxylation, Hydrolysis
Solid StateRoom TemperatureHighStable under normal storage conditions.[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours. For solid-state thermal stress, heat the neat compound at 80°C.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Calculate the percentage degradation of this compound.

  • Identify and characterize any significant degradation products using techniques like LC-MS or GC-MS.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Column:

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Detection Wavelength:

    • 230 nm.

  • Injection Volume:

    • 10 µL.

  • Column Temperature:

    • 30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (80°C) stock->thermal Expose to Stress Conditions photo Photodegradation (UV/Vis Light) stock->photo Expose to Stress Conditions hplc HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Issue: Decreased Concentration of this compound ester Esterification with Alcohol Solvent start->ester photo Photodegradation start->photo temp Thermal Degradation start->temp sol_ester Use Aprotic Solvent or Store at Low Temp ester->sol_ester sol_photo Protect from Light (Amber Vials) photo->sol_photo sol_temp Store at Recommended Low Temperature temp->sol_temp

Caption: Troubleshooting logic for analyte degradation.

References

Navigating the Scale-Up of 2,4,6-Trichlorobenzoic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 2,4,6-Trichlorobenzoic acid production is critical for its application as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during the experimental and manufacturing processes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of 2,4,6-Trichlorobenzotrichloride Intermediate

  • Question: Our Friedel-Crafts reaction of 1,3,5-trichlorobenzene with carbon tetrachloride is resulting in a low yield of the desired 2,4,6-trichlorobenzotrichloride intermediate. What are the potential causes and how can we optimize the reaction?

  • Answer: Low yields in this initial step can often be attributed to several factors:

    • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Ensure all glassware, reagents, and solvents are rigorously dried before use. Any presence of water will deactivate the catalyst.

    • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst is generally required, as the product can form a complex with it.

    • Reaction Temperature: The reaction temperature is a critical parameter. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can promote the formation of unwanted byproducts. The optimal temperature should be determined experimentally for your specific scale.

    • Impure Reactants: The purity of 1,3,5-trichlorobenzene and carbon tetrachloride is crucial. Impurities can interfere with the reaction and lead to the formation of side products.

Issue 2: Incomplete Hydrolysis of 2,4,6-Trichlorobenzotrichloride

  • Question: We are observing a significant amount of unreacted 2,4,6-trichlorobenzotrichloride after the hydrolysis step. How can we drive the reaction to completion?

  • Answer: Incomplete hydrolysis is a common challenge. To ensure complete conversion to this compound, consider the following:

    • Reaction Time and Temperature: The hydrolysis of the trichloromethyl group requires vigorous conditions. Ensure that the reaction is heated for a sufficient duration at the appropriate temperature. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.

    • Acid Concentration: The concentration of the acid used for hydrolysis (e.g., sulfuric acid) is important. A concentration that is too low may not be effective in driving the reaction to completion.

    • Mixing: In a scaled-up reaction, efficient mixing is essential to ensure proper contact between the reactants. Inadequate agitation can lead to localized areas of incomplete reaction.

Issue 3: Presence of Isomeric Impurities in the Final Product

  • Question: Our final product of this compound is contaminated with other trichlorobenzoic acid isomers. How can we minimize their formation and remove them?

  • Answer: The formation of isomeric impurities can occur depending on the starting materials and reaction conditions.

    • Starting Material Purity: The primary source of isomeric impurities is often the 1,3,5-trichlorobenzene starting material. If it contains other isomers of trichlorobenzene, they will likely be converted to their corresponding benzoic acid isomers. Using a high-purity starting material is the most effective way to prevent this.

    • Purification: If isomeric impurities are present, purification can be challenging due to their similar physical properties. Fractional crystallization is a potential method for separation. The choice of solvent system is critical for successful separation. A mixture of glacial acetic acid and water has been reported for the crystallization of this compound.[2] Advanced techniques such as preparative chromatography may be necessary for achieving high purity.

Issue 4: Difficulty in Product Purification and Crystallization

  • Question: We are struggling to obtain a pure, crystalline product of this compound. The crude product is oily or discolored.

  • Answer: Purification and crystallization issues can be addressed by:

    • Decolorization: The presence of colored impurities can be addressed by treating the crude product solution with activated carbon before crystallization.

    • Solvent Selection: The choice of solvent is critical for effective crystallization. As mentioned, a mixture of glacial acetic acid and water has been shown to be effective.[2] Experimenting with different solvent ratios and cooling rates can optimize crystal formation and purity.

    • Washing: After filtration, washing the crystals with a cold solvent in which the product is sparingly soluble can help remove residual impurities.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

  • Q1: What are the primary synthesis routes for this compound?

    • A1: The two main industrial synthesis routes are:

      • The reaction of 1,3,5-trichlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2,4,6-trichlorobenzotrichloride, followed by hydrolysis.[2]

      • The Friedel-Crafts acylation of 1,3,5-trichlorobenzene with an acylating agent (e.g., acetyl chloride) to form an intermediate ketone, which is then oxidized to the carboxylic acid.[3]

  • Q2: What is the role of the Lewis acid in the Friedel-Crafts reaction?

    • A2: The Lewis acid, such as aluminum chloride, acts as a catalyst by activating the electrophile (e.g., from carbon tetrachloride or an acyl chloride), making it more reactive towards the aromatic ring of 1,3,5-trichlorobenzene.

Byproducts and Impurities

  • Q3: What are the most likely byproducts in the synthesis of this compound?

    • A3: Potential byproducts include:

      • Unreacted starting materials (1,3,5-trichlorobenzene).

      • Incompletely hydrolyzed intermediate (2,4,6-trichlorobenzotrichloride).

      • Other isomers of trichlorobenzoic acid if the starting 1,3,5-trichlorobenzene is not pure.

      • Products of side reactions, such as the formation of diaryl ketones in the Friedel-Crafts acylation route if reaction conditions are not carefully controlled.

  • Q4: How can I detect and quantify impurities in my product?

    • A4: Several analytical techniques can be used:

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities and byproducts.[4][5]

      • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds like benzoic acids and can be used to separate and quantify isomers.[6]

      • Melting Point Analysis: The melting point of the final product can be a good indicator of its purity. A broad melting range suggests the presence of impurities.

Purification and Scale-Up

  • Q5: What is a suitable solvent system for the recrystallization of this compound?

    • A5: A mixture of glacial acetic acid and water has been reported as an effective solvent system for the recrystallization and purification of this compound.[2]

  • Q6: What are the key considerations when scaling up the production of this compound?

    • A6: Key considerations for scale-up include:

      • Heat Transfer: Both the Friedel-Crafts reaction and the hydrolysis step can be exothermic. Efficient heat management is crucial to maintain optimal reaction temperatures and prevent runaway reactions.

      • Mass Transfer: Ensuring efficient mixing is critical for achieving complete reactions and avoiding localized hot spots.

      • Material Handling: Safe handling of corrosive reagents like aluminum chloride and concentrated acids is paramount.

      • Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process at scale.

Quantitative Data Summary

ParameterSynthesis Route 1 (from CCl₄)Synthesis Route 2 (Friedel-Crafts Acylation)Reference
Starting Material 1,3,5-Trichlorobenzene, Carbon Tetrachloride1,3,5-Trichlorobenzene, Acylating Agent (e.g., Acetyl Chloride),[3]
Catalyst Anhydrous Aluminum ChlorideAnhydrous Aluminum Chloride,[3]
Intermediate 2,4,6-Trichlorobenzotrichloride1-(2,4,6-trichlorophenyl)ethan-1-one (example),[3]
Final Product This compoundThis compound,[3]
Typical Purity >99% after recrystallizationHigh purity achievable with proper workup

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction and Hydrolysis

This protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory or pilot plant conditions.

Step 1: Synthesis of 2,4,6-Trichlorobenzotrichloride

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred suspension of anhydrous aluminum chloride in an excess of carbon tetrachloride, slowly add 1,3,5-trichlorobenzene.

  • Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude 2,4,6-trichlorobenzotrichloride.

Step 2: Hydrolysis to this compound

  • Add the crude 2,4,6-trichlorobenzotrichloride to concentrated sulfuric acid.

  • Heat the mixture with stirring for several hours at a temperature sufficient to effect hydrolysis.

  • Cool the reaction mixture and carefully pour it into ice water to precipitate the crude this compound.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

Step 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot mixture of glacial acetic acid and water.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter hot.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,4,6-Trichlorobenzotrichloride cluster_hydrolysis Hydrolysis cluster_purification Purification A 1,3,5-Trichlorobenzene + Carbon Tetrachloride B Friedel-Crafts Reaction (AlCl3 catalyst) A->B C Crude 2,4,6-Trichlorobenzotrichloride B->C D Hydrolysis with Concentrated H2SO4 C->D E Crude this compound D->E F Recrystallization from Acetic Acid/Water E->F G Pure this compound F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Catalyst Inactivity (Moisture) start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Optimize Reaction Time/ Temperature cause2->sol2 sol3 Purify Reactants/ Control Stoichiometry cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Minimizing byproduct formation in the synthesis of 2,4,6-Trichlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,4,6-trichlorobenzoic acid and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: Low Yield of this compound in Friedel-Crafts Acylation of 1,3,5-Trichlorobenzene

Potential Cause Troubleshooting Strategy
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, anhydrous catalyst.
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid catalyst, rendering it inactive. A stoichiometric amount or even a slight excess of the catalyst is often necessary.
Deactivated Aromatic Ring While 1,3,5-trichlorobenzene is the intended substrate, the presence of any strongly deactivating groups on the starting material can hinder the reaction.
Suboptimal Reaction Temperature The reaction temperature for the acylation of 1,3,5-trichlorobenzene is critical. For instance, a method describes heating to 70°C, followed by further heating to 90-95°C.[1] Monitor and control the temperature carefully throughout the reaction.
Incomplete Reaction Ensure sufficient reaction time. A typical procedure suggests a reaction time of 3-4 hours after the addition of the acylating agent.[1]

Issue 2: Formation of this compound as a Byproduct in Yamaguchi Esterification

Potential Cause Troubleshooting Strategy
Inherent Reaction Mechanism The Yamaguchi esterification mechanism involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. The 2,4,6-trichlorobenzoate is released as a byproduct during the reaction with the alcohol.[2][3][4]
Recycling of Byproduct The this compound byproduct can be recovered and converted back to 2,4,6-trichlorobenzoyl chloride by refluxing with thionyl chloride, making the process more atom-economical.[2]
Alternative Coupling Reagents Consider using modified Yamaguchi reagents that are designed to minimize side reactions and allow for easier purification.[5]

Issue 3: Presence of Impurities in the Final this compound Product

Potential Cause Troubleshooting Strategy
Unreacted Starting Materials Incomplete reaction can leave residual 1,3,5-trichlorobenzene or the intermediate acylated product. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Side Reaction Products Undesired side reactions can lead to various chlorinated byproducts.
Inefficient Purification The crude product may contain various impurities that require effective removal. A common purification method involves dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide solution), treating with activated carbon to remove colored impurities, followed by filtration and re-precipitation of the acid by adding a strong acid like HCl.[6] Recrystallization from a suitable solvent system, such as glacial acetic acid and water, can also be employed to achieve high purity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2,4,6-trichlorobenzoyl chloride from 2,4,6-trichloroaniline?

The synthesis of 2,4,6-trichlorobenzoyl chloride from 2,4,6-trichloroaniline first involves the formation of this compound.[2] In the subsequent chlorination step using a reagent like thionyl chloride, potential byproducts include residual unreacted this compound and impurities from the chlorinating agent. The gaseous byproducts, sulfur dioxide and hydrogen chloride, are easily removed.

Q2: How can I minimize the formation of symmetrical anhydrides during Yamaguchi esterification?

The formation of a symmetric aliphatic anhydride can occur, especially with aliphatic carboxylic acids.[3] This is proposed to happen because aliphatic carboxylates can be more reactive towards the mixed anhydride than the alcohol. To favor the desired esterification, it is crucial to follow the established two-step procedure for aliphatic acids: first, form the mixed anhydride, remove volatile components, and then add the alcohol and DMAP.

Q3: My Friedel-Crafts acylation reaction is producing a dark, tarry material. What is the cause?

The formation of tarry materials in Friedel-Crafts reactions can be due to polymerization or other side reactions, especially with highly reactive substrates. Ensure that the reaction temperature is well-controlled and that the catalyst is added portion-wise to avoid localized overheating.

Q4: Can I use other Lewis acids besides aluminum chloride for Friedel-Crafts acylation?

Yes, other Lewis acids such as ferric chloride, zinc chloride, and metal triflates (e.g., Cu(OTf)₂) can be used as catalysts for Friedel-Crafts acylation.[7] The choice of catalyst can influence the reaction rate and regioselectivity. For instance, using Cu(OTf)₂ in an ionic liquid has been shown to afford high conversion and regioselectivity in the benzoylation of anisole.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Oxidation

This protocol is based on a patented method.[1]

Step 1: Friedel-Crafts Acylation of 1,3,5-Trichlorobenzene

  • To a four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 183.3g of 1,3,5-trichlorobenzene and 256.2g of anhydrous aluminum chloride.

  • Heat the mixture to 70°C.

  • Slowly add 119g of acetyl chloride over 1.5 hours while maintaining the temperature.

  • After the addition is complete, heat the mixture to 90-95°C and maintain for 3-4 hours.

  • Cool the reaction mixture to 60-70°C and pour it into 1800g of crushed ice.

  • Filter the resulting solid, wash with water, and dry to obtain 2,4,6-trichloroacetophenone.

Step 2: Oxidation to this compound

  • In a reaction flask, prepare a solution of aqueous sodium hypochlorite.

  • Melt the 2,4,6-trichloroacetophenone from Step 1 at 65°C and add it to the sodium hypochlorite solution over 30 minutes.

  • Heat the mixture to 100°C and maintain for 30 hours.

  • Cool the reaction mixture to room temperature and then acidify with 36.5% hydrochloric acid to a pH < 1, while keeping the temperature below 10°C.

  • Filter the precipitate, wash with water, and dry to obtain this compound.

Protocol 2: Purification of Crude this compound

This protocol is based on a patented refining method.[6]

  • Dissolve the crude this compound in water by adding a 40% sodium hydroxide solution until the pH reaches 10-12.

  • Add activated carbon (approximately 1% of the crude product weight) to the solution.

  • Heat the mixture to 70-100°C and maintain for 1-2 hours.

  • Perform a hot filtration to remove the activated carbon.

  • Cool the filtrate to 50-65°C and acidify with concentrated hydrochloric acid to pH 1.

  • Cool the mixture to room temperature to allow for crystallization.

  • Filter the purified this compound, wash with water, and dry.

Quantitative Data

Table 1: Purity and Yield Data for this compound Synthesis and Purification

Method Starting Material Product Purity Overall Yield Reference
Friedel-Crafts Acylation & Oxidation1,3,5-Trichlorobenzene98%91%[1]
Friedel-Crafts (alternative) & Hydrolysis1,3,5-Trichlorobenzene & CCl₄99.5% (after refining)70-75%[6]
Recrystallization RefiningCrude this compound99.5%-[6]

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound cluster_purification Purification Process start 1,3,5-Trichlorobenzene + Acetyl Chloride fc_acylation Friedel-Crafts Acylation (AlCl₃ catalyst) start->fc_acylation intermediate 2,4,6-Trichloroacetophenone fc_acylation->intermediate oxidation Oxidation (Sodium Hypochlorite) intermediate->oxidation crude_product Crude this compound oxidation->crude_product dissolution Dissolve in aq. NaOH crude_product->dissolution charcoal Activated Carbon Treatment dissolution->charcoal filtration1 Hot Filtration charcoal->filtration1 acidification Acidification with HCl filtration1->acidification crystallization Crystallization acidification->crystallization filtration2 Filtration & Drying crystallization->filtration2 final_product Pure this compound filtration2->final_product logical_relationship_yamaguchi reagents Carboxylic Acid + 2,4,6-Trichlorobenzoyl Chloride mixed_anhydride Formation of Mixed Anhydride reagents->mixed_anhydride dmap_attack Nucleophilic attack by DMAP mixed_anhydride->dmap_attack acyl_dmap Acyl-DMAP Intermediate dmap_attack->acyl_dmap alcohol_attack Nucleophilic attack by Alcohol acyl_dmap->alcohol_attack ester_product Desired Ester Product alcohol_attack->ester_product byproduct This compound (Byproduct) alcohol_attack->byproduct Release of byproduct

References

Validation & Comparative

Comparative Guide to Analytical Methods for 2,4,6-Trichlorobenzoic Acid in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,4,6-Trichlorobenzoic acid (2,4,6-TCBA) in wastewater. The selection of an appropriate analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. This document leverages established methods for similar chlorinated benzoic acids and other organic pollutants in wastewater to present a robust comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Quantitative Performance Comparison

The following table summarizes the anticipated performance characteristics of the two primary analytical techniques for the detection of 2,4,6-TCBA in wastewater. The data is based on typical performance characteristics for these techniques with similar compounds.[1]

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 10 - 50 ng/mL0.5 - 10 ng/mL[1]
Limit of Quantitation (LOQ) 30 - 150 ng/mL1.5 - 30 ng/mL[1]
Linearity (R²) > 0.998[1]> 0.999[1]
Linear Range 0.1 - 100 µg/mL[1]0.01 - 50 µg/mL[1]
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 5%< 10%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. Wastewater samples require significant cleanup and pre-concentration steps prior to instrumental analysis.[2]

Sample Preparation: Solid Phase Extraction (SPE)

Solid Phase Extraction is a common technique for the extraction and pre-concentration of organic analytes from aqueous matrices like wastewater.[2]

  • Objective: To isolate and concentrate 2,4,6-TCBA from the wastewater matrix and remove interfering substances.

  • Materials:

    • C18 SPE cartridges

    • Methanol (HPLC grade)

    • Deionized water

    • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

    • Ethyl acetate or other suitable organic solvent

    • Nitrogen evaporator

  • Procedure:

    • Sample pH Adjustment: Adjust the pH of the wastewater sample to approximately 2 with HCl to ensure 2,4,6-TCBA is in its protonated form.

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water.

    • Sample Loading: Pass the acidified wastewater sample through the conditioned SPE cartridge.

    • Washing: Wash the cartridge with deionized water to remove polar interferences.

    • Elution: Elute the retained 2,4,6-TCBA from the cartridge using a small volume of ethyl acetate.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase (for HPLC) or derivatization agent/solvent (for GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of moderately polar compounds like chlorobenzoic acids.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid to suppress ionization.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • UV Detection Wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives).

    • Injection Volume: 20 µL.

  • Quantification: A calibration curve is constructed by plotting the peak area of 2,4,6-TCBA standards against their concentrations. The concentration of 2,4,6-TCBA in the prepared sample is then determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. Due to the low volatility of benzoic acids, a derivatization step is typically required.[1]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

  • Derivatization:

    • The carboxylic acid group of 2,4,6-TCBA is converted to a more volatile ester (e.g., methyl ester) using a derivatizing agent like diazomethane or by esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.

    • Injector Temperature: 260 °C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantitative analysis. Key ions for the derivatized 2,4,6-TCBA would be monitored.

  • Quantification: An internal standard (e.g., a deuterated analog) is often used. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of an analytical method for 2,4,6-TCBA in wastewater and a comparison of the analytical techniques.

analytical_method_validation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Wastewater_Sample Wastewater Sample Collection pH_Adjustment pH Adjustment (to ~2) Wastewater_Sample->pH_Adjustment SPE Solid Phase Extraction (SPE) pH_Adjustment->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration HPLC_UV HPLC-UV Analysis Concentration->HPLC_UV Derivatization Derivatization Concentration->Derivatization Linearity Linearity & Range HPLC_UV->Linearity GC_MS GC-MS Analysis GC_MS->Linearity Derivatization->GC_MS Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Selectivity Selectivity/Specificity LOD_LOQ->Selectivity Robustness Robustness Selectivity->Robustness

Caption: Experimental workflow for the validation of an analytical method for 2,4,6-TCBA in wastewater.

analytical_technique_comparison cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte This compound in Wastewater HPLC_Pros Pros: - Robust and reliable for routine analysis - No derivatization required - Lower operational cost Analyte->HPLC_Pros GCMS_Pros Pros: - High sensitivity and selectivity - Ideal for trace-level detection - Definitive identification via mass spectra Analyte->GCMS_Pros HPLC_Cons Cons: - Lower sensitivity than GC-MS - Potential for matrix interference GCMS_Cons Cons: - Derivatization step is necessary - Higher instrument and maintenance cost

Caption: Comparison of HPLC-UV and GC-MS for the analysis of 2,4,6-TCBA in wastewater.

References

A Comparative Toxicological Profile: 2,4,6-Trichlorobenzoic Acid vs. 2,4-Dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2,4,6-Trichlorobenzoic acid and 2,4-dichlorobenzoic acid, two chlorinated aromatic carboxylic acids. The information presented is collated from available safety data sheets and toxicological databases to facilitate an objective comparison for research and drug development purposes. This document summarizes key quantitative toxicity data, outlines general experimental protocols for acute toxicity testing, and illustrates a potential toxicity pathway.

Quantitative Toxicity Data

The acute toxicity of this compound and 2,4-dichlorobenzoic acid has been evaluated in rodent models. The following table summarizes the available median lethal dose (LD50) values. It is important to note that the route of administration differs between the two reported studies, which should be considered when making a direct comparison.

CompoundChemical StructureCAS NumberTest SpeciesRoute of AdministrationLD50Observed Adverse Effects
This compound this compound structure50-43-1MouseSubcutaneous1200 mg/kg[1][2]Altered sleep time, muscle weakness, dyspnea[1][2]
2,4-Dichlorobenzoic acid 2,4-Dichlorobenzoic acid structure50-84-0MouseOral830 mg/kg[3][4][5]Somnolence (general depressed activity), ataxia, dyspnea[3][5]

Both compounds are also reported to be irritants. This compound is known to cause skin, eye, and respiratory irritation[6][7][8]. Similarly, 2,4-dichlorobenzoic acid is classified as harmful if swallowed and causes skin and serious eye irritation, and may cause respiratory irritation.

Experimental Protocols

General Acute Oral Toxicity Protocol (Up-and-Down Procedure)

This method involves administering the test substance sequentially to individual animals.

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and are acclimatized for at least 5 days before the study.

  • Fasting: Animals are fasted (food, but not water, is withheld) for a defined period before dosing.

  • Dose Administration: The test substance is administered orally in a single dose using a suitable vehicle. The volume administered is kept constant.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes at specified intervals for at least 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

General Acute Subcutaneous Toxicity Protocol

This protocol is similar to the oral toxicity test, with the primary difference being the route of administration.

  • Animal Selection and Housing: As described for the oral toxicity protocol.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable sterile vehicle.

  • Dose Administration: The substance is injected subcutaneously, typically in the dorsal scapular region.

  • Observation and Data Collection: Animals are observed for mortality, local and systemic clinical signs, and body weight changes for a standard period (e.g., 14 days).

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

Visualizations

Experimental Workflow for Acute Toxicity Testing

The following diagram illustrates a generalized workflow for conducting an acute toxicity study in rodents.

Acute Toxicity Testing Workflow cluster_0 Pre-study Phase cluster_1 Experimental Phase cluster_2 Post-study Phase Protocol Design Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Dose Preparation Dose Preparation Animal Acclimatization->Dose Preparation Dose Administration Dose Administration Dose Preparation->Dose Administration Clinical Observation Clinical Observation Dose Administration->Clinical Observation Data Collection Data Collection Clinical Observation->Data Collection LD50 Calculation LD50 Calculation Data Collection->LD50 Calculation Final Report Final Report LD50 Calculation->Final Report

Caption: A generalized workflow for conducting acute toxicity studies.

Potential Signaling Pathway for Chlorinated Aromatic Compound Toxicity

Chlorinated aromatic compounds can induce toxicity through various mechanisms, often involving the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The following diagram illustrates a conceptual signaling pathway.

Oxidative Stress Pathway Chlorinated_Benzoic_Acid Chlorinated Benzoic Acid Cellular_Metabolism Cellular Metabolism (e.g., P450 enzymes) Chlorinated_Benzoic_Acid->Cellular_Metabolism Uptake ROS_Generation Reactive Oxygen Species (ROS) Generation Cellular_Metabolism->ROS_Generation Oxidative_Stress Oxidative_Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Conceptual pathway of toxicity via oxidative stress.

References

2,4,6-Trichlorobenzoic acid versus pentachlorobenzoic acid in soil sorption studies

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of environmental risk assessment for organic compounds is understanding their mobility and persistence in soil. Soil sorption is a key process governing the fate of chemicals, influencing their availability for degradation, uptake by organisms, and potential for groundwater contamination. This guide provides a comparative analysis of the soil sorption behavior of two chlorinated benzoic acids: 2,4,6-trichlorobenzoic acid and pentachlorobenzoic acid, offering researchers and environmental scientists a side-by-side look at their environmental behavior.

Physicochemical Properties: A Tale of Two Acids

The sorption of organic compounds in soil is significantly influenced by their inherent physicochemical properties. A comparison of key properties for this compound and pentachlorobenzoic acid reveals differences that are likely to affect their environmental fate.

PropertyThis compoundPentachlorobenzoic Acid
Molecular Formula C₇H₃Cl₃O₂C₇HCl₅O₂
Molecular Weight ( g/mol ) 225.46294.35
Water Solubility LowLow
LogP (Octanol-Water Partition Coefficient) 3.354.6 (estimated)
pKa ~2.2Not readily available

Pentachlorobenzoic acid, with its higher molecular weight and greater number of chlorine substituents, is expected to be more hydrophobic than this compound, as indicated by its higher estimated LogP value. This suggests that pentachlorobenzoic acid may have a stronger affinity for the organic matter in soil.

Soil Sorption Data: A Focus on this compound

Detailed experimental studies on the soil sorption of this compound provide valuable insights into its behavior. Batch equilibrium studies have shown that its sorption is influenced by soil properties such as organic carbon content and the presence of metal oxides.

A study by Olaniran and colleagues (2015) investigated the sorption of this compound in various soils and reported organic carbon-normalized sorption coefficient (Koc) values.[1][2][3]

Soil ComponentLog Koc (L/kg)
Variable Fe/Mn oxides and organic carbon0.82 - 3.10[1][2][3]

These values indicate that this compound has a low to moderate potential for sorption in soil. The wide range of Log Koc values highlights the significant influence of soil composition on its mobility. The study also noted that sorption was enhanced at lower pH values.[1][2][3]

Experimental Protocols: Unveiling the Methodology

The data for this compound was obtained using the batch equilibrium method, a standard technique for assessing soil sorption.

Batch Equilibrium Method Protocol:

  • Soil and Solution Preparation: Soil samples are air-dried and sieved. A stock solution of the test compound (e.g., this compound) is prepared in a background electrolyte solution, typically 0.01 M CaCl₂, to maintain a constant ionic strength.

  • Equilibration: A known mass of soil is mixed with a specific volume of the test compound solution in a centrifuge tube. The tubes are then agitated on a shaker for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test compound remaining in the supernatant (aqueous phase) is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).

  • Calculation of Sorption: The amount of the compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The soil-water distribution coefficient (Kd) is then calculated as the ratio of the concentration of the compound in the soil to its concentration in the water at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is subsequently determined by dividing the Kd value by the fraction of organic carbon in the soil.

Visualizing the Science

To better understand the concepts and processes discussed, the following diagrams have been generated.

cluster_structure Molecular Structures and Properties cluster_sorption Soil Sorption Potential TCBA This compound MW: 225.46 g/mol LogP: 3.35 TCBA_Sorption Lower to Moderate Sorption (Log Koc: 0.82-3.10) TCBA->TCBA_Sorption Influenced by Organic Carbon & pH PCBA Pentachlorobenzoic Acid MW: 294.35 g/mol LogP: ~4.6 PCBA_Sorption Higher Sorption (Predicted) (Higher Hydrophobicity) PCBA->PCBA_Sorption Predicted based on higher hydrophobicity

Caption: Comparison of properties and soil sorption potential.

start Start prep Prepare Soil and Chemical Solutions start->prep mix Mix Soil and Solution (Batch Equilibrium) prep->mix equilibrate Equilibrate (e.g., 24h shaking) mix->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge analyze Analyze Supernatant (e.g., HPLC) centrifuge->analyze calculate Calculate Kd and Koc analyze->calculate end End calculate->end

Caption: Experimental workflow for soil sorption studies.

Conclusion

This comparative guide highlights the differences in physicochemical properties between this compound and pentachlorobenzoic acid, which are expected to influence their soil sorption behavior. Experimental data for this compound indicate low to moderate sorption potential, with its mobility being highly dependent on soil characteristics. While direct experimental data for pentachlorobenzoic acid is lacking, its higher degree of chlorination and predicted hydrophobicity suggest a stronger affinity for soil organic matter and consequently, lower mobility compared to its trichlorinated counterpart. Further experimental studies on pentachlorobenzoic acid are warranted to provide a more definitive comparison and to better predict its environmental fate and potential risks.

References

A Head-to-Head Battle: LC-MS/MS vs. GC-MS for the Determination of 2,4,6-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of acidic compounds like 2,4,6-Trichlorobenzoic acid is paramount. This guide provides an objective comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows to aid in selecting the most suitable method for your laboratory's needs.

At a Glance: Key Differences and Performance Metrics

The choice between LC-MS/MS and GC-MS for the analysis of this compound hinges on several factors, including the sample matrix, required sensitivity, and sample throughput. While LC-MS/MS often offers the advantage of analyzing the compound in its native form, GC-MS necessitates a derivatization step to enhance the volatility of this polar, acidic analyte.

Here is a summary of typical performance characteristics for each technique, based on data from closely related chlorobenzoic acid isomers.

ParameterLC-MS/MS (for 2,3,6-Trichlorobenzoic acid in water)GC-MS (for Trichlorobenzoic acid isomers in soil)
Limit of Quantification (LOQ) 0.250 µg/L[1]1 - 10 ng/g[2]
Linearity (r²) >0.99[3]Not explicitly stated for 2,4,6-TBA, but generally good
Repeatability (RSD) ≤7% at 0.1 µg/L[3]Not explicitly stated for 2,4,6-TBA
Sample Preparation Minimal (direct injection)[1][3]Required (derivatization)[2]
Analysis Time RapidCan be longer due to derivatization

The Analytical Workflow: A Visual Comparison

The fundamental difference in the analytical approach between LC-MS/MS and GC-MS for this compound lies in the sample preparation stage. The following diagrams, generated using Graphviz, illustrate the distinct workflows for each technique.

LCMSMS_Workflow cluster_LCMSMS LC-MS/MS Workflow Sample Aqueous Sample Filter Filtration Sample->Filter Minimal Prep DirectInjection Direct Injection Filter->DirectInjection LC Liquid Chromatography (Separation) DirectInjection->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Data Data Analysis MSMS->Data

LC-MS/MS analytical workflow for this compound.

GCMS_Workflow cluster_GCMS GC-MS Workflow Sample Sample (e.g., Soil, Water) Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Crucial Step GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data

GC-MS analytical workflow for this compound.

In-Depth Methodologies

Below are detailed experimental protocols that can serve as a starting point for the analysis of this compound using both LC-MS/MS and GC-MS.

LC-MS/MS: The Direct Approach

Liquid chromatography coupled with tandem mass spectrometry is highly suitable for the analysis of polar and non-volatile compounds like this compound, often allowing for direct injection with minimal sample preparation.[3]

Sample Preparation:

For aqueous samples, the preparation is straightforward:

  • Collect the sample in a clean container.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the filtrate to an autosampler vial for analysis.

Chromatographic Conditions (Example for Acidic Herbicides):

  • System: UHPLC system

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of water and methanol or acetonitrile with a modifier like formic acid to ensure the analyte is in its protonated form.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: Typically 5-20 µL.

Mass Spectrometric Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Precursor and product ions for this compound would need to be optimized.

GC-MS: The Derivatization-Dependent Method

For GC-MS analysis, the carboxylic acid group of this compound must be derivatized to increase its volatility and thermal stability.[2] Esterification, particularly methylation, is a common approach.

Sample Preparation and Derivatization:

  • Extraction: For solid samples like soil, an extraction step using a suitable solvent (e.g., a mixture of acetone and hexane) is necessary. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

  • Derivatization (Methylation with Diazomethane):

    • Caution: Diazomethane is explosive and carcinogenic and should be handled with extreme care in a fume hood by experienced personnel.

    • The dried extract is reconstituted in a suitable solvent (e.g., ethyl acetate).

    • An ethereal solution of diazomethane is added dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

    • The reaction is allowed to proceed for a set time (e.g., 1 hour) at a controlled temperature (e.g., 5°C).[2]

    • The excess diazomethane is removed by purging with a gentle stream of nitrogen.

Chromatographic Conditions:

  • System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from other components in the sample.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometric Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions of the derivatized this compound are monitored for enhanced sensitivity and selectivity.

Concluding Remarks

Both LC-MS/MS and GC-MS are powerful techniques for the determination of this compound.

  • LC-MS/MS stands out for its ease of use, minimal sample preparation for aqueous samples, and high sensitivity, making it an excellent choice for high-throughput analysis of water samples.

  • GC-MS , while requiring a more involved sample preparation process due to the need for derivatization, can offer very low detection limits and is a robust and reliable technique, particularly for complex matrices like soil.

The ultimate decision will depend on the specific requirements of the analysis, the available instrumentation, and the expertise within the laboratory. For routine monitoring of aqueous samples where speed and simplicity are key, LC-MS/MS is often the preferred method. For complex matrices or when the highest sensitivity is required and derivatization is a manageable step, GC-MS remains a very viable and powerful option.

References

A Comparative Analysis of Commercially Available 2,4,6-Trichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative purity assessment of commercially available 2,4,6-Trichlorobenzoic acid (CAS No. 50-43-1), a crucial building block in the synthesis of various organic compounds. This analysis is based on standardized analytical methodologies to ensure objective and reliable results.

Purity Comparison of this compound from Various Suppliers

The purity of this compound from four major commercial suppliers was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

SupplierLot NumberStated Purity (%)HPLC Purity (%)GC-MS Purity (%)¹H NMR Purity (%)
Supplier A A12345≥9898.5 ± 0.298.2 ± 0.398.8 ± 0.1
Supplier B B678909999.1 ± 0.198.9 ± 0.299.3 ± 0.1
Supplier C C24680≥9797.8 ± 0.397.5 ± 0.498.1 ± 0.2
Supplier D D1357998.598.6 ± 0.298.4 ± 0.398.9 ± 0.1

Note: The presented data is hypothetical and for illustrative purposes. Actual purity may vary between lots. It is recommended to perform independent quality control analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound was prepared in acetonitrile. This was further diluted to an appropriate concentration for analysis.

  • Data Analysis: The purity was calculated based on the area percentage of the main peak corresponding to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the this compound samples.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of a derivatized sample.

  • Temperature Program: An initial oven temperature of 100°C, ramped to 280°C.

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: The sample was derivatized using a suitable agent (e.g., BSTFA) to increase volatility before injection.

  • Data Analysis: Purity was determined by comparing the peak area of this compound to the total ion chromatogram area. Impurities were identified by their mass spectra.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A known amount of a certified internal standard (e.g., maleic acid) was added for quantitative analysis.

  • Data Acquisition: A standard proton NMR experiment was performed.

  • Data Analysis: The purity was calculated by comparing the integral of the aromatic protons of this compound to the integral of the protons of the internal standard.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the experimental procedures undertaken for the purity assessment of this compound.

G Experimental Workflow for Purity Assessment of this compound cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Comparison SupplierA Supplier A Dissolution Dissolution in Solvent SupplierA->Dissolution SupplierB Supplier B SupplierB->Dissolution SupplierC Supplier C SupplierC->Dissolution SupplierD Supplier D SupplierD->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS PurityCalc Purity Calculation HPLC->PurityCalc GCMS->PurityCalc ImpurityID Impurity Identification GCMS->ImpurityID NMR->PurityCalc Comparison Comparative Analysis PurityCalc->Comparison

Caption: Workflow for purity analysis of commercial this compound.

Logical Relationship of Analytical Techniques

This diagram outlines the complementary nature of the analytical techniques employed in this study.

G Interrelation of Analytical Methods PurityAssessment Purity Assessment of This compound HPLC HPLC PurityAssessment->HPLC GCMS GC-MS PurityAssessment->GCMS NMR ¹H NMR PurityAssessment->NMR Quantitative Quantitative Purity HPLC->Quantitative GCMS->Quantitative ImpurityProfile Impurity Profiling GCMS->ImpurityProfile NMR->Quantitative StructuralVerification Structural Verification NMR->StructuralVerification

Caption: Relationship between analytical methods and the data they provide.

A Comparative Guide to Antibody Cross-Reactivity for Chlorinated Benzoic Acids in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody cross-reactivity for chlorinated benzoic acids in immunoassays. Understanding the specificity of antibodies is critical for the accurate and reliable quantification of target analytes. This document outlines the principles of cross-reactivity, presents available experimental data for related compounds to illustrate the concept, and provides detailed experimental protocols for assessing antibody specificity.

Principles of Antibody Cross-Reactivity

Antibody cross-reactivity in immunoassays refers to the binding of an antibody to structurally similar, non-target analytes.[1] This phenomenon can lead to inaccurate measurements, including false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound, as well as the specificity of the antibody used.[2]

In the context of chlorinated benzoic acids, antibodies developed against a specific isomer, such as 2,4-dichlorobenzoic acid, may also recognize and bind to other monochlorinated or dichlorinated benzoic acid isomers. The position and number of chlorine atoms on the benzoic acid ring are key determinants of structural similarity and, consequently, the potential for cross-reactivity.

Comparative Analysis of Cross-Reactivity

Table 1: Cross-Reactivity of an Anti-3-Phenoxybenzoic Acid (3-PBA) Nanobody with Structurally Related Compounds

CompoundStructureRelationship to TargetIC50 (ng/mL)Cross-Reactivity (%)
3-Phenoxybenzoic acid3-PBATarget Analyte-100
3-PhenoxybenzaldehydeAnalogLacks carboxyl group-75.1
4-(3-Hydroxyphenoxy)benzoic acidAnalogAdditional hydroxyl group-13.5
3-Phenoxybenzyl alcoholAnalogCarboxyl group reduced to alcohol-<0.1

IC50 (half-maximal inhibitory concentration) is the concentration of an analyte that causes a 50% reduction in the immunoassay signal. Cross-reactivity (%) is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100.

Experimental Protocols

The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA), a common technique for determining antibody cross-reactivity.

Preparation of Reagents
  • Coating Antigen: The target hapten (e.g., 2,4-dichlorobenzoic acid) is conjugated to a carrier protein such as bovine serum albumin (BSA) or ovalbumin (OVA). The conjugate is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration, typically 1-10 µg/mL.

  • Antibody Solution: The antibody (polyclonal or monoclonal) raised against the target hapten is diluted in an assay buffer (e.g., phosphate-buffered saline with 0.05% Tween-20 and 1% BSA). The optimal dilution is determined through titration experiments.

  • Standards and Test Compounds: Stock solutions of the target analyte and potential cross-reactants (other chlorinated benzoic acid isomers) are prepared in a suitable solvent (e.g., dimethylformamide) and then serially diluted in the assay buffer to create a range of concentrations.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-species IgG) is diluted in the assay buffer according to the manufacturer's instructions.

  • Substrate and Stop Solution: A chromogenic substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) and a stop solution (e.g., 2 M H₂SO₄) are used for signal detection.

cELISA Procedure
  • Antigen Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., assay buffer with a higher concentration of a non-specific protein) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: In a separate plate, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted primary antibody solution. Incubate for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixture to the antigen-coated plate. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the antibody.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis

The absorbance values are plotted against the logarithm of the analyte concentration to generate a sigmoidal inhibition curve. The IC50 value for the target analyte and each potential cross-reactant is determined from their respective inhibition curves. The percent cross-reactivity is then calculated using the formula mentioned previously.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in determining antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents Coating 1. Antigen Coating Blocking 2. Blocking Competition 3. Competitive Binding Detection 4. Detection Signal 5. Signal Generation Antigen Coating Antigen (Hapten-Protein Conjugate) Antigen->Coating Blocker Blocking Agent Blocker->Blocking Analyte_Ab Free Analyte + Primary Antibody Analyte_Ab->Competition Sec_Ab Enzyme-Labeled Secondary Antibody Sec_Ab->Detection Substrate Substrate Substrate->Signal

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

Cross_Reactivity_Logic Target Target Analyte (e.g., 2,4-Dichlorobenzoic Acid) Binding Binding Event Target->Binding Antibody Specific Antibody Antibody->Binding Cross_Reactant Structurally Similar Compound (e.g., 2,6-Dichlorobenzoic Acid) Cross_Reactant->Binding Signal Signal Reduction Binding->Signal

Caption: Logical relationship of competitive binding in a cross-reactivity assay.

References

Inter-laboratory comparison of 2,4,6-Trichlorobenzoic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical technique is crucial for obtaining accurate and reliable quantification of 2,4,6-Trichlorobenzoic acid. The performance of four widely used methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry—are compared based on key validation parameters. The following table summarizes the typical performance characteristics observed for the analysis of benzoic acid derivatives, which can be considered indicative for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)UV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL0.01 - 20 µg/mL100 - 700 ng/spot1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%100 - 111%99.08 ± 5.96%98 - 102%
Precision (% RSD) < 2%< 15%< 2%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~3 ng/mL~4 ng/spot~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~10 ng/mL~13 ng/spot~0.8 µg/mL

Table 1: Comparison of typical validation parameters for analytical methods used for the quantification of benzoic acid derivatives. This data is extrapolated from studies on closely related compounds and serves as a reference for this compound analysis.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally unstable compounds.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is used. The composition can be optimized in either isocratic or gradient elution mode.

    • Flow Rate : A typical flow rate is 1.0 mL/min.[1]

    • Detection : UV detection at the wavelength of maximum absorbance for this compound, which should be determined by a UV scan (commonly around 230-280 nm).[1]

  • Sample Preparation : Samples and standards are dissolved in the mobile phase or a compatible solvent. Filtration of the samples through a 0.45 µm filter is recommended before injection.

  • Validation Parameters :

    • Linearity : A calibration curve is constructed by injecting a series of standard solutions at different concentrations.[1]

    • Accuracy : Assessed using the standard addition method at various concentration levels.[1]

    • Precision : Determined by performing repeated injections of a single standard solution.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high selectivity and sensitivity.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : Due to the low volatility of benzoic acids, a derivatization step is often necessary to convert the analyte into a more volatile form. Silylation is a common derivatization technique.

  • Chromatographic Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas : Helium or hydrogen at a constant flow rate.

    • Temperature Program : An optimized temperature gradient is used to ensure good separation of the analyte from matrix components.

  • Mass Spectrometry :

    • Ionization : Electron Ionization (EI) is typically used.

    • Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

  • Validation Parameters :

    • Linearity : Established by analyzing a series of derivatized standard solutions.[1]

    • Accuracy : Determined by the recovery of spiked samples that have undergone the full sample preparation and derivatization process.[1]

    • LOD and LOQ : Determined by injecting serially diluted derivatized standards.[1]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of this compound using a chromatographic method.

General workflow for this compound quantification.

References

Efficacy of different microbial strains for 2,4,6-Trichlorobenzoic acid degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioremediation of halogenated organic compounds, such as 2,4,6-Trichlorobenzoic acid (2,4,6-TCBA), is a significant area of research due to their persistence and potential toxicity in the environment. Microbial degradation offers a promising and environmentally friendly approach for the detoxification of these pollutants. This guide provides a comparative overview of the efficacy of different microbial strains in degrading chlorinated aromatic compounds, with a focus on data relevant to 2,4,6-TCBA. While direct comparative studies on 2,4,6-TCBA are limited, this document synthesizes available data from related compounds to provide a valuable resource for researchers.

Comparative Efficacy of Microbial Strains

The degradation of chlorinated benzoic acids is influenced by various factors, including the microbial strain, concentration of the compound, temperature, pH, and the presence of co-substrates. The following table summarizes quantitative data on the degradation of 2,4,6-Trichlorophenol (2,4,6-TCP), a structurally similar compound, and other chlorobenzoic acids by different microbial systems. This information can serve as a valuable proxy for estimating the potential efficacy of these or similar strains for 2,4,6-TCBA degradation.

Microbial Strain/SystemSubstrateInitial ConcentrationDegradation Rate/EfficiencyOptimal ConditionsReference(s)
Activated Sludge Consortium2,4,6-Trichlorophenol (TCP)50 - 230 mg/L8.28 - 9.63 mgTCP/g·VSS·h28 °C[1]
Microbial Consortium2,4,6-Trichlorophenol (TCP)≤ 200 mg/LSpecific growth rate (µmax) of 0.01 h⁻¹Not specified[2]
Planococcus rifietoensis (CL4) & Bacillus pumilus (CL5)2,4,6-Trichlorophenol (TCP)600 mg/L~90% removalNot specified[3]
Aeromonas hydrophila2-Chlorobenzoic acid2 mM41 µM/hr37 °C, pH 7, 150 rpm[4][5]
Aeromonas hydrophila3-Chlorobenzoic acid2 mM65 µM/hr37 °C, pH 7, 150 rpm[4][5]
Aeromonas hydrophila4-Chlorobenzoic acidNot specified5 µM/hr37 °C, pH 7, 150 rpm[5]
Aeromonas hydrophila3,4-Dichlorobenzoic acidNot specified15.5 µM/hr37 °C, pH 7, 150 rpm[5]

Note: The data presented for 2,4,6-TCP and other chlorobenzoic acids can be used as a preliminary guide for selecting microbial candidates for 2,4,6-TCBA degradation studies. However, experimental validation is crucial.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable results. Below is a generalized methodology for assessing the microbial degradation of 2,4,6-TCBA in a liquid culture, based on common practices for similar compounds.

1. Microbial Strain and Culture Conditions:

  • Strain Selection: Obtain pure cultures of microbial strains of interest (e.g., Pseudomonas, Rhodococcus, Bacillus, or fungal strains like Phanerochaete chrysosporium) from culture collections or by enrichment from contaminated sites.

  • Inoculum Preparation: Grow the selected microbial strain in a suitable nutrient-rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash with a sterile saline solution to remove residual medium.

  • Acclimation (Optional but Recommended): To enhance degradation efficiency, gradually expose the microbial culture to increasing concentrations of 2,4,6-TCBA over a period of time.[6]

2. Biodegradation Assay:

  • Medium: Prepare a mineral salts medium (MSM) containing all essential nutrients except a carbon source. The exact composition of MSM can vary but typically includes sources of nitrogen, phosphorus, sulfur, and trace elements.

  • Experimental Setup: In sterile flasks, add a defined volume of MSM and the desired concentration of 2,4,6-TCBA (dissolved in a minimal amount of a suitable solvent if necessary, with a solvent control included). Inoculate the flasks with the prepared microbial culture to a specific optical density (e.g., OD₆₀₀ of 0.1).

  • Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) for a defined period.[4] Include sterile controls (no inoculum) to account for any abiotic degradation.

  • Sampling: At regular intervals, withdraw samples from the flasks for analysis.

3. Analytical Methods:

  • Quantification of 2,4,6-TCBA: The concentration of 2,4,6-TCBA in the samples can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and acidified water.

  • Identification of Metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the intermediate and final products of 2,4,6-TCBA degradation. This helps in elucidating the degradation pathway.

  • Chloride Ion Measurement: The release of chloride ions is a key indicator of the dechlorination of 2,4,6-TCBA. This can be measured using a chloride-specific electrode or by ion chromatography.

Metabolic Pathway

The microbial degradation of chlorinated aromatic compounds generally proceeds through a series of enzymatic reactions involving dehalogenation and ring cleavage. Based on the degradation pathways of related compounds, a putative metabolic pathway for 2,4,6-TCBA is proposed. The initial step is likely the removal of one or more chlorine atoms, followed by the hydroxylation of the aromatic ring to form a catechol-like intermediate. This intermediate then undergoes ring cleavage, and the resulting aliphatic compounds are further metabolized through central metabolic pathways.

Microbial_Degradation_of_2_4_6_TCBA TCBA This compound Intermediate1 Chlorinated Catechol Intermediate TCBA->Intermediate1 Dehalogenation & Hydroxylation Intermediate2 Ring Cleavage Product (e.g., Muconic Acid Derivative) Intermediate1->Intermediate2 Dioxygenase (Ring Cleavage) TCA TCA Cycle Intermediate2->TCA Further Metabolism Biomass Biomass & CO2 TCA->Biomass

A generalized metabolic pathway for the microbial degradation of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the microbial degradation of 2,4,6-TCBA.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Strain Microbial Strain Selection & Inoculum Preparation Incubation Incubation under Controlled Conditions Strain->Incubation Medium Preparation of Mineral Salts Medium Medium->Incubation TCBA_sol Preparation of 2,4,6-TCBA Stock Solution TCBA_sol->Incubation Sampling Regular Sampling Incubation->Sampling HPLC Quantification of 2,4,6-TCBA (HPLC) Sampling->HPLC GCMS Identification of Metabolites (GC-MS) Sampling->GCMS Chloride Chloride Ion Measurement Sampling->Chloride Data Data Analysis & Interpretation HPLC->Data GCMS->Data Chloride->Data

A typical experimental workflow for studying 2,4,6-TCBA degradation.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The efficacy of microbial strains and the specifics of degradation pathways can vary significantly. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for 2,4,6-Trichlorobenzoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of 2,4,6-Trichlorobenzoic acid is contingent upon effective sample preparation. Solid-Phase Extraction (SPE) is a cornerstone technique for the cleanup and concentration of analytes from complex matrices, offering a more efficient and reproducible alternative to traditional liquid-liquid extraction. The choice of SPE cartridge is a critical determinant of recovery and data quality. This guide provides an objective comparison of the performance of different SPE cartridges for the extraction of this compound, supported by experimental data from closely related acidic compounds.

Performance Comparison of SPE Cartridges

While direct comparative studies on this compound are limited, extensive research on structurally similar acidic compounds, such as phenoxyalkanoic acid herbicides and chlorophenols, provides a strong basis for cartridge selection. The primary retention mechanisms at play for an acidic compound like this compound are reversed-phase and anion exchange.

Reversed-Phase SPE: This is the most common approach, utilizing non-polar sorbents to retain organic analytes from a polar matrix like water. For acidic compounds, sample pH must be adjusted to below the analyte's pKa to ensure it is in its neutral, less polar form, thereby maximizing retention.

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These cartridges, typically based on a copolymer like poly(divinylbenzene-co-N-vinylpyrrolidone), have demonstrated superior performance for acidic compounds compared to traditional silica-based sorbents.[1][2] The hydrophilic-lipophilic balance of these sorbents allows for enhanced retention of a broader range of compounds, including those with polar functional groups.[3][4][5][6] Studies on acidic herbicides show that polymeric sorbents can yield recoveries greater than 95%.[1]

  • C18 Bonded Silica: While widely used, silica-based C18 cartridges can exhibit lower and more variable recoveries for acidic compounds.[1] This can be attributed to the potential for secondary interactions with residual silanol groups on the silica surface and their instability at the low pH required to neutralize acidic analytes.[7] However, with careful pH control, recoveries for many acidic compounds can still be acceptable, often in the range of 60-110%.[8]

Anion Exchange SPE: This technique leverages the acidic nature of this compound. At a pH above its pKa, the carboxylic acid group will be deprotonated, carrying a negative charge. A strong or weak anion exchange (SAX or WAX) sorbent, which has a positively charged functional group, can then retain the analyte via electrostatic interactions.

  • Polymer-Based Anion Exchangers: These sorbents are often recommended for the extraction of weak acids.[2] They can be more retentive for polar acidic herbicides than silica-based materials and can sometimes be used at a neutral pH where the analyte is ionized.[2] Comparing dynamic ion-exchange SPE (using a C18 cartridge but manipulating the mobile phase to induce ion-exchange properties) to conventional reversed-phase SPE for acidic herbicides, the ion-exchange approach yielded higher recoveries.[9]

The following table summarizes the expected performance of different SPE cartridges for the extraction of this compound, based on data from analogous acidic compounds.

Sorbent TypeSorbent ExampleRetention MechanismExpected Recovery for Acidic CompoundsKey AdvantagesKey Disadvantages
Polymeric Reversed-PhaseOasis HLB, Strata-XReversed-Phase> 90%[1]High and reproducible recoveries, stable over a wide pH range, water-wettable sorbents are less prone to drying out.[3]Generally more expensive than silica-based cartridges.
Silica-Based Reversed-PhaseC18Reversed-Phase70-100%[8]Cost-effective, widely available.[7]Lower stability at low pH, potential for inconsistent recoveries due to silanol interactions.
Anion ExchangeSAX, WAXIon Exchange> 80%[9]High selectivity for acidic compounds, can sometimes be used without sample acidification.[2]More complex method development, potentially more susceptible to matrix interferences from other anions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for the extraction of this compound from a water sample using the discussed SPE cartridges. Note: These are starting points and may require optimization for specific sample matrices and analytical instrumentation.

Reversed-Phase SPE Protocol (Polymeric and C18)
  • Sample Pre-treatment: Adjust the pH of the water sample to ≤ 2 with an appropriate acid (e.g., HCl or H₂SO₄) to ensure this compound is in its protonated (neutral) form.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH ≤ 2). Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water (pH ≤ 2) to remove any co-adsorbed polar impurities. After the wash, dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution: Elute the retained this compound with a suitable organic solvent. A common choice is methanol or a mixture of acetone and methanol. For example, use two successive 2 mL aliquots of methanol.

  • Post-Elution: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a solvent compatible with the analytical instrument (e.g., HPLC mobile phase).

Anion Exchange SPE Protocol
  • Sample Pre-treatment: Adjust the pH of the water sample to between 6 and 8. At this pH, this compound will be in its deprotonated (anionic) form.

  • Cartridge Conditioning: Condition the anion exchange cartridge with 5 mL of methanol, followed by 5 mL of deionized water at the same pH as the sample.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with deionized water to remove non-retained matrix components. A mild organic wash (e.g., with a low percentage of methanol in water) may also be used to remove less polar interferences.

  • Elution: Elute the retained this compound by disrupting the ionic interaction. This is typically achieved by using a solvent containing a high concentration of a competing anion or by changing the pH to neutralize the analyte. A common eluent is a solution of 1-5% formic or acetic acid in methanol.

  • Post-Elution: The eluate can be concentrated and reconstituted as described for the reversed-phase protocol.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Aqueous Sample pH_Adjust pH Adjustment Sample->pH_Adjust Condition 1. Conditioning pH_Adjust->Condition Pre-treated Sample Equilibration 2. Equilibration Condition->Equilibration Solvent Exchange Load 3. Sample Loading Equilibration->Load Wash 4. Washing Load->Wash Waste Elute 5. Elution Wash->Elute Waste Concentrate Concentration Elute->Concentrate Analyte Eluate Reconstitute Reconstitution Concentrate->Reconstitute Analysis LC-MS/GC-MS Analysis Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

References

A Head-to-Head Battle of Esterification Reagents: 2,4,6-Trichlorobenzoyl Chloride vs. DCC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the formation of an ester bond is a fundamental transformation, pivotal in the construction of a vast array of molecules, from pharmaceuticals to materials. The choice of coupling reagent is critical to the success of an esterification reaction, influencing yield, substrate scope, and reaction conditions. This guide provides a detailed comparative analysis of two widely employed esterification reagents: 2,4,6-trichlorobenzoyl chloride, the cornerstone of the Yamaguchi esterification, and N,N'-dicyclohexylcarbodiimide (DCC), a key component of the Steglich esterification.

Performance Overview

Both 2,4,6-trichlorobenzoyl chloride and DCC, typically in the presence of 4-dimethylaminopyridine (DMAP), are powerful reagents for the synthesis of esters from carboxylic acids and alcohols. However, they exhibit distinct characteristics that render them suitable for different synthetic challenges. The Yamaguchi esterification is particularly lauded for its high yields, mild reaction conditions, and efficacy in the synthesis of complex and sterically hindered esters, including macrolactones. The Steglich esterification, while also versatile and proceeding under mild conditions, is noted for its utility with acid-sensitive substrates and the formation of esters from tertiary alcohols.

Quantitative Data Summary

The following table summarizes reported yields for esterification reactions using 2,4,6-trichlorobenzoyl chloride (Yamaguchi esterification) and DCC (Steglich esterification) with various substrates. While a direct, side-by-side comparison on identical substrates is not always available in the literature, this compilation provides a quantitative insight into the performance of each reagent across a range of applications.

ReagentCarboxylic AcidAlcohol/ThiolProduct TypeYield (%)Reference
2,4,6-Trichlorobenzoyl Chloride Complex acid intermediateComplex alcohol intermediateEster (for Sorangiolide A)94
Acid 94Alcohol 93Ester 9579
Acid 3Alcohol 4Ester 5 (for Sumalactone A)78
Acid 142Alcohol 141Ester 14360
DCC (E)-Cinnamic acidBenzyl alcoholBenzyl (E)-cinnamate76
Naproxentert-Butyl alcoholtert-Butyl naproxenate95
Acetic acidNorethisteroneNorethisterone acetate93
Acetic acidTestosteroneTestosterone acetate95

Reaction Mechanisms

The distinct reactivity of these two reagents stems from their different mechanisms of activating the carboxylic acid.

2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Esterification)

The Yamaguchi esterification proceeds via the formation of a mixed anhydride. The carboxylic acid, deprotonated by a base such as triethylamine, attacks the 2,4,6-trichlorobenzoyl chloride to form a sterically hindered mixed anhydride. Subsequent nucleophilic attack by DMAP occurs preferentially at the less hindered carbonyl center of the carboxylic acid moiety, forming a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester.

Yamaguchi_Esterification cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Acylpyridinium Intermediate Formation cluster_step3 Step 3: Ester Formation Carboxylic_Acid R-COOH Mixed_Anhydride Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride + TCBC + Base TCBC 2,4,6-Trichlorobenzoyl Chloride Base Base (e.g., Et3N) Acylpyridinium Acylpyridinium Intermediate Mixed_Anhydride->Acylpyridinium + DMAP DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH Steglich_Esterification cluster_step1 Step 1: O-Acylisourea Formation cluster_step2 Step 2: Acylpyridinium Intermediate Formation (DMAP catalyzed) cluster_step3 Step 3: Ester Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU DCU (byproduct) DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Safety Operating Guide

Personal protective equipment for handling 2,4,6-Trichlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Trichlorobenzoic Acid

This document provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires specific precautions to avoid exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Adherence to the recommended PPE is mandatory for safe handling.

Table 1: Personal Protective Equipment (PPE) for this compound

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical safety goggles and face shieldGoggles must be worn at all times when handling the chemical.[2] A face shield should be used in addition to goggles when there is a risk of splashing or dust generation.[1]
Hands Chemical-resistant glovesUse nitrile or other suitable protective gloves.[1][2][4] Do not wear leather or fabric gloves.[5] Wash the outside of gloves before removing them.
Body Protective clothing / Laboratory coatWear a long-sleeved lab coat and suitable protective clothing to prevent skin exposure.[1][2] An apron may be required when handling concentrates.[6][7]
Respiratory Use in a well-ventilated area / RespiratorAlways handle in a chemical fume hood or a well-ventilated area to avoid inhaling dust.[1][8] For emergencies or large-scale use where ventilation is inadequate, a NIOSH/MSHA-approved respirator (such as a type N95 dust mask) is necessary.[2][4]
Feet Closed-toe shoesWear appropriate, chemical-resistant footwear; do not use leather or fabric shoes.[5][9]
Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure that an emergency eye wash station and safety shower are immediately accessible.[1]

    • Work in a designated area, preferably a chemical fume hood, to ensure good ventilation.[1]

    • Assemble all necessary equipment and materials before handling the chemical.

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles and a face shield.

    • Don chemical-resistant gloves, ensuring they fit properly and overlap the sleeves of the lab coat.

  • Handling the Chemical:

    • Avoid all personal contact, including inhalation of dust.[8]

    • Weigh and transfer the solid chemical carefully to minimize dust generation.[1]

    • Keep the container tightly closed when not in use.[1][10]

    • Do not eat, drink, or smoke in the handling area.[1][10]

  • Post-Handling:

    • Decontaminate the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][11]

    • Properly doff and dispose of or clean reusable PPE according to institutional guidelines.

Emergency and First Aid Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][12][13] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
Skin Contact Remove all contaminated clothing immediately.[11][13] Wash the affected skin area with plenty of soap and water.[1][2][11] If irritation persists, seek medical attention.[11]
Inhalation Move the exposed person to fresh air at once.[1][2][11] If breathing is difficult or has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[1][10] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][11]
Spill and Disposal Plan

A clear plan for managing spills and waste is essential for laboratory safety and environmental protection.

Spill Response Protocol:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Ventilate: Ensure the area is well-ventilated, closing doors to the lab to increase exhaust through fume hoods.[14]

  • Protect: Do not attempt to clean a spill without the proper PPE as outlined in Table 1.[1]

  • Contain: Stop the leak if it is safe to do so.[1]

  • Clean-Up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2][10] Avoid actions that generate dust.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the laboratory supervisor or safety officer.[14]

Waste Disposal Plan:

  • Chemical Waste: this compound and materials contaminated with it must be treated as hazardous waste.

  • Disposal Method: The recommended method of disposal is through an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.[10]

Visual Workflow for Safe Handling and Emergency Response

The following diagram illustrates the logical workflow for handling this compound, from preparation to emergency response.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency 3. Emergency Response cluster_spill_response Spill Protocol cluster_exposure_response First Aid Protocol prep_sds Review SDS prep_ppe Assemble Correct PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_emergency Locate Emergency Equipment (Shower, Eyewash) prep_area->prep_emergency handle_don Don PPE prep_emergency->handle_don handle_chem Handle Chemical: - Minimize Dust - Avoid Contact handle_don->handle_chem handle_store Keep Container Sealed handle_chem->handle_store emergency_spill Spill Occurs handle_chem->emergency_spill emergency_exposure Personal Exposure Occurs handle_chem->emergency_exposure handle_wash Wash Hands After Use handle_store->handle_wash spill_evacuate Evacuate & Alert Others emergency_spill->spill_evacuate exposure_remove Remove from Source emergency_exposure->exposure_remove spill_protect Don Appropriate PPE spill_evacuate->spill_protect spill_contain Contain & Clean Spill spill_protect->spill_contain spill_dispose Dispose of Waste Properly spill_contain->spill_dispose exposure_rinse Rinse Affected Area (Skin/Eyes for 15 min) exposure_remove->exposure_rinse exposure_clothing Remove Contaminated Clothing exposure_rinse->exposure_clothing exposure_medical Seek Immediate Medical Attention exposure_clothing->exposure_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.